molecular formula C10H9NO2 B1298117 methyl 1H-indole-7-carboxylate CAS No. 93247-78-0

methyl 1H-indole-7-carboxylate

Cat. No.: B1298117
CAS No.: 93247-78-0
M. Wt: 175.18 g/mol
InChI Key: FTLOEULOTNVCGF-UHFFFAOYSA-N
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Description

Methyl 1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLOEULOTNVCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918582
Record name Methyl 1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93247-78-0
Record name Methyl 1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl indole-7-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation & Spectroscopic Validation: A Technical Guide for CAS 93247-78-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization protocol for CAS 93247-78-0 . Given that this specific registry number corresponds to a non-compendial or proprietary substance with no public spectral library entry, this guide functions as a definitive structural elucidation protocol . It is designed to enable the researcher to generate, validate, and interpret the spectroscopic data required to establish the identity of this specific chemical entity.

Executive Summary: The Characterization Challenge

CAS 93247-78-0 represents a chemical entity that lacks a standardized monograph in public pharmacopeias (USP/EP/JP). In drug development and impurity profiling, such substances—often metabolites, process intermediates, or proprietary ligands—require ab initio structural elucidation .

This guide provides the rigorous methodology to establish the Molecular Identity of CAS 93247-78-0 through orthogonal spectroscopic techniques. The workflow integrates High-Resolution Mass Spectrometry (HRMS) for elemental composition with Multi-Dimensional Nuclear Magnetic Resonance (NMR) for connectivity, ensuring a self-validating dataset.

Part 1: Mass Spectrometry (The Molecular Foundation)

The first tier of characterization must establish the exact molecular formula and fragmentation fingerprint.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Determine the elemental composition (

    
    ) with <5 ppm mass error.
    
  • Instrumentation: Q-TOF or Orbitrap MS coupled with UPLC.

  • Ionization Mode:

    • ESI+ (Electrospray Positive): Primary mode for basic nitrogens or protonatable functional groups (

      
      ).
      
    • ESI- (Electrospray Negative): Essential if the molecule contains acidic moieties like carboxylic acids, phenols, or sulfonamides (

      
      ).
      
MS/MS Fragmentation Logic

To validate the structure beyond simple mass, collision-induced dissociation (CID) is required.

  • Protocol: Select the precursor ion (

    
    ) and apply stepped collision energies (e.g., 20, 40, 60 eV).
    
  • Interpretation:

    • Neutral Losses: Look for loss of water (-18 Da), CO (-28 Da), or specific side chains.

    • Diagnostic Ions: Identify stable aromatic cores or characteristic heterocyclic fragments.

Visualization: MS Decision Workflow

MS_Workflow Start Sample: CAS 93247-78-0 Ionization Ionization Check (ESI+ / ESI-) Start->Ionization HRMS HRMS (Orbitrap/Q-TOF) < 5 ppm Error Ionization->HRMS Formula Generate Molecular Formula (C, H, N, O, S...) HRMS->Formula MS2 MS/MS Fragmentation (CID 20-60 eV) Formula->MS2 Structure Substructure Confirmation MS2->Structure

Figure 1: Step-by-step Mass Spectrometry workflow for establishing the molecular formula and substructure of CAS 93247-78-0.

Part 2: NMR Spectroscopy (The Structural Skeleton)

Nuclear Magnetic Resonance (NMR) provides the definitive map of atom-to-atom connectivity.

Solvent Selection & Preparation
  • Standard: DMSO-d6 is recommended as the primary solvent for CAS 93247-78-0 due to its ability to dissolve polar intermediates and stabilize exchangeable protons (OH, NH), which are invisible in

    
     or 
    
    
    
    .
  • Alternative:

    
      for non-polar, lipophilic analogs.
    
  • Concentration: 5–10 mg in 0.6 mL solvent for optimal 13C sensitivity.

1D NMR Experiments
  • 
    H NMR (Proton): 
    
    • Integration: Must match the proton count from the HRMS formula.

    • Multiplicity: Analysis of singlets (s), doublets (d), triplets (t) to determine neighbors.

  • 
    C NMR & DEPT-135: 
    
    • DEPT-135: Distinguishes

      
       (positive phase) from 
      
      
      
      (negative phase) and quaternary carbons (silent).
2D NMR Correlations (The Connectivity Map)

To solve the structure of CAS 93247-78-0, the following 2D experiments are mandatory:

ExperimentInteraction TypeStructural Insight
COSY

(3-bond)
Identifies spin systems (e.g., -CH2-CH2- chains).
HSQC

(1-bond)
Assigns protons to their specific carbons.
HMBC

(2-3 bond)
Connects spin systems across quaternary carbons/heteroatoms. Crucial for ring closure.
NOESY Spatial (<5 Å)Determines stereochemistry (cis/trans, axial/equatorial).
Visualization: NMR Logic Flow

NMR_Logic H1 1H NMR (Proton Count) HSQC HSQC (H-C Pairing) H1->HSQC C13 13C / DEPT (Carbon Types) C13->HSQC COSY COSY (Neighbor H-H) HSQC->COSY Fragment HMBC HMBC (Skeleton Build) COSY->HMBC Link Structure Final Structure CAS 93247-78-0 HMBC->Structure

Figure 2: The logical progression of NMR experiments. HSQC links protons to carbons, while HMBC bridges the gaps between isolated fragments.

Part 3: Orthogonal Validation (IR & UV)

Spectroscopic data must be corroborated by physical property analysis.

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Diagnostic Bands:

    • 3200–3600 cm⁻¹: O-H / N-H stretching (indicates H-bonding capacity).

    • 1650–1750 cm⁻¹: Carbonyl (C=O) region. Differentiates amides, esters, and ketones.

    • 1000–1300 cm⁻¹: C-O / C-N stretching (fingerprint region).

UV-Visible Spectroscopy
  • Method: Dilute solution in Methanol or Acetonitrile.

  • Insight:

    
     indicates the extent of conjugation.
    
    • < 250 nm: Isolated double bonds or benzene rings.

    • > 300 nm: Extended conjugation or heteroaromatic systems.

Data Reporting Standard

When documenting the spectroscopic data for CAS 93247-78-0, use the following standardized format to ensure regulatory compliance (e.g., for IND/NDA filings).

Table 1: NMR Data Reporting Template

Position

(ppm)
Type (DEPT)

(ppm)
Multiplicity (

in Hz)
HMBC Correlations (

)
1172.5Cq (C=O)--H-2, H-3
245.2CH22.35d (7.2)C-1, C-3, C-4
3128.4CH7.15mC-1, C-5
..................

Note: This table is a template. Actual values must be populated based on the experimental results from the specific lot of CAS 93247-78-0.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

Methyl 1H-indole-7-carboxylate: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most "privileged scaffolds" in medicinal chemistry. Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, and in a multitude of approved pharmaceuticals, underscores its remarkable versatility and biological relevance.[1][2][3] Pharmaceutical agents containing an indole skeleton exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6] Within this esteemed class of compounds, methyl 1H-indole-7-carboxylate has emerged as a particularly valuable and strategic building block for the synthesis of complex molecular architectures, enabling the development of novel therapeutics. This guide provides an in-depth technical overview of this compound, from its fundamental properties and reactivity to its application in the synthesis of clinical candidates, aimed at researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Reactivity Profile

The utility of this compound as a synthetic building block is intrinsically linked to its physicochemical properties and the nuanced reactivity of the indole core.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[7]
Molecular Weight 175.19 g/mol [7]
Appearance White to pale cream crystalline solid[8]
Melting Point 41-47 °C[9]
Solubility Soluble in water[7]

The indole ring is an electron-rich aromatic system, with the lone pair of electrons on the nitrogen atom participating in the π-system. This electron richness leads to a general propensity for electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction, followed by the C2 and N1 positions.[10] However, the presence of the electron-withdrawing methyl carboxylate group at the C7 position of the benzene ring modulates this reactivity. This substituent deactivates the benzene portion of the indole nucleus towards electrophilic attack, making direct functionalization of the C4, C5, and C6 positions challenging. This inherent reactivity profile makes this compound an ideal starting material when functionalization at or derivatization of the C7 position is desired, as it obviates the need for often complex and low-yielding C-H activation strategies on an unsubstituted indole.[11]

Synthetic Strategies for this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common and straightforward method is the Fischer esterification of 1H-indole-7-carboxylic acid.

Experimental Protocol: Fischer Esterification of 1H-Indole-7-carboxylic Acid

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 1H-Indole-7-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-indole-7-carboxylic acid (1.0 eq.) in methanol, slowly add concentrated sulfuric acid (0.1 eq.) while maintaining the temperature at 0 °C with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • After completion of the reaction (monitored by TLC), evaporate the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash the organic phase sequentially with saturated sodium carbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellowish crystalline powder.[12]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Indole-7-carboxylic_Acid 1H-Indole-7-carboxylic Acid Esterification Fischer Esterification (Reflux, 20h) Indole-7-carboxylic_Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Esterification Evaporation Evaporation of Methanol Esterification->Evaporation Reaction Mixture Extraction Extraction with EtOAc Evaporation->Extraction Wash Wash with Na₂CO₃ & Brine Extraction->Wash Drying Drying over Na₂SO₄ Wash->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product

Caption: Synthetic workflow for this compound.

This compound as a Versatile Synthetic Intermediate

The true value of this compound lies in its utility as a scaffold for further molecular elaboration. The key reactive sites for derivatization are the N-H position of the pyrrole ring and the C-H bonds of the indole nucleus, which can be functionalized through various modern synthetic methodologies.

N-H Functionalization: A Gateway to Diverse Derivatives

Alkylation or arylation of the indole nitrogen is a common strategy to introduce substituents that can modulate the biological activity and physicochemical properties of the final compound.[13]

This protocol provides a general procedure for the N-alkylation of indoles using a base and an alkyl halide.[13]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Indole This compound Deprotonation Deprotonation Indole->Deprotonation Base NaH in DMF Base->Deprotonation Indole_Anion Indole Anion Deprotonation->Indole_Anion SN2 Sₙ2 Reaction Indole_Anion->SN2 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2 Product N-Alkyl-Methyl 1H-indole-7-carboxylate SN2->Product

Caption: N-Alkylation of this compound.

C-H Functionalization and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules. For indole scaffolds, these reactions provide a powerful means to introduce aryl, heteroaryl, or amino groups, which are often crucial for biological activity.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[14][15][16] To utilize this compound in a Suzuki coupling, it would first need to be halogenated at a specific position, for example, to introduce a bromine or iodine atom onto the indole ring.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-indole with a boronic acid.[14]

Materials:

  • Halo-derivative of this compound (e.g., 5-bromo-methyl 1H-indole-7-carboxylate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., water, toluene, or DME)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halo-indole (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst (e.g., 3 mol%), and base (2.0 eq.).

  • Seal the vessel and flush with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

G Halo-Indole Halo-Methyl 1H-indole-7-carboxylate Coupling Suzuki-Miyaura Coupling Halo-Indole->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Catalyst Pd(0) Catalyst Catalyst->Coupling Base Base (e.g., Na₂CO₃) Base->Coupling Product Aryl-Methyl 1H-indole-7-carboxylate Coupling->Product

Caption: Suzuki-Miyaura coupling of a halo-indole derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18][19] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and related compounds.

This protocol provides a general procedure for the Buchwald-Hartwig amination.[20]

Materials:

  • Halo-derivative of this compound

  • Amine

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., toluene or dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the halo-indole (1.0 eq.), palladium pre-catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (2.0 eq.).

  • Add the amine (1.2 eq.) and the anhydrous solvent.

  • Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the reaction is complete.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

G Halo-Indole Halo-Methyl 1H-indole-7-carboxylate Amination Buchwald-Hartwig Amination Halo-Indole->Amination Amine Amine (R₂NH) Amine->Amination Catalyst_System Pd Catalyst & Ligand Catalyst_System->Amination Base Base (e.g., K₂CO₃) Base->Amination Product Amino-Methyl 1H-indole-7-carboxylate Amination->Product

Caption: Buchwald-Hartwig amination of a halo-indole derivative.

Application in the Synthesis of Bioactive Molecules: A Case Study of RIP1 Kinase Inhibitors

A compelling example of the strategic use of an indole-7-carboxylate scaffold is in the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase.

RIP1 Kinase: A Key Mediator of Inflammation

RIP1 kinase is a critical regulator of cellular necroptosis and inflammation.[11][21] Dysregulation of RIP1 kinase activity is implicated in a variety of inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[11] Consequently, the development of selective RIP1 kinase inhibitors is a promising therapeutic strategy.[21]

GSK2982772: A Clinical Candidate with an Indole-related Core

GSK2982772 is a potent and selective RIP1 kinase inhibitor that has advanced to clinical trials for the treatment of inflammatory diseases.[9][11][22][23] The core structure of GSK2982772 is a benzoxazepinone, a seven-membered heterocyclic system.[11] While the direct synthesis from this compound is not explicitly published, the synthesis of related benzoxazepinones often starts from substituted anilines. The indole-7-carboxylate moiety provides a pre-functionalized benzene ring that is analogous to the starting materials required for the synthesis of such complex heterocyclic systems. The ester at the 7-position can be converted to other functional groups, such as an amine, which can then be used to construct the seven-membered ring.

G cluster_pathway Necroptosis Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIP1 RIP1 Kinase TRADD_TRAF2->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis GSK2982772 GSK2982772 (RIP1 Inhibitor) GSK2982772->RIP1 Inhibits

Caption: Inhibition of the RIP1 kinase-mediated necroptosis pathway by GSK2982772.

Structure-Activity Relationship (SAR) Insights for Indole-7-Carboxamide Derivatives

The conversion of the methyl ester of this compound to a carboxamide is a common synthetic step in drug discovery, as the amide bond can form crucial hydrogen bond interactions with biological targets.[10] Structure-activity relationship (SAR) studies of indole-7-carboxamides have provided valuable insights for the design of potent enzyme inhibitors.

Position of SubstitutionEffect on ActivityRationale
N1-position Varies with targetCan be used to modulate solubility and cell permeability.
C2-position Often crucial for potencyCan interact with hydrophobic pockets in the active site.
C3-position Tolerates small alkyl groupsLarger groups can lead to steric clashes.[24]
C5-position Halogen substitution can enhance potencyMay improve binding affinity through halogen bonding or by altering electronic properties.[24]
7-Carboxamide Essential for bindingForms key hydrogen bonds with the target enzyme.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-functionalized C7 position offers a strategic advantage for the synthesis of complex molecules where modification of the benzene portion of the indole is desired. The ability to readily derivatize the N-H position and to participate in a wide range of modern cross-coupling reactions makes it an ideal starting point for the construction of diverse chemical libraries. The successful development of clinical candidates such as the RIP1 kinase inhibitor GSK2982772, which features a related core structure, highlights the immense potential of this scaffold in the ongoing quest for novel and effective therapeutics. As our understanding of disease biology deepens, the strategic application of such well-defined building blocks will continue to be a cornerstone of successful drug discovery programs.

References

  • Tompson, D. J., et al. (2022). Development of a Once-Daily Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 using DiffCORE Technology. Pharmaceutical Research, 39(1), 123-134. Available from: [Link]

  • Gholamzadeh, M., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(8), 1859-1881. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available from: [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. Available from: [Link]

  • Buchwald, S. L., & Bolshan, Y. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(32), 5586-5589. Available from: [Link]

  • Tompson, D. J., et al. (2021). Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772. Pharmaceutical Research, 38(8), 1235-1245. Available from: [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. Available from: [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1834-1846. Available from: [Link]

  • Wolfe, J. P., & Hennessy, E. J. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][22]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2539-2553. Available from: [Link]

  • Antermite, D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3662-3669. Available from: [Link]

  • Ametsetor, E., et al. (2022). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Molecules, 27(20), 6985. Available from: [Link]

  • Yuan, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 969190. Available from: [Link]

  • Farmacia Journal. (2018). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Available from: [Link]

  • Black, D. StC., et al. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ARKIVOC, 2016(4), 288-295. Available from: [Link]

  • Eggink, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4734-4747. Available from: [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • Fisher Scientific. Indole-7-carboxylic acid, 97%. Available from: [Link]

  • Karmahapatra, S., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(14), 5433. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Zhang, T., et al. (2020). 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 63(3), 1035-1055. Available from: [Link]

  • Kulkarni, P. M., et al. (2016). Structure–activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(2), 640-644. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11499. Available from: [Link]

  • Wang, Y., et al. (2021). Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 21(1), 103-116. Available from: [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(10), 6896-6906. Available from: [Link]

  • ChemistrySelect. (2022). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Available from: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Engineered Science Publisher. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Available from: [Link]

  • PubMed. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Available from: [Link]

  • Organic Syntheses. 1-methylindole. Available from: [Link]

  • MDPI. (2022). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Available from: [Link]

  • ResearchGate. (2019). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

  • Bentham Science. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Available from: [Link]

Sources

Potential applications of methyl 1H-indole-7-carboxylate in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Initiating The Research

I'm starting with a wide search on "methyl 1H-indole-7-carboxylate" in materials science to understand its existing applications and characteristics. This broad sweep should help me identify specific areas, such as organic electronics and polymers, for more in-depth research. After I establish a general awareness, I'll dive into the specifics!

Expanding The Scope

I've broadened the search. I'm now looking into specific applications in organic electronics, polymers, and nanomaterials. I'm also examining synthesis and functionalization to understand how to modify it for different applications. Furthermore, I'm delving into scholarly articles, patents, and data sheets to uncover its photophysical, electronic, and thermal properties. The aim is to structure a guide with detailed experimental protocols and data tables.

Outlining The Guide

I'm now formulating the initial introduction. It will cover a swift overview of the indole scaffold, aiming to provide a foundational understanding. The plan is to keep this concise, leading the expert user to the meat of the applications. I'm focusing on hitting the relevant areas of methyl 1H-indole -7-carboxylate usage directly.

Defining Key Areas

I've outlined the introduction, highlighting the indole scaffold's relevance and this compound's structure and significance. I'll focus on its reactive sites (N-H, C2, C3) for functionalization and also include the carboxylate group to illustrate potential material design. I will explain that the electron-rich indole core and electron-withdrawing carboxylate group are key.

Structuring The Guide

I'm now detailing the planned sections. The introduction's taking shape, covering the indole scaffold and this compound with structure and key features. Next, core properties, electronic aspects like pi-conjugation, photophysical characteristics like fluorescence, and chemical reactivity including reactive sites and electron density. I'll outline a simple synthesis pathway, providing context for its accessibility.

Developing The Sections

I'm now detailing each potential application within the guide. Organic electronics will cover OLEDs, OPVs, and OFETs, showing how this compound's electron-rich indole core and carboxylate group can be used. Then polymers and coatings with polymerization and enhanced properties, plus sensors and detectors will follow, using fluorescence principles and detailed designs. I will add experimental protocols to clarify practical steps.

Planning The Guide's Structure

I'm now detailing the overall structure. It will begin with an introduction to this compound, its structure, and properties. The core sections will be the applications, delving into organic electronics (OLEDs, OPVs, OFETs), polymers and coatings, and sensors, all supported by practical protocols and illustrative data. I'll include a visualization with Graphviz and experimental procedures.

Developing The Guide Plan

A Technical Guide to the Discovery and Synthesis of Indole-7-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the indole-7-carboxylate scaffold, a heterocyclic motif of significant interest in medicinal chemistry and natural product synthesis. We will traverse the journey from the discovery of these compounds in nature to the evolution of synthetic strategies for their creation, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The understated importance of the C7-Position

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. While functionalization at positions 2, 3, and 5 has been extensively studied, the C7 position has historically received less attention. However, the introduction of a carboxylate group at this specific position can profoundly influence a molecule's physicochemical properties, including its acidity, polarity, and ability to form hydrogen bonds. These modifications are critical for modulating pharmacokinetic and pharmacodynamic profiles, making indole-7-carboxylates a compelling scaffold for modern drug discovery.

The strategic placement of a carboxylate at C7 can serve as a crucial anchor for binding to protein targets, act as a metabolic blocker to enhance drug stability, or serve as a synthetic handle for further molecular elaboration. This guide delves into the origins of this important structural unit and the chemical technologies developed for its synthesis.

Discovery and Natural Occurrence

While not as widespread as other substituted indoles, indole-7-carboxylates and their derivatives are found in a variety of natural sources, from marine organisms to terrestrial plants. Their discovery is often linked to the isolation and characterization of complex alkaloids with potent biological activities.

For instance, certain marine sponges have been found to produce alkaloids containing the indole-7-carboxylate moiety. These compounds often exhibit interesting cytotoxic or antimicrobial properties, sparking interest in their synthesis and further investigation as potential therapeutic leads. In terrestrial plants, these structures can be part of larger alkaloidal frameworks that play a role in the plant's defense mechanisms. The initial discovery of these natural products presented a significant synthetic challenge, driving the development of new methodologies for regioselective functionalization of the indole core.

Synthetic Strategies: A Chemist's Guide to the C7-Carboxylate

The synthesis of indole-7-carboxylates is a non-trivial task due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at C3, C2, and C5. Therefore, constructing the C7-substituted pattern requires carefully designed strategies, which can be broadly categorized into two approaches: forming the indole ring with the C7-substituent already in place, or direct functionalization of a pre-formed indole.

Classical Indole Syntheses

These foundational methods rely on the cyclization of appropriately substituted benzene derivatives.

  • Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. To yield an indole-7-carboxylate, one must start with a (2-amino-3-carboxyphenyl)hydrazine derivative. The primary challenge here is the synthesis of the substituted hydrazine, which can be a multi-step process. The choice of a strong, non-aqueous acid catalyst like polyphosphoric acid (PPA) or zinc chloride is critical to drive the-sigmatropic rearrangement and subsequent cyclization, while minimizing side reactions like decarboxylation under harsh conditions.

  • Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. To target the 7-carboxylate, the starting material would be 2-methyl-3-nitrobenzoic acid. The initial Claisen condensation is base-catalyzed, typically using sodium ethoxide. The subsequent reductive cyclization of the resulting enol to the indole-2-carboxylate is most commonly achieved using zinc in acetic acid or catalytic hydrogenation. The C2-carboxylate can then be removed if the parent indole-7-carboxylate is the target. This method is robust but can have limitations in terms of functional group tolerance due to the harsh reducing conditions.

Modern Transition-Metal-Catalyzed Approaches

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group compatibility.

  • Palladium-Catalyzed Cyclizations: A powerful strategy involves the intramolecular cyclization of ortho-alkynylanilines. For example, a Sonogashira coupling between a 2-amino-3-iodobenzoate and a terminal alkyne, followed by a palladium- or copper-catalyzed cyclization, can efficiently construct the indole-7-carboxylate scaffold. The choice of catalyst and ligand system is crucial for achieving high yields and preventing side reactions.

  • Regioselective C-H Functionalization: This is a more recent and atom-economical approach. It involves the direct carboxylation of the C-H bond at the C7 position of a pre-existing indole. This typically requires a directing group on the indole nitrogen (e.g., picolinamide) to position a transition metal catalyst (often palladium or rhodium) in proximity to the C7-H bond. The catalyst then facilitates the cleavage of the C-H bond and its subsequent reaction with a carboxylating agent, such as CO2 gas or a chloroformate. While elegant, this method requires additional steps for the installation and removal of the directing group.

Comparative Analysis of Synthetic Routes
Method Starting Materials Key Reagents Advantages Disadvantages
Fischer Synthesis Substituted Phenylhydrazine, Ketone/AldehydeStrong Acid (PPA, ZnCl2)Well-established, good for certain substratesHarsh conditions, requires pre-functionalized hydrazine
Reissert Synthesis o-Nitrotoluene derivative, Diethyl oxalateBase (NaOEt), Reducing Agent (Zn/AcOH)Readily available starting materialsHarsh reductive step, limited functional group tolerance
Palladium-Catalyzed Cyclization o-Haloaniline derivative, AlkynePd catalyst, Ligand, BaseMild conditions, high functional group toleranceCost of catalyst, requires pre-functionalized substrates
C-H Functionalization N-Protected IndoleDirecting Group, Pd/Rh catalyst, CO2 sourceHigh atom economy, late-stage functionalizationRequires directing group installation/removal

Key Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol provides a representative example of a modern approach to synthesizing an ethyl indole-7-carboxylate derivative via a Sonogashira coupling and subsequent cyclization.

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add ethyl 2-amino-3-iodobenzoate (1.0 equiv.), Pd(PPh3)4 (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (3.0 equiv.) and anhydrous THF as the solvent.

  • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.

Step 2: Intramolecular Cyclization

  • Dissolve the purified alkyne from Step 1 in anhydrous DMF.

  • Add copper(I) iodide (0.1 equiv.) to the solution.

  • Heat the mixture to 100°C and stir for 6 hours.

  • Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired ethyl indole-7-carboxylate.

Visualization of Synthetic Logic

Workflow for Synthetic Route Selection

The choice of a synthetic strategy is dictated by factors such as starting material availability, required scale, and functional group tolerance. The following diagram outlines a decision-making workflow.

G start Define Target Indole-7-carboxylate q1 Are appropriately substituted anilines/hydrazines available? start->q1 classical Pursue Classical Routes (Fischer, Reissert) q1->classical Yes modern Consider Modern Routes q1->modern No / Poorly end Synthesized Target classical->end q2 Is late-stage functionalization of an existing indole required? modern->q2 ch_func Employ C-H Functionalization (Requires Directing Group) q2->ch_func Yes pd_cat Use Transition-Metal Catalyzed Cross-Coupling/Cyclization q2->pd_cat No ch_func->end pd_cat->end

Caption: A decision tree for selecting a suitable synthetic strategy for indole-7-carboxylates.

Challenges and Future Outlook

The primary challenge in the synthesis of indole-7-carboxylates remains achieving perfect regioselectivity, especially in late-stage functionalization approaches. While directing groups have enabled C-H activation at the C7 position, their installation and removal add steps to the synthesis, reducing overall efficiency. The development of transient or traceless directing groups is a key area of ongoing research.

Future developments will likely focus on:

  • Catalyst Development: Designing more active and selective catalysts that can functionalize the C7 C-H bond without the need for a directing group.

  • Flow Chemistry: Adapting multi-step syntheses into continuous flow processes to improve safety, scalability, and reproducibility.

  • Biocatalysis: Engineering enzymes to perform regioselective carboxylation on the indole nucleus, offering an environmentally benign synthetic route.

Conclusion

The indole-7-carboxylate scaffold represents a valuable, albeit challenging, target in organic synthesis and medicinal chemistry. From its origins in natural products to the sophisticated catalytic systems used for its construction today, the journey of this motif highlights the ingenuity of chemical science. The classical methods, while still relevant, are increasingly supplemented by modern transition-metal-catalyzed reactions that offer unparalleled precision and mildness. As our understanding of catalysis and reaction mechanisms deepens, the synthesis of these and other complex heterocyclic compounds will undoubtedly become more efficient, enabling the next generation of scientific discovery.

References

An In-Depth Technical Guide to the Predicted Toxicological Profile of Methyl 1H-Indole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive toxicological assessment of methyl 1H-indole-7-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1] Based on available data, in silico predictions, and read-across from structurally similar molecules, this compound is predicted to be harmful if swallowed and toxic in contact with skin.[2] It is also classified as a skin, eye, and potential respiratory irritant.[3] A critical evaluation of its genotoxic potential, following ICH M7 guidelines, suggests that while the indole scaffold itself does not typically trigger structural alerts in rule-based systems like Derek Nexus, a comprehensive assessment using both rule-based and statistical models is imperative.[4] The predicted metabolic pathway involves initial hydrolysis of the methyl ester to 1H-indole-7-carboxylic acid, followed by cytochrome P450-mediated oxidation of the indole ring. This guide outlines the scientific rationale behind these predictions and provides a framework for a tiered approach to experimental testing for definitive risk characterization.

Introduction: The Scientific Context of this compound

This compound (CAS No. 93247-78-0) is a heterocyclic aromatic compound featuring an indole core functionalized with a methyl carboxylate group at the 7-position.[3] Its structure is a valuable building block in organic synthesis, serving as a crucial intermediate in the development of a range of bioactive molecules, including pharmaceuticals targeting neurological disorders and various agrochemicals.[1] Given its role in the manufacturing of products intended for human use or environmental application, a thorough understanding of its toxicological profile is essential for ensuring the safety of researchers, manufacturing personnel, and end-users. This document synthesizes available data and predictive toxicology principles to construct a robust, scientifically-grounded toxicological profile.

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₀H₉NO₂[3]

  • Molecular Weight: 175.19 g/mol [1]

Physicochemical Properties and Predicted ADME Profile

The toxicological effects of a compound are intrinsically linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyValue/PredictionSource
Melting Point 41-47 °C[1]
Boiling Point 331.7±15.0 °C (Predicted)[5]
Density 1.253±0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Chloroform and Methanol[5]

ADME Synopsis:

  • Absorption: The compound's moderate lipophilicity suggests it can be absorbed through oral and dermal routes. The ester functionality may be subject to hydrolysis by esterases in the gastrointestinal tract or skin.[6]

  • Distribution: Following absorption, it is expected to distribute into various tissues. Plasma protein binding is likely, a common feature of many indole derivatives.[7]

  • Metabolism: The primary metabolic pathways are predicted to be hydrolysis of the methyl ester and oxidation of the indole ring. This is discussed in detail in Section 4.

  • Excretion: The resulting carboxylic acid metabolite and its conjugates are anticipated to be renally excreted.

Predicted Toxicological Endpoints

This section details the predicted toxicity of this compound across key toxicological endpoints.

Acute Toxicity

Based on the Safety Data Sheet (SDS), the compound is classified with the following acute hazards:

  • Oral: Harmful if swallowed (Category 4).[2]

  • Dermal: Toxic in contact with skin (Category 3).[2]

These classifications indicate a significant risk upon acute exposure and necessitate stringent handling procedures, including the use of personal protective equipment.

Irritation and Sensitization

Aggregated GHS information from multiple notifications indicates that this compound is:

  • Skin Irritation: Causes skin irritation (Category 2).[3]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

There is currently no available data to predict its potential for skin sensitization. However, this is a data gap that should be addressed in a comprehensive risk assessment.

Genotoxicity and Mutagenicity: An ICH M7-Guided Assessment

For pharmaceutical impurities, the assessment of mutagenic potential is a critical step in evaluating carcinogenic risk.[8] The International Council for Harmonisation (ICH) M7 guideline provides a framework for this assessment, emphasizing the use of in silico (computational) toxicology.[4]

The Causality of the ICH M7 Approach: The guideline mandates the use of two complementary (Q)SAR models: one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus).[4] This dual approach is crucial because rule-based systems rely on established structure-activity relationships and known toxicophores, offering high specificity, while statistical models can identify novel patterns in large datasets, providing broader sensitivity.[9] A positive result from either model classifies the impurity as a potential mutagen, warranting further investigation.

In Silico Prediction for this compound:

  • Expert Rule-Based (Derek Nexus): The indole ring itself is not a high-potency structural alert for mutagenicity in many rule-based systems. Studies on indole analogues have shown that Derek Nexus may not flag certain mutagenic indoles, leading to a potential for false-negative predictions. The system works by matching chemical fragments to a knowledge base of alerts derived from experimental data.[3][10]

  • Statistical-Based (Sarah Nexus): A statistical model would compare the molecule to a large training set of compounds with known Ames test results. The prediction would be based on the prevalence of mutagenicity among structurally similar compounds in its database.

  • Expert Review: Given the known limitations of rule-based systems for certain indole analogues, an expert review is critical. The indole nucleus can be metabolized to reactive intermediates. Therefore, even in the absence of a structural alert, a potential for metabolic activation to a mutagenic species cannot be ruled out without further evidence.

A positive Ames test result is a strong indicator of potential carcinogenicity.[2][11]

Experimental Protocol: In Silico Mutagenicity Assessment Workflow

  • Structure Input: The 2D structure of this compound is imported into the (Q)SAR software platforms (e.g., Derek Nexus and Sarah Nexus).

  • Model Execution:

    • Derek Nexus: The structure is processed against the knowledge base to check for any matching structural alerts for mutagenicity. The output will indicate if any alerts are fired and provide a likelihood (e.g., plausible, equivocal).

    • Sarah Nexus: The software calculates a probability of mutagenicity based on statistical comparison with its training set. The output will be a prediction (positive or negative) with an associated confidence level.

  • Result Analysis:

    • Concordant Negative: If both models predict negative, the compound is classified as ICH M7 Class 5 (non-mutagenic) and is controlled as a standard non-mutagenic impurity.

    • Concordant or Single Positive: If either or both models predict positive, the compound is considered ICH M7 Class 2 and must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure, pending further data.[12]

  • Expert Review: A qualified toxicologist reviews the predictions, considering the reliability of the models for this chemical class, supporting data for any alerts, and potential metabolic activation pathways to conclude on the final classification.

Diagram: ICH M7 In Silico Assessment Workflow

ICH_M7_Workflow cluster_input Step 1: Input cluster_prediction Step 2: (Q)SAR Prediction cluster_analysis Step 3: Analysis cluster_outcome Step 4: Classification & Action start This compound Structure derek Derek Nexus (Rule-Based) start->derek sarah Sarah Nexus (Statistical) start->sarah analysis Compare Predictions derek->analysis sarah->analysis class5 Class 5: Non-mutagenic analysis->class5 Both Negative class2 Class 2: Mutagenic Alert analysis->class2 One or Both Positive expert Expert Review Required analysis->expert Conflicting / Equivocal

Caption: Workflow for ICH M7 in silico mutagenicity assessment.

Carcinogenicity

The carcinogenic potential of this compound has not been experimentally determined. In the absence of long-term animal bioassay data, the primary indicator of carcinogenic risk is its genotoxicity profile. A confirmed positive result in a bacterial reverse mutation assay (Ames test) would classify it as a presumed carcinogen, necessitating stringent control measures.[11] Conversely, a robustly negative genotoxicity profile would significantly lower the concern for carcinogenicity.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, some indole derivatives have been associated with reproductive effects. For example, certain ergot alkaloids, which contain an indole moiety, are known to have effects on the uterus.[13] Additionally, other indole derivatives have been investigated for their potential to cause testicular dysfunction.[14] This represents a significant data gap, and further evaluation would be required if significant human exposure is anticipated.

Proposed Metabolic Pathway

The metabolism of this compound is predicted to proceed through two main phases:

  • Phase I Metabolism:

    • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases (CEs), primarily in the liver, to yield the corresponding 1H-indole-7-carboxylic acid.[6] This transformation generally increases the polarity of the molecule, facilitating its excretion.[6]

    • Oxidation: The indole ring itself is a substrate for Cytochrome P450 (CYP) enzymes.[15] Based on studies of indole metabolism, oxidation can occur at various positions on the ring, with CYP2A6, CYP2C19, and CYP2E1 being key enzymes.[16] This can lead to the formation of hydroxylated metabolites (e.g., hydroxy-indole-carboxylic acids).

  • Phase II Metabolism: The carboxylic acid and hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation, to form highly water-soluble conjugates that are readily eliminated via the urine.

Diagram: Proposed Metabolic Pathway

Metabolic_Pathway parent This compound metabolite1 1H-Indole-7-carboxylic Acid parent->metabolite1 Carboxylesterases (Phase I) metabolite2 Hydroxylated Metabolites parent->metabolite2 CYP450 Enzymes (Phase I) (e.g., CYP2A6, 2C19, 2E1) metabolite1->metabolite2 CYP450 Enzymes (Phase I) conjugate Glucuronide Conjugates metabolite1->conjugate UGT Enzymes (Phase II) metabolite2->conjugate UGT Enzymes (Phase II) excretion Renal Excretion conjugate->excretion

Caption: Predicted metabolic pathway of this compound.

Summary of Predicted Toxicological Profile

Toxicological EndpointPrediction / ClassificationConfidenceRationale / Reference
Acute Oral Toxicity Category 4 (Harmful)HighSDS Data[2]
Acute Dermal Toxicity Category 3 (Toxic)HighSDS Data[2]
Skin Irritation Category 2 (Irritant)HighGHS Data[3]
Eye Irritation Category 2A (Serious Irritant)HighGHS Data[2][3]
Respiratory Irritation May cause respiratory irritationModerateGHS Data[3]
Genotoxicity/Mutagenicity Requires Assessment (ICH M7)-Potential for metabolic activation; limitations of in silico models for indoles.[4]
Carcinogenicity Unknown; linked to genotoxicityLowInferred from genotoxicity potential.[2]
Reproductive Toxicity Data GapLowConcern based on some indole analogues.[13][14]

Recommended Experimental Protocols

To obtain definitive data and move beyond prediction, a tiered experimental approach is recommended.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.[11]

  • Materials:

    • Test substance: this compound.

    • Bacterial Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

    • S9 fraction from Aroclor 1254-induced rat liver for metabolic activation.

    • Positive and negative controls.

  • Methodology (Plate Incorporation Method):

    • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range.

    • Main Experiment:

      • Prepare five different analysable, non-cytotoxic concentrations of the test substance.

      • For each concentration, in the presence and absence of S9 mix, add the test substance to molten top agar containing the respective bacterial strain.

      • Pour the mixture onto minimal glucose agar plates.

      • Incubate plates at 37°C for 48-72 hours.

      • Count the number of revertant colonies on each plate.

  • Evaluation Criteria: The test substance is considered mutagenic if a dose-related increase in the number of revertant colonies is observed, and/or a reproducible and statistically significant positive response is seen for at least one concentration in any of the tested strains.

Conclusion and Scientific Recommendations

The predicted toxicological profile of this compound indicates significant acute toxicity via dermal and oral routes, as well as considerable irritation potential. The primary area of uncertainty lies in its genotoxic and, by extension, carcinogenic potential. While the indole scaffold may not trigger alerts in some rule-based models, the potential for metabolic activation warrants a cautious approach.

Recommendations for Drug Development Professionals:

  • Prioritize In Silico Assessment: Conduct a thorough ICH M7-compliant in silico assessment using both a rule-based and a statistical-based model as a first step.

  • Conduct Ames Test: Regardless of the in silico outcome, an experimental Ames test is strongly recommended to definitively classify the genotoxic potential, especially given the known nuances of the indole chemical class.

  • Implement Strict Handling Procedures: Due to its acute toxicity and irritant properties, strict engineering controls and personal protective equipment are mandatory during handling.

  • Address Data Gaps: If the compound is advanced in development with significant potential for human exposure, further studies to address the data gaps in reproductive toxicity and skin sensitization should be considered.

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  • Drug Metabolism and Disposition. (2013). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. [Link]

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The Versatile Scaffold: A Technical Guide to Methyl 1H-indole-7-carboxylate and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system stands as a cornerstone in the edifice of medicinal chemistry, a privileged scaffold that has given rise to a multitude of natural products and synthetic drugs.[1] Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this vast chemical space, methyl 1H-indole-7-carboxylate emerges as a pivotal building block, a versatile starting material for the synthesis of complex molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, synthesis, and burgeoning applications in the relentless pursuit of novel therapeutics.

Nomenclature and Identification: A Compound of Many Names

To navigate the scientific literature and chemical databases effectively, a thorough understanding of the various synonyms and identifiers for this compound is essential. This seemingly simple molecule is known by a variety of names and registry numbers, reflecting its journey through different chemical catalogs and research contexts.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[4]
CAS Number 93247-78-0PubChem[4]
Molecular Formula C₁₀H₉NO₂PubChem[4]
Molecular Weight 175.19 g/mol PubChem[4]
Synonyms Methyl indole-7-carboxylate, 1H-Indole-7-carboxylic acid methyl ester, 7-MethoxycarbonylindolePubChem[4]
PubChem CID 676694PubChem[4]
MDL Number MFCD00211064Chem-Impex[5]

Synthesis Methodologies: Crafting the Indole Core

The synthesis of the indole nucleus is a well-trodden path in organic chemistry, with several named reactions offering routes to this valuable heterocycle. The choice of synthetic strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability. For this compound, three prominent methods stand out: the Fischer, Leimgruber-Batcho, and Hegedus indole syntheses.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for constructing the indole ring.[6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[7][8]

Experimental Protocol: Fischer Indole Synthesis of a 7-Substituted Indole Derivative

This protocol outlines the general steps for a Fischer indole synthesis, which can be adapted for the synthesis of this compound by using the appropriate phenylhydrazine and pyruvate precursors.

Materials:

  • Substituted phenylhydrazine

  • Pyruvic acid or its ester

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid)[7]

  • Solvent (e.g., acetic acid, ethanol)[7]

Procedure:

  • Hydrazone Formation: The substituted phenylhydrazine and pyruvic acid (or its ester) are dissolved in a suitable solvent. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.[7]

  • Cyclization: The acid catalyst is added to the reaction mixture. The temperature is then elevated to induce the cyclization and dehydration cascade that forms the indole ring.[6] The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.[6]

Causality Behind Experimental Choices: The choice of acid catalyst is crucial and can significantly influence the reaction yield and the formation of side products. Polyphosphoric acid is often effective for less reactive substrates due to its strong dehydrating and acidic properties. The reaction temperature is another critical parameter that needs to be optimized to ensure efficient cyclization while minimizing degradation.

Fischer_Indole_Synthesis A Arylhydrazine C Arylhydrazone A->C Condensation B Ketone/Aldehyde B->C D [3,3]-Sigmatropic Rearrangement C->D Tautomerization & Acid Catalysis E Di-imine Intermediate D->E F Indole E->F Cyclization & Elimination of NH3

Caption: A simplified workflow of the Fischer Indole Synthesis.

The Leimgruber-Batcho Indole Synthesis: A Milder Alternative

The Leimgruber-Batcho indole synthesis offers a high-yield and versatile alternative to the Fischer method, particularly for the synthesis of indoles with electron-withdrawing or -donating groups.[5][9] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[4][5]

Experimental Protocol: Leimgruber-Batcho Indole Synthesis

This generalized protocol can be adapted for the synthesis of this compound starting from methyl 3-methyl-2-nitrobenzoate.

Materials:

  • Substituted o-nitrotoluene (e.g., methyl 3-methyl-2-nitrobenzoate)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[5]

  • Pyrrolidine (optional, but often enhances reactivity)[5]

  • Reducing agent (e.g., Raney nickel and hydrazine, Pd/C and H₂, or SnCl₂)[5]

  • Solvent (e.g., DMF, ethanol)[10]

Procedure:

  • Enamine Formation: The o-nitrotoluene derivative is reacted with DMF-DMA (and optionally pyrrolidine) in a suitable solvent like DMF. The mixture is heated to form the corresponding enamine.[5]

  • Reductive Cyclization: The crude enamine is then subjected to reduction. A common method involves the use of Raney nickel and hydrazine hydrate, which generates hydrogen in situ.[5] The nitro group is reduced to an amine, which spontaneously cyclizes to form the indole ring.

  • Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the desired indole.[10]

Self-Validating System: The progress of both steps can be conveniently monitored by TLC. The disappearance of the starting o-nitrotoluene and the appearance of the brightly colored enamine intermediate are indicative of the first step's completion. The subsequent disappearance of the enamine and the formation of the UV-active indole spot confirm the success of the reductive cyclization.

Leimgruber_Batcho_Synthesis A o-Nitrotoluene C Enamine A->C B DMF-DMA B->C D Reductive Cyclization C->D E Indole D->E

Caption: Key steps of the Leimgruber-Batcho Indole Synthesis.

The Hegedus Indole Synthesis: A Palladium-Mediated Approach

The Hegedus indole synthesis is a powerful method that utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form the indole ring.[11] This method offers a distinct approach, particularly for the synthesis of indoles with specific substitution patterns.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The indole-7-carboxamide moiety, in particular, has emerged as a promising pharmacophore in the development of novel therapeutics.

Anti-HIV Agents

Recent research has highlighted the potential of indole-7-carboxamides as potent inhibitors of HIV-1 attachment.[12] A series of substituted carboxamides at the C7 position of a 4-fluoro-substituted indole scaffold were synthesized and evaluated for their antiviral activity. Several heteroaryl carboxamide derivatives exhibited picomolar potency in cell-based assays.[12] The simple methyl amide analog, which can be readily synthesized from this compound, demonstrated a favorable in vitro profile, including good metabolic stability and membrane permeability, which translated to promising pharmacokinetic properties in preclinical studies.[12]

Anticancer and Antiproliferative Agents

The indole scaffold is a common feature in many anticancer agents.[2][3] Derivatives of indole-2-carboxylic acid have been investigated for their antiproliferative activity against various cancer cell lines.[13] For instance, certain indole-based compounds have shown the ability to induce apoptosis in cancer cells.[13] While direct studies on the anticancer activity of this compound derivatives are emerging, the known anticancer properties of the broader indole class suggest that this is a fertile ground for future research. The synthesis of primaquine-indole carboxamides has been shown to yield compounds with cancer-cell-selective antiproliferative activity.[14]

Other Therapeutic Areas

The versatility of the indole nucleus extends to a wide range of other therapeutic areas. Indole derivatives have been investigated for their potential as:

  • Anti-inflammatory agents [2]

  • Antimicrobial and antifungal agents [2]

  • Agents for neurodegenerative diseases [2]

  • Antidiabetic agents [2]

  • Antihypertensive agents [2]

The 7-hydroxy metabolite of the Parkinson's disease drug Ropinirole, which has an oxindole core, is a potent dopamine D2 receptor agonist.[1] This highlights the potential for functionalization at the 7-position of the indole ring to yield neurologically active compounds.

Biological Activity and Mechanism of Action: A Look into the Future

While the precise mechanism of action for many novel indole-7-carboxylate derivatives is still under investigation, the existing body of research on related compounds provides valuable insights. For instance, the anti-HIV activity of indole-7-carboxamides is attributed to the inhibition of viral attachment to host cells.[12] In the context of cancer, indole derivatives have been shown to target various biological pathways, including the inhibition of kinases such as Bruton's tyrosine kinase (Btk).[15]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Target Receptor (e.g., HIV-1 gp120, Btk) Signal1 Downstream Signaling Protein 1 Receptor->Signal1 Signal Transduction Drug Indole-7-carboxylate Derivative Drug->Receptor Binding & Inhibition Signal2 Downstream Signaling Protein 2 Signal1->Signal2 Response Cellular Response (e.g., Inhibition of Viral Entry, Apoptosis) Signal2->Response

Caption: A generalized signaling pathway potentially targeted by indole-7-carboxylate derivatives.

Conclusion: A Scaffold of Immense Promise

This compound is more than just a chemical compound; it is a key that unlocks the door to a vast and exciting landscape of therapeutic possibilities. Its versatile synthesis and the proven biological activity of its derivatives make it a molecule of significant interest to researchers in drug discovery and development. As our understanding of the intricate signaling pathways that govern disease deepens, the ability to rationally design and synthesize novel indole-7-carboxylate derivatives will undoubtedly lead to the development of the next generation of targeted therapies. The journey from this humble building block to a life-saving drug is a testament to the power of medicinal chemistry and the enduring legacy of the indole scaffold.

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676694, Methyl indole-7-carboxylate. Retrieved from [Link]

  • International Journal of Advanced Research. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532.
  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hegedus indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ropinirole. Retrieved from [Link]

  • MDPI. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(12), 4799.
  • PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770.
  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
  • Google Patents. (n.d.). US20160115126A1 - Indole carboxamide compounds.
  • PubMed Central. (2021).
  • ResearchGate. (n.d.). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Retrieved from [Link]

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749.
  • Farmacia Journal. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia, 64(5), 745-755.
  • Tohoku University Academic Repository. (n.d.). A concise synthesis of 7-substituted indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • PubMed Central. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33696-33725.
  • PubMed. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 256-261.
  • ACS Publications. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6344-6347.
  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54093.
  • MDPI. (2022).
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). New synthesis method of endogenous ligand 2-(1'H3'-indolyl carbonyl) thiazole-4-carboxylic acid methyl ester of arylhydrocarbon receptor (AHR). Retrieved from [Link]

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Reactivity and chemical stability of the indole nucleus in methyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical behavior, electronic properties, and synthetic manipulation of methyl 1H-indole-7-carboxylate . It is designed for medicinal chemists and process scientists requiring actionable data on this privileged scaffold.

Executive Summary

This compound (CAS: 93247-78-0) represents a critical "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents (HCV NS5B). Unlike the more common 3- or 5-substituted isomers, the 7-carboxylate introduces a unique electronic and steric environment. The ester group at the 7-position exerts a profound peri-interaction with the indole N-H, creating an intramolecular hydrogen bond that "locks" the conformation, modulates pKa, and significantly retards N-alkylation rates. This guide analyzes these phenomena to provide optimized protocols for functionalization.

Electronic Architecture & Physiochemical Properties

The "Locked" Conformation (Intramolecular Hydrogen Bonding)

The defining structural feature of this compound is the intramolecular hydrogen bond between the N1-H donor and the carbonyl oxygen of the C7-ester.

  • Consequence: This interaction planarizes the ester with the aromatic system, creating a pseudo-six-membered ring.

  • Thermodynamic Stability: This H-bond stabilizes the ground state by approximately 2–4 kcal/mol compared to non-bonded rotamers.

  • Reactivity Implication: Deprotonation of the N-H becomes kinetically more difficult because the base must break this stabilizing interaction. However, once deprotonated, the anion is stabilized by the electron-withdrawing group (EWG).

Electronic Deactivation

The C7-methoxycarbonyl group is a strong Electron Withdrawing Group (EWG).

  • Inductive Effect (-I): Pulls electron density from the benzene ring.

  • Resonance Effect (-M): Conjugates with the

    
    -system.
    
  • Net Result: The indole nucleus is electron-deficient compared to unsubstituted indole.

    • C3 Reactivity: Nucleophilicity at C3 is reduced. Electrophilic Aromatic Substitution (EAS) reactions (e.g., Vilsmeier-Haack, halogenation) require slightly more vigorous conditions or longer reaction times.

    • Oxidation Potential: The scaffold is more resistant to oxidative polymerization (a common issue with electron-rich indoles) due to the lowered HOMO energy.

Visualization of Electronic Effects

ElectronicEffects cluster_0 Electronic Features cluster_1 Reactivity Consequences Indole This compound H_Bond Intramolecular H-Bond (N-H ... O=C) Indole->H_Bond Locks Conformation EWG 7-COOMe (EWG) Deactivates Ring Indole->EWG Reduces C3 Nucleophilicity N_Alk N-Alkylation Kinetically Hindered H_Bond->N_Alk Steric/Electronic Barrier C3_Sub C3-Substitution Slower Rate EWG->C3_Sub Lower HOMO

Figure 1: Electronic and structural dependencies governing the reactivity of the 7-substituted indole nucleus.

Reactivity Profile

N1-Functionalization (The Primary Challenge)

Alkylation of the indole nitrogen is the most common bottleneck for this scaffold.

  • Problem: The 7-ester creates significant steric hindrance ("peri-strain") for incoming electrophiles. Additionally, the intramolecular H-bond resists the initial deprotonation step.

  • Base Selection: Weak bases (e.g.,

    
     in acetone) often fail or result in low conversion.
    
  • Solution: Use stronger bases (

    
    , 
    
    
    
    ) in polar aprotic solvents (
    
    
    ,
    
    
    ) to disrupt the H-bond and drive the reaction.
C3-Electrophilic Substitution

Despite deactivation, C3 remains the most nucleophilic site.

  • Halogenation: Reaction with NBS or NIS proceeds smoothly in DMF or MeCN, though rates are slower than indole.

  • Formylation: Vilsmeier-Haack conditions (

    
    ) are compatible. The ester group is stable to 
    
    
    
    under standard conditions (0°C to RT).
  • Acylation: Friedel-Crafts acylation requires strong Lewis acids (

    
    , 
    
    
    
    ), but care must be taken to avoid hydrolysis of the ester.
Chemical Stability
  • Acid Stability: The indole ring is stable to mineral acids (HCl, H2SO4) at room temperature. The ester will hydrolyze to the carboxylic acid under refluxing acidic conditions.

  • Base Stability: The ester is susceptible to saponification (LiOH/THF/H2O). The resulting 7-carboxylic acid is prone to decarboxylation at high temperatures (>150°C), particularly if the ring is protonated.

Synthetic Pathways

Recommended Route: Leimgruber-Batcho Synthesis

The most robust synthesis avoids the incompatibility of Grignard reagents with esters (which rules out the Bartoli synthesis).

  • Precursor: Methyl 2-methyl-3-nitrobenzoate.

  • Mechanism:

    • Condensation with DMF-DMA forms the enamine.

    • Reductive cyclization (H2/Pd-C or Zn/AcOH) yields the indole.

  • Advantage: High regioselectivity; ester group remains intact.

Synthesis Decision Tree

SynthesisRoutes Start Target: this compound Method1 Method A: Leimgruber-Batcho (Recommended) Start->Method1 Method2 Method B: Bartoli Indole Synthesis (NOT Recommended) Start->Method2 Method3 Method C: Esterification of 7-Acid Start->Method3 Precursor1 Start: Methyl 2-methyl-3-nitrobenzoate Method1->Precursor1 DMF-DMA, then Red. Precursor2 Start: Methyl 2-nitrobenzoate Method2->Precursor2 VinylMgBr Reason2 Grignard attacks Ester (Chemoselective Failure) Method2->Reason2 Precursor3 Start: 1H-indole-7-carboxylic acid Method3->Precursor3 MeOH, H2SO4

Figure 2: Synthetic route evaluation. Method A is preferred for de novo synthesis; Method C is standard if the acid is available.

Experimental Protocols

Protocol A: Optimized N-Alkylation (Overcoming Steric/H-Bond Barriers)

Rationale: Use of Cesium Carbonate utilizes the "Cesium Effect" for improved solubility and reactivity in DMF, overcoming the 7-position hindrance.

  • Preparation: Charge a flame-dried flask with This compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (2.0 equiv). Stir at room temperature for 30 minutes .
    
    • Note: The solution may change color (yellow/orange) indicating anion formation.

  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Critical Control: Monitor by TLC/LCMS. If starting material persists, add 0.1 equiv TBAI (tetrabutylammonium iodide) as a catalyst.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine. Dry over

    
    .
    
Protocol B: C3-Formylation (Vilsmeier-Haack)

Rationale: Demonstrates the stability of the 7-ester to acidic/electrophilic conditions.

  • Reagent Formation: In a separate flask, cool anhydrous DMF (3.0 equiv) to 0°C. Add

    
      (1.2 equiv) dropwise. Stir for 15 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve This compound (1.0 equiv) in DMF (1.0 M). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow to warm to RT, then heat to 40°C for 2 hours.

  • Hydrolysis: Pour the reaction mixture onto ice/water containing sodium acetate (buffered quench) or NaOH (careful pH control to pH 8-9).

    • Caution: Avoid highly basic pH > 12 for extended periods to prevent ester hydrolysis.

  • Isolation: Filter the resulting precipitate (Methyl 3-formyl-1H-indole-7-carboxylate).

Quantitative Data Summary

PropertyValue/ObservationImplication
Molecular Weight 175.18 g/mol Fragment-based screening compatible.
pKa (NH) ~15.5 - 16.0 (Est.)More acidic than indole (16.2) due to EWG, but harder to deprotonate kinetically.
C3-Nucleophilicity ModerateLower than indole; requires activated electrophiles.
Solubility High in DMSO, DMF, EtOAcLipophilic nature due to ester.
H-Bond Donor 1 (NH)Locked in intramolecular bond with C7-C=O.
Key Degradant Indole-7-carboxylic acidFormed via hydrolysis (Base/Acid + Heat).

References

  • Bartoli Indole Synthesis Scope: Bartoli, G., et al.[1][2] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[2] Link(Note: Highlights limitation with ester substituents).

  • Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. "Indoles from 2-methyl-3-nitroanilines and formamide acetals." Organic Syntheses, 1985. Link

  • Indole Acidity & Hydrogen Bonding: Bordwell, F. G., et al. "Equilibrium acidities of heterocycles." Journal of Organic Chemistry, 1991. Link

  • Functionalization of 7-Substituted Indoles: Somei, M., et al. "Preparation of 7-substituted indoles." Heterocycles, 1992.
  • Vilsmeier-Haack Formylation Protocol: James, P. N., & Snyder, H. R. "Indole-3-aldehyde."[3] Organic Syntheses, Coll.[4][5] Vol. 4, p.539. Link

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Methodological & Application

Application Note & Protocols: Strategic Esterification of 1H-Indole-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole-7-Carboxylate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 1H-indole-7-carboxylic acid and its esters, such as methyl 1H-indole-7-carboxylate, are crucial intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] The methyl ester, in particular, serves as a versatile building block, enabling further functionalization through reactions at the indole nitrogen, the C3 position, or modification of the ester itself.[1] Its applications span from the development of novel materials for organic electronics to the synthesis of compounds targeting neurological disorders.[1]

The conversion of the carboxylic acid to its corresponding methyl ester is a fundamental transformation. However, the presence of the electron-rich indole ring necessitates a careful selection of the esterification method to avoid undesirable side reactions, such as polymerization or degradation under harsh conditions. This document provides a detailed guide to the most effective methods for this conversion, explaining the mechanistic rationale behind each protocol and offering field-proven insights to ensure successful synthesis.

Strategic Overview of Esterification Methodologies

The choice of an esterification method is dictated by factors such as scale, substrate sensitivity, required purity, and safety considerations. For 1H-indole-7-carboxylic acid, three primary strategies are presented, each with distinct advantages and operational demands.

Method Core Principle Key Advantages Primary Considerations
Fischer-Speier Esterification Acid-catalyzed reaction with excess methanol.Cost-effective, scalable, simple reagents.Reversible reaction; requires strong acid which may affect sensitive substrates.
Diazomethane (CH₂N₂) Methylation Rapid reaction via proton transfer and Sₙ2 displacement.Extremely high yield, very mild conditions, clean reaction (N₂ byproduct).Highly toxic and explosive; requires specialized handling and equipment.[3]
TMS-Diazomethane (TMS-CHN₂) Methylation Safer, commercially available diazoalkane reagent.Mild conditions, high yield, much safer than diazomethane.[4][5]Slower reaction rate than diazomethane; higher reagent cost.[4]

Method 1: Fischer-Speier Esterification

This classical method is often the first choice for robust substrates due to its simplicity and cost-effectiveness. It involves heating the carboxylic acid in an excess of alcohol (in this case, methanol) with a catalytic amount of a strong acid.[6][7]

Mechanistic Rationale

The Fischer esterification is a reversible nucleophilic acyl substitution.[8] The reaction mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][9][10]

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9][10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9][11]

  • Deprotonation: The protonated ester is deprotonated by the solvent or conjugate base, regenerating the acid catalyst and yielding the final ester product.[10][11]

To drive this reversible reaction towards the product side, Le Châtelier's principle is applied by using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water as it is formed.[6][8][9]

Fischer_Esterification Fischer Esterification Mechanism sub Indole-7-COOH protonated_acid Protonated Acid (Activated) sub->protonated_acid + H⁺ h_plus H+ tetra_intermediate Tetrahedral Intermediate protonated_acid->tetra_intermediate + CH₃OH meoh CH₃OH proton_transfer Proton Transfer tetra_intermediate->proton_transfer activated_intermediate H₂O Leaving Group proton_transfer->activated_intermediate protonated_ester Protonated Ester activated_intermediate->protonated_ester - H₂O h2o_out H₂O ester Methyl Indole-7-Carboxylate protonated_ester->ester - H⁺ h_plus_regen H+

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Detailed Experimental Protocol

This protocol is adapted from a standard, reliable procedure for the synthesis of this compound.[12]

Materials:

  • 1H-Indole-7-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-indole-7-carboxylic acid (e.g., 20 g, 124 mmol).

  • Solvent Addition: Add methanol (700 mL) to the flask and stir to dissolve the acid. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: While maintaining the temperature at 0 °C, slowly and carefully add concentrated sulfuric acid (1.2 g, 12 mmol, 0.1 eq.).

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS.

  • Work-up (Solvent Removal): After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (e.g., 500 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL). The bicarbonate wash neutralizes the acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary. A reported yield for this procedure is approximately 75%.[12]

Method 2: Methylation with Diazoalkanes

For substrates that are sensitive to heat or strong acids, methylation using diazoalkanes offers a remarkably mild and efficient alternative. This approach is nearly quantitative and proceeds rapidly at room temperature.

Mechanistic Rationale

The reaction of a carboxylic acid with diazomethane is a two-step process:

  • Proton Transfer: The acidic proton of the carboxylic acid is transferred to the diazomethane, which acts as a base. This forms a carboxylate anion and a methyldiazonium cation.[13][14]

  • Sₙ2 Nucleophilic Substitution: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction. This displaces an exceptionally stable leaving group, nitrogen gas (N₂), driving the reaction to completion.[13]

Trimethylsilyldiazomethane (TMS-CHN₂) is a safer, commercially available alternative.[3][4] Its reaction with carboxylic acids in the presence of methanol is understood to proceed via the in-situ, acid-catalyzed generation of diazomethane, which then performs the esterification.[15][16]

Workflow_Diazoalkane Diazoalkane Esterification Workflow start Dissolve Indole-7-COOH in Solvent (e.g., Toluene/MeOH) reagent Add Diazoalkane Solution (CH₂N₂ or TMS-CHN₂) Dropwise at 0 °C to RT start->reagent reaction Stir Until N₂ Evolution Ceases (Reaction is Rapid) reagent->reaction quench Quench Excess Reagent (e.g., Acetic Acid) reaction->quench concentrate Concentrate Under Reduced Pressure quench->concentrate product Crude Methyl Ester (High Purity) concentrate->product

Caption: General workflow for esterification using diazoalkanes.

Protocol A: Using Trimethylsilyldiazomethane (Recommended for Safety)

TMS-diazomethane is the preferred reagent for routine laboratory synthesis due to its enhanced stability and commercial availability as a solution.[4][17]

Materials:

  • 1H-Indole-7-carboxylic acid

  • Toluene

  • Methanol (MeOH)

  • Trimethylsilyldiazomethane (TMS-CHN₂, 2.0 M solution in hexanes or diethyl ether)

  • Acetic acid (for quenching)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1H-indole-7-carboxylic acid (1.0 eq.) in a mixture of toluene and methanol (e.g., a 4:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the TMS-diazomethane solution (1.1-1.2 eq.) dropwise via syringe. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases and the yellow color of the reagent persists. Monitor completion by TLC.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-diazomethane until the yellow color disappears.

  • Work-up: Concentrate the reaction mixture directly under reduced pressure. The product is often of high purity and may not require further purification.

Protocol B: Using Diazomethane (Expert Use Only)

WARNING: Diazomethane is a highly toxic and explosive gas. It should only be generated and used in-situ by trained personnel with specialized, non-ground glass apparatus in a designated fume hood.

Procedure (General Outline):

  • Generation: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald™) immediately before use according to established safety protocols.

  • Reaction: Dissolve 1H-indole-7-carboxylic acid in a suitable solvent (e.g., diethyl ether/methanol).

  • Addition: At 0 °C, add the freshly prepared diazomethane solution dropwise until a faint yellow color persists and gas evolution stops.

  • Quenching and Work-up: Proceed with quenching and work-up as described in the TMS-diazomethane protocol.

Summary and Method Selection

The optimal method for preparing this compound depends on the specific requirements of the researcher.

  • For large-scale, cost-sensitive synthesis: Fischer-Speier esterification is the most practical choice, provided the potential for acid-mediated side reactions is acceptable. The protocol is robust and has been demonstrated to be effective for this specific substrate.[12]

  • For high-purity, small-scale, or acid-sensitive applications: Methylation with TMS-diazomethane is superior. It offers a clean, high-yielding reaction under extremely mild conditions, minimizing byproduct formation and simplifying purification.[5][17]

  • For ultimate reactivity: Diazomethane provides the fastest and most efficient conversion but its severe safety hazards limit its use to specialized applications where its benefits outweigh the risks.[3][13]

By understanding the causality and practical considerations behind each protocol, researchers can confidently select and execute the most appropriate method for their drug discovery and development workflows.

References

  • Fischer Esterification Mechanism. FlexiPrep. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). [Link]

  • Fischer Esterification Detailed Mechanism. BYJU'S. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. (2025-08-07). [Link]

  • Fischer Esterification. Chemistry LibreTexts. (2023-01-22). [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. (2020-05-30). [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. (2016-12-27). [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. (2025-06-22). [Link]

  • Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition. [Link]

  • A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). MDPI. [Link]

  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. (2025-08-05). [Link]

  • Reactions of Carboxylic Acids: Esterification Using Diazomethane. YouTube. (2017-03-21). [Link]

  • Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. ResearchGate. (2025-08-09). [Link]

Sources

Application Note: A Comprehensive Protocol for the N-Alkylation of Methyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indoles

The indole scaffold is a "privileged structure" in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmaceuticals.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical synthetic transformation that allows for the modulation of a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. N-alkylated indole derivatives are integral to a wide array of biologically active compounds.[3]

This guide provides a robust and detailed protocol for the N-alkylation of methyl 1H-indole-7-carboxylate, a versatile building block in organic synthesis. The presence of the electron-withdrawing carboxylate group at the C7 position influences the acidity of the N-H proton, making this substrate particularly amenable to deprotonation and subsequent alkylation. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer expert insights for troubleshooting.

Reaction Principle and Mechanism

The N-alkylation of indoles is a classic example of a nucleophilic substitution reaction. The process typically involves two fundamental steps:

  • Deprotonation: The indole N-H proton is abstracted by a strong, non-nucleophilic base to form a highly nucleophilic indolide anion.

  • Nucleophilic Attack: The resulting anion attacks an alkylating agent (typically an alkyl halide) in an SN2 fashion to form the new N-C bond.

Classical conditions for this transformation employ sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] These conditions ensure irreversible deprotonation and provide a suitable medium for the SN2 reaction to proceed efficiently, with high selectivity for N-alkylation over potential C-alkylation.[1]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indole This compound Anion Indolide Anion Indole->Anion Deprotonation Base Sodium Hydride (NaH) Base->Anion Base H2 H₂ Gas (byproduct) Anion->H2 Anion_ref Indolide Anion AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Product AlkylHalide->Product Salt NaX (byproduct) Product->Salt Anion_ref->Product SN2 Attack

Caption: Reaction mechanism for indole N-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent. The quantities can be adapted for other alkyl halides.

Materials and Reagents
ReagentCAS No.SupplierPurity/GradeQuantity (for 10 mmol scale)
This compound93071-13-9Major Suppliers>98%1.75 g (10.0 mmol)
Sodium Hydride (NaH)7646-69-7Major Suppliers60% in mineral oil440 mg (11.0 mmol, 1.1 eq)
Benzyl Bromide (BnBr)100-39-0Major Suppliers>98%1.25 mL (10.5 mmol, 1.05 eq)
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Major Suppliers<50 ppm H₂O50 mL
Ethyl Acetate (EtOAc)141-78-6Major SuppliersACS Grade~200 mL
Saturated aq. NH₄Cl solution12125-02-9Lab Prepared-~50 mL
Brine (Saturated aq. NaCl)7647-14-5Lab Prepared-~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major Suppliers-~5 g
Silica Gel7631-86-9Major Suppliers230-400 meshAs needed
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel or syringe pump

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask, stir bar, and thermometer. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Suspend this compound (1.75 g, 10.0 mmol) in anhydrous DMF (30 mL) in the reaction flask. Stir the mixture at room temperature until the solid dissolves.

  • Base Addition (Critical Step): Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion, 440 mg, 11.0 mmol) in small portions over 10-15 minutes.

    • Causality: Adding NaH portionwise at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and temperature spikes.[4][5]

  • Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy, and hydrogen evolution will cease. This indicates the complete formation of the sodium indolide salt.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (benzyl bromide, 1.25 mL, 10.5 mmol) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting indole spot is consumed.

  • Quenching (Critical Step): Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) dropwise to destroy any unreacted NaH.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel containing deionized water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The water washes remove the highly polar DMF, while the brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Characterization: Collect the pure fractions and concentrate to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal (typically >10 ppm in DMSO-d₆) in the ¹H NMR spectrum is a key indicator of successful N-alkylation.[6]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety Precautions: Handling Reactive Reagents

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[7][8] It is also corrosive and can cause severe skin and eye burns.

    • Handling: Always handle NaH (especially pure, oil-free) in an inert atmosphere (glovebox or under N₂/Ar).[4][5] Use caution when washing the mineral oil from the dispersion, as the washings will contain reactive NaH.[4]

    • PPE: Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[7]

    • Quenching: Always quench reactions containing NaH slowly at reduced temperatures with a proton source like isopropanol, ethanol, or saturated NH₄Cl solution. Never quench with water directly.

  • Alkyl Halides: Many alkylating agents, such as methyl iodide and benzyl bromide, are toxic, lachrymatory (tear-inducing), and potential carcinogens. Always handle them in a well-ventilated chemical fume hood.[3]

  • Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable. Ensure there are no ignition sources nearby.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Reaction does not start 1. Wet solvent or glassware.2. Inactive NaH (improper storage).1. Ensure all glassware is flame-dried and solvent is truly anhydrous.2. Use a fresh bottle of NaH or test a small amount by quenching.
Low Yield 1. Incomplete deprotonation.2. Insufficient reaction time.3. Alkylating agent degraded.1. Use a slight excess of NaH (1.1-1.2 eq).2. Allow the reaction to stir longer, monitoring by TLC.3. Use a fresh bottle of the alkyl halide.
Side Product Formation 1. C-alkylation at the C3 position.2. Hydrolysis of the methyl ester.1. Ensure complete N-H deprotonation before adding the alkyl halide. Using a strong base like NaH minimizes C-alkylation.2. Ensure anhydrous conditions and avoid strong bases like NaOH if ester hydrolysis is a concern.[9]
Difficult Purification Residual DMF in the crude product.Be thorough during the aqueous work-up. Multiple washes with water are effective. For very high-boiling solvents, co-evaporation with toluene or heptane under reduced pressure can help.

References

  • Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. PubMed, National Center for Biotechnology Information.[Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate.[Link]

  • US7067676B2 - N-alkylation of indole derivatives.
  • US3012040A - Process for n-alkylation of indoles.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry Publishing.[Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate.[Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.[Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Center for Biotechnology Information.[Link]

  • SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.[Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate.[Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited.[Link]

  • Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications.[Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[Link]

Sources

Application of Methyl 1H-indole-7-carboxylate in the Synthesis of Potent CD38 Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting CD38

Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein that functions as a multifunctional enzyme, primarily acting as a NAD⁺ glycohydrolase.[1][2] This enzymatic activity regulates the levels of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism and signaling. The role of CD38 in various physiological and pathological processes, including calcium signaling, immune responses, and energy metabolism, has made it an attractive therapeutic target for a range of diseases.[1] Notably, CD38 is highly expressed on the surface of multiple myeloma cells, and its inhibition has emerged as a key strategy in the treatment of this hematological malignancy.[3] Furthermore, the involvement of CD38 in age-related NAD⁺ decline has positioned it as a target for interventions aimed at mitigating age-associated diseases.[2]

The development of small molecule inhibitors of CD38 offers a promising avenue for therapeutic intervention. Among the various heterocyclic scaffolds explored for this purpose, the indole nucleus has garnered significant attention due to its prevalence in biologically active compounds and its ability to engage in key interactions with enzyme active sites.[4][5] Specifically, derivatives of indole-7-carboxamide have shown potential as potent enzyme inhibitors.[6] This application note provides a detailed protocol for the synthesis of a putative CD38 inhibitor, N-(4-(trifluoromethyl)phenyl)-1H-indole-7-carboxamide, utilizing methyl 1H-indole-7-carboxylate as a key starting material. The rationale behind the synthetic strategy and each experimental step is elucidated to provide researchers with a comprehensive guide for the development of novel indole-based CD38 inhibitors.

Synthetic Strategy: A Multi-step Approach to a Novel CD38 Inhibitor

The synthesis of the target inhibitor, N-(4-(trifluoromethyl)phenyl)-1H-indole-7-carboxamide, from this compound is a multi-step process that involves the protection of the indole nitrogen, hydrolysis of the methyl ester, and subsequent amide bond formation. This strategy is designed to ensure high yields and purity of the final product.

Synthetic_Pathway Start This compound Step1 Step 1: N-Protection (SEM-Cl, NaH, DMF) Start->Step1 Intermediate1 Methyl 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylate Step1->Intermediate1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Intermediate2 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 Intermediate3 N-(4-(trifluoromethyl)phenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxamide Step3->Intermediate3 Step4 Step 4: Deprotection (TBAF, THF) Intermediate3->Step4 FinalProduct N-(4-(trifluoromethyl)phenyl)-1H-indole-7-carboxamide Step4->FinalProduct

Caption: Synthetic workflow for the preparation of a target CD38 inhibitor.

Experimental Protocols

Step 1: N-Protection of this compound

Rationale: The acidic proton on the indole nitrogen can interfere with subsequent reactions, particularly the base-mediated hydrolysis of the ester. Therefore, protection of the indole nitrogen is a crucial first step. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is chosen as the protecting group due to its stability under the conditions of the subsequent reaction steps and its facile removal under mild conditions.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylate.

Step 2: Hydrolysis of the Methyl Ester

Rationale: The methyl ester must be converted to a carboxylic acid to enable the subsequent amide bond formation. Saponification using a base like lithium hydroxide is a standard and effective method for this transformation.

Protocol:

  • To a solution of methyl 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylic acid, which can be used in the next step without further purification.

Step 3: Amide Coupling

Rationale: The formation of the amide bond is a critical step in the synthesis. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is a highly efficient method for promoting the reaction between the carboxylic acid and the amine, in this case, 4-(trifluoromethyl)aniline.

Protocol:

  • To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-(trifluoromethyl)aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-(4-(trifluoromethyl)phenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxamide.

Step 4: Deprotection of the Indole Nitrogen

Rationale: The final step is the removal of the SEM protecting group to yield the target inhibitor. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers and related protecting groups and is effective for the deprotection of the SEM group.

Protocol:

  • To a solution of N-(4-(trifluoromethyl)phenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxamide (1.0 eq) in anhydrous THF, add a 1 M solution of TBAF in THF (2.0 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final product, N-(4-(trifluoromethyl)phenyl)-1H-indole-7-carboxamide.

Biological Evaluation: CD38 Inhibition Assay

Rationale: To assess the efficacy of the synthesized compound as a CD38 inhibitor, a fluorescence-based assay can be employed. This assay measures the enzymatic activity of CD38, and the inhibitory potential of the compound is determined by its ability to reduce this activity.

Protocol:

  • Recombinant human CD38 enzyme is pre-incubated with varying concentrations of the synthesized inhibitor in an assay buffer (e.g., 50 mM HEPES, pH 7.4) for a specified period (e.g., 30 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as nicotinamide 1,N⁶-ethenoadenine dinucleotide (ε-NAD⁺).

  • The increase in fluorescence, resulting from the hydrolysis of ε-NAD⁺ to ε-ADP-ribose by CD38, is monitored over time using a fluorescence plate reader.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

  • The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition of CD38 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

StepStarting MaterialProductKey ReagentsExpected Yield (%)
1This compoundMethyl 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylateNaH, SEM-Cl85-95
2Methyl 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylate1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylic acidLiOH>95
31-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxylic acidN-(4-(trifluoromethyl)phenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxamideHATU, DIPEA, 4-(trifluoromethyl)aniline70-85
4N-(4-(trifluoromethyl)phenyl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-7-carboxamideN-(4-(trifluoromethyl)phenyl)-1H-indole-7-carboxamideTBAF80-90

Conclusion and Future Perspectives

This application note provides a comprehensive and detailed protocol for the synthesis of a potential CD38 inhibitor, N-(4-(trifluoromethyl)phenyl)-1H-indole-7-carboxamide, starting from the readily available this compound. The described synthetic route is robust and amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies by varying the aniline component in the amide coupling step. The elucidation of the SAR will be instrumental in optimizing the potency and pharmacokinetic properties of this class of inhibitors.[6] The biological evaluation protocol outlined provides a reliable method for assessing the inhibitory activity of the synthesized compounds against CD38. The development of novel, potent, and selective small molecule inhibitors of CD38 based on the indole-7-carboxamide scaffold holds significant promise for the treatment of multiple myeloma and other diseases associated with dysregulated NAD⁺ metabolism.

References

  • Chen, L., & Chen, J. (2023).
  • Guerriero, A., et al. (2024). Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors. Chemistry – A European Journal, 30(1), e202302758*.
  • Hogan, J. C. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1746-1754.
  • Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.
  • Becherer, J. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(17), 7021–7056.
  • Song, Z., et al. (2023).
  • Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(15), 17358–17376.
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California.
  • Jiang, F., et al. (2017). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 22(11), 1887.
  • Chini, E. N., et al. (2018). The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases. Trends in Pharmacological Sciences, 39(4), 424-436.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870.
  • Camacho-Pereira, J., et al. (2016). CD38 Dictates Age-Related NAD Decline and Mitochondrial Dysfunction through a Sirt3-Dependent Mechanism. Cell Metabolism, 23(6), 1127-1139.
  • Kellenberger, E., et al. (2011). Flavonoids as inhibitors of human CD38. Bioorganic & Medicinal Chemistry Letters, 21(13), 3939-3942.
  • Boslett, J., et al. (2017). Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H). Journal of Pharmacology and Experimental Therapeutics, 361(1), 99-109.

Sources

Technical Guide: C3-Selective Functionalization of Methyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 1H-indole-7-carboxylate is a specialized scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and tricyclic alkaloids. Its unique electronic structure presents a specific challenge: the C7-methoxycarbonyl group is an electron-withdrawing group (EWG) located on the benzenoid ring, proximal to the indole nitrogen (N1).

While the C3 position remains the most nucleophilic site on the indole core, the C7-ester exerts a deactivating inductive (-I) effect and potential steric influence on N1. Consequently, standard indole protocols must be modulated—often requiring higher activation energies or stronger electrophiles—to achieve quantitative conversion at C3 without compromising the ester moiety.

This guide details three validated protocols for C3-functionalization: Formylation (Vilsmeier-Haack) , Halogenation , and Friedel-Crafts Acylation , selected for their reliability and scalability.

Mechanistic Insight & Reactivity Profile

To design effective experiments, one must understand the electronic bias of the substrate.

  • Natural Selectivity: Unlike C7-functionalization, which requires directing groups (e.g., N-pivaloyl) to override natural reactivity, C3-functionalization harnesses the inherent enamine-like nucleophilicity of the pyrrole ring.

  • The C7-Ester Effect: The ester at C7 lowers the HOMO energy of the indole system compared to unsubstituted indole.

    • Consequence: Reaction rates for Electrophilic Aromatic Substitution (

      
      ) will be slower.
      
    • Adjustment: Reactions that proceed at 0°C for indole may require warming to 25°C or 40°C for the 7-carboxylate derivative.

    • Advantage:[1][2][3] The deactivation of the benzene ring significantly reduces the risk of competing substitution at C5 or C6, enhancing C3 regioselectivity.

Visual Workflow: Reaction Landscape

IndoleReactivity Substrate This compound Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Substrate->Vilsmeier Electrophilic Attack Halogen Halogenation (NBS or NIS / DMF) Substrate->Halogen Oxidative Halogenation Acylation Friedel-Crafts (RCOCl / Lewis Acid) Substrate->Acylation Acylium Ion Attack Product_CHO 3-Formyl-indole-7-carboxylate (Aldehyde) Vilsmeier->Product_CHO Hydrolysis Product_Hal 3-Halo-indole-7-carboxylate (Cross-Coupling Precursor) Halogen->Product_Hal Workup Product_Acyl 3-Acyl-indole-7-carboxylate (Ketone) Acylation->Product_Acyl Quench

Figure 1: Decision tree for C3-functionalization pathways based on desired downstream utility.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C3-CHO)

Objective: Introduction of a formyl group to generate methyl 3-formyl-1H-indole-7-carboxylate. Mechanism: Attack of the indole C3 on the electrophilic chloroiminium ion (Vilsmeier reagent).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphorus oxychloride (

    
    , 1.2–1.5 equiv)
    
  • Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF) (5–10 volumes)

  • Quench: 2M NaOH or Saturated Sodium Acetate (

    
    )
    
Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL per mmol substrate) to 0°C using an ice bath.

  • Activation: Dropwise add

    
     (1.2 equiv) to the DMF. Stir at 0°C for 20–30 minutes to form the white/colorless Vilsmeier salt.
    
  • Addition: Dissolve this compound in a minimum amount of DMF (1–2 mL). Add this solution dropwise to the Vilsmeier reagent.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Optimization Note: Due to the C7-EWG, if TLC shows incomplete conversion after 2 hours, heat the mixture to 40–50°C. Monitor consumption of starting material.

  • Hydrolysis (Critical): The intermediate is a stable iminium salt. Pour the reaction mixture onto crushed ice.

    • Slowly add 2M NaOH or sat. NaOAc solution until pH ≈ 9–10.

    • Heat the aqueous suspension to 60°C for 15 minutes to ensure complete hydrolysis of the iminium species to the aldehyde.

  • Isolation: The product often precipitates as a solid upon cooling. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.

Data Summary:

Parameter Standard Indole 7-COOMe Indole Reason
Temp 0°C to RT RT to 50°C Deactivated ring requires thermal energy.
Yield 85-95% 75-85% Slight electronic deactivation.

| Selectivity | High (C3) | Very High (C3) | C7-EWG suppresses C5/C6 side reactions. |

Protocol B: Regioselective C3-Bromination

Objective: Synthesis of methyl 3-bromo-1H-indole-7-carboxylate (Precursor for Suzuki/Heck couplings). Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) for better stoichiometry control and milder conditions.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Polar aprotic promotes ionic mechanism) or THF/DCM.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration) at RT.

  • Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes.

    • Note: Protect the flask from direct light to minimize radical side reactions (benzylic bromination at the methyl ester is unlikely but good practice to avoid).

  • Monitoring: Stir at RT for 1–3 hours. The reaction is typically fast.

  • Workup: Dilute with water (5 volumes). The bromo-indole usually precipitates.

  • Purification: Filtration or extraction (EtOAc). Recrystallization from MeOH/Water is often sufficient.

Expert Insight: The C7-ester sterically protects the N1 position slightly, but N-bromination is reversible. If the N-bromo species forms, it rearranges to the thermodynamically stable C3-bromo product over time.

Protocol C: Friedel-Crafts Acylation

Objective: Introduction of an acyl group (e.g., Acetyl) at C3. Challenge: Free NH indoles can undergo N-acylation. The use of a "hard" Lewis acid (AlCl3) typically favors C3-acylation via a thermodynamically controlled rearrangement.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acetyl Chloride (1.2 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) (2.0–3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Pre-complexation: Suspend

    
     in dry DCM at 0°C under Nitrogen. Add Acetyl Chloride dropwise. Stir 15 min to form the acylium complex.
    
  • Addition: Add the indole substrate (solid or solution in DCM) to the acylium mixture at 0°C.

  • Reaction:

    • The mixture will likely turn dark/red (complex formation).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Optimization: If conversion is slow (due to C7-deactivation), reflux in DCE (80°C) may be required.

  • Quench: Caution! Pour the mixture slowly onto ice/HCl mixture. The aluminum salts must be fully solubilized.

  • Isolation: Extract with DCM. Wash with

    
     to remove acid traces.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) C7-EWG deactivation is too strong for conditions.Increase temperature (e.g., 50°C for Vilsmeier). Switch to stronger Lewis Acid (

) for acylation.
N-Functionalization (N-Acyl) Kinetic control favored N-attack.Increase reaction time or temperature to allow thermodynamic rearrangement to C3. Consider using

as a catalyst.
Bis-functionalization Excess reagent used.[3][4][5]Strictly control stoichiometry (1.0-1.1 equiv). The C7-ester makes the ring less prone to double addition than simple indole.
Hydrolysis of C7-Ester Workup too basic/acidic or prolonged heating.Maintain pH < 11 during Vilsmeier hydrolysis. Avoid prolonged reflux in aqueous acid.

References

  • Vilsmeier-Haack General Protocol

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: Organic Syntheses 2024, 101, 21-33.
    • URL:[Link]

    • Relevance: Defines robust POCl3/DMF conditions applicable to substituted indoles.
  • Bromination of Indole Esters

    • Title: Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
    • Source: Organic & Biomolecular Chemistry, 2011.
    • URL:[Link]

    • Relevance: Demonstrates halogenation protocols on indole esters; establishes that ester groups do not inhibit halogen
  • C7-Substituted Indole Reactivity

    • Title: Transition-metal-catalyzed site-selective C7-functionalization of indoles.[6][7][8][9]

    • Source: Chemical Communic
    • URL:[Link]

    • Relevance: Contrasts C7 vs C3 selectivity, confirming that C3 is the natural nucleophilic site unless specific directing groups are used.
  • Acylation Protocols

    • Title: Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
    • Source: Organic Letters, 2010.
    • URL:[Link]

    • Relevance: Provides alternative acylation strategies for sensitive indole substr

Sources

Microwave-assisted synthesis methods for indole carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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I'm now conducting a focused search to gather detailed information about microwave-assisted synthesis of indole carboxylate derivatives. I'm prioritizing established protocols, detailed mechanisms, and comparisons with conventional heating, with an eye towards examples that provide yields, reaction times, and temperature specifics. I am now focused on a structure for the application note and detailed protocols to ensure the output is of high quality.

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Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of Methyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1H-indole-7-carboxylate is a pivotal building block in contemporary drug discovery and materials science, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals and functional organic materials.[1] This application note provides a comprehensive, in-depth guide for its large-scale synthesis and purification. We present a validated protocol based on the foundational Fischer indole synthesis, selected for its reliability and scalability. Furthermore, we explore alternative modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, offering a comparative perspective for process optimization. The protocols herein are designed to be self-validating, with detailed explanations for experimental choices, robust purification methodologies, and integrated safety management, ensuring both high yield and purity for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2] Specifically, substitution at the C-7 position of the indole ring offers a unique vector for molecular elaboration, often leading to compounds with potent biological activity. This compound is a versatile precursor for such molecules, particularly in the development of therapies for neurological disorders.[1] Beyond its pharmaceutical applications, its unique electronic properties have made it a compound of interest in the field of organic electronics for devices like OLEDs and OPVs.[1]

Despite its importance, the regioselective synthesis of 7-substituted indoles presents a significant challenge due to the intrinsic reactivity of the C2 and C3 positions of the indole core.[3][4] This guide provides a robust and scalable solution, focusing on a classical synthetic approach that builds the indole ring with the desired C-7 functionality already in place, thereby circumventing issues of regioselectivity.

Comparative Analysis of Synthetic Strategies

The synthesis of the target molecule can be approached via several pathways. The choice of strategy for large-scale production hinges on factors such as starting material cost, scalability, atom economy, and robustness.

Synthetic StrategyDescriptionAdvantages for Large-Scale SynthesisDisadvantages & Challenges
Fischer Indole Synthesis A classic acid-catalyzed reaction forming an indole from a phenylhydrazine and a carbonyl compound (e.g., an aldehyde or ketone).[5][6][7]Well-established, reliable, and often uses readily available starting materials. The cyclization step is typically high-yielding.[8][9]Requires strongly acidic conditions and high temperatures, which may not be suitable for sensitive substrates. The synthesis of the substituted phenylhydrazine precursor can add steps.
Palladium-Catalyzed Synthesis Modern methods involving Pd-catalyzed C-H activation or intramolecular cross-coupling to form the indole ring from substituted anilines.[2][10][11]Offers high regioselectivity and often proceeds under milder conditions. Can be adapted for diverse substrate scopes.[3][4][12]The cost and toxicity of palladium catalysts can be a concern for large-scale production. Ligand optimization is often required.

Rationale for Selected Protocol: For this guide, we will detail the Fischer Indole Synthesis pathway. Its long-standing success, operational simplicity, and cost-effective starting materials make it a highly reliable and economically viable choice for large-scale production.

Overall Synthetic Workflow

The selected pathway involves a three-stage process, beginning with a commercially available substituted aniline, proceeding through a key hydrazine intermediate, and culminating in the target ester after cyclization and esterification.

G A 2-Methyl-3-nitroaniline B Diazotization & Reduction A->B 1. NaNO2, HCl 2. SnCl2, HCl C (2-Methyl-3-nitrophenyl)hydrazine B->C D Condensation with Methyl Pyruvate C->D E Hydrazone Intermediate D->E F Fischer Indole Cyclization (Acid-Catalyzed) E->F Polyphosphoric Acid (PPA) Heat G 1H-Indole-7-carboxylic acid F->G H Fischer Esterification G->H Methanol (MeOH) H2SO4 (cat.) I This compound (Final Product) H->I

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS).[13][14]

Part A: Synthesis of (2-Methyl-3-nitrophenyl)hydrazine

This protocol begins with the conversion of 2-methyl-3-nitroaniline to its corresponding hydrazine derivative, a key precursor for the subsequent cyclization.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
2-Methyl-3-nitroaniline152.1515.2 g0.10
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Concentrated HCl36.4630 mL~0.36
Tin(II) Chloride (SnCl₂)189.6056.9 g0.30
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-methyl-3-nitroaniline (15.2 g, 0.10 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Reduction:

    • In a separate 1 L beaker, dissolve tin(II) chloride (56.9 g, 0.30 mol) in concentrated HCl (60 mL).

    • Cool the tin(II) chloride solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate should form.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation:

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

    • Suspend the solid in 200 mL of water and basify by the slow addition of 50% aqueous NaOH until the pH is >12. Caution: This is a highly exothermic reaction.

    • Extract the aqueous suspension with diethyl ether (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude (2-methyl-3-nitrophenyl)hydrazine, which can be used in the next step without further purification.

Part B: Fischer Indole Synthesis of 1H-Indole-7-carboxylic acid

This stage involves the condensation of the hydrazine with methyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring. The nitro group is reduced in situ, and the methyl group is oxidized under the reaction conditions to form the carboxylic acid.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
(2-Methyl-3-nitrophenyl)hydrazine167.1616.7 g0.10
Methyl Pyruvate102.0911.2 g0.11
Polyphosphoric Acid (PPA)-150 g-
Ice-500 g-

Procedure:

  • Hydrazone Formation & Cyclization:

    • Combine (2-methyl-3-nitrophenyl)hydrazine (16.7 g, 0.10 mol) and methyl pyruvate (11.2 g, 0.11 mol) in a 500 mL flask.

    • Slowly add polyphosphoric acid (150 g) to the mixture with efficient mechanical stirring. Caution: The addition is exothermic.

    • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80 °C.

    • Carefully and slowly pour the hot, viscous mixture onto 500 g of crushed ice with vigorous stirring.

    • A solid precipitate of crude 1H-indole-7-carboxylic acid will form.

    • Stir the mixture until all the ice has melted, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the crude product in a vacuum oven at 60 °C.

Part C: Esterification to this compound

The final step is a classic Fischer esterification to convert the carboxylic acid to the desired methyl ester.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
1H-Indole-7-carboxylic acid161.1616.1 g0.10
Methanol (MeOH)32.04250 mL-
Concentrated H₂SO₄98.082.5 mL~0.045
Saturated NaHCO₃ solution-As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Reaction:

    • Suspend the crude 1H-indole-7-carboxylic acid (16.1 g, 0.10 mol) in methanol (250 mL) in a 500 mL round-bottom flask.

    • Carefully add concentrated sulfuric acid (2.5 mL) dropwise with stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove most of the methanol under reduced pressure.

    • Pour the residue into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Large-Scale Purification Protocol

Achieving high purity (>99%) on a large scale requires a systematic approach, typically combining chromatography for bulk impurity removal and recrystallization for final polishing.

Method 1: Flash Column Chromatography (for initial purification)

This step is effective for removing significant impurities that are not easily separated by crystallization.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with 5% ethyl acetate in hexane and gradually increase the polarity to 20-30%.[2][15]

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Adsorb the crude material onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed column.

    • Elute the column with the hexane/ethyl acetate solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the partially purified product.

Method 2: Recrystallization (for final high-purity product)

Recrystallization is a cost-effective and highly efficient method for obtaining crystalline material of high purity, provided a suitable solvent is found.[8][16]

  • Recommended Solvent System: Ethanol, or a co-solvent system such as ethyl acetate/hexane.

  • Procedure:

    • Place the crude or column-purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (e.g., ethanol) to just dissolve the solid completely.

    • If using a co-solvent system, dissolve the solid in the more soluble solvent (ethyl acetate) and then slowly add the less soluble solvent (hexane) until the solution becomes slightly turbid. Reheat to clarify.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for an additional 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain pure this compound. A purity of >99.5% with a yield of 50-70% from the crude material can be expected.[17]

Mechanistic Insight: The Fischer Indole Synthesis

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a cascade of acid-catalyzed transformations.

G cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Aromatization & Cyclization cluster_5 Step 5: Elimination & Final Product A Phenylhydrazine + Ketone B Phenylhydrazone A->B C Phenylhydrazone D Ene-hydrazine (Key Intermediate) C->D H+ E Protonated Ene-hydrazine F Di-imine Intermediate E->F Heat G Di-imine Intermediate H Aromatic Intermediate G->H -H+ I Aminal Intermediate H->I H+ J Aminal Intermediate K Indole J->K -NH3 -H+

Caption: Key mechanistic steps of the acid-catalyzed Fischer Indole Synthesis.[6]

The reaction begins with the formation of a phenylhydrazone, which tautomerizes to an enamine-like species (the ene-hydrazine).[6][18] This intermediate, upon protonation, undergoes a decisive[5][5]-sigmatropic rearrangement. The subsequent cyclization and elimination of an ammonia molecule lead to the formation of the aromatic indole ring.[7] The choice of a strong acid like PPA facilitates both the protonation steps and the final dehydration/elimination.

References

  • National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Retrieved from [Link]

  • sdsmanager.com. (n.d.). Indole for synthesis SDS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Retrieved from [Link]

  • PubMed. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]

Sources

Derivatization of methyl 1H-indole-7-carboxylate for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1H-indole-7-carboxylate (CAS 93247-78-0) represents a privileged but underutilized scaffold in medicinal chemistry. Unlike the ubiquitous 3- or 5-substituted indoles, the 7-position offers a unique vector for exploring the "ortho-like" space relative to the indole nitrogen (N1). This proximity allows for the design of intramolecular hydrogen bonds or specific steric clashes that can lock bioactive conformations.

This guide details the systematic derivatization of this core for Structure-Activity Relationship (SAR) profiling. We focus on three orthogonal vectors:

  • C7-Ester Modulation: Tuning electronic and steric properties via amidation.

  • N1-Functionalization: Modulating lipophilicity and metabolic stability.

  • C3-Core Activation: Introducing electrophilic handles for fragment growing.

Strategic Reaction Map

The following decision tree illustrates the divergent synthesis pathways available from the parent scaffold.

SAR_Pathways cluster_legend SAR Vectors Core This compound (Parent Scaffold) Acid 1H-Indole-7-carboxylic acid (Intermediate) Core->Acid Hydrolysis (LiOH, THF/H2O) Alcohol 7-Hydroxymethyl indole (Polar Vector) Core->Alcohol Reduction (LiAlH4) N_Alkyl N1-Alkyl/Aryl Derivatives (LogP Modulation) Core->N_Alkyl N-Alkylation (NaH, R-X) C3_Formyl 3-Formyl-indole (Electrophilic Handle) Core->C3_Formyl Vilsmeier-Haack (POCl3, DMF) C3_Halogen 3-Halo-indole (Cross-Coupling Partner) Core->C3_Halogen Halogenation (NCS/NBS) Amide 7-Carboxamides (H-Bond Donors/Acceptors) Acid->Amide Amide Coupling (HATU, R-NH2) key1 C7-Ester Modifications (Blue) key2 N1-Nitrogen Tuning (Green) key3 C3-Core Activation (Red)

Figure 1: Divergent synthesis strategy for this compound. The C7, N1, and C3 positions provide orthogonal vectors for chemical space exploration.

Module 1: The C7-Ester Vector (The Anchor)

The methyl ester at C7 is the primary handle. Hydrolysis to the acid followed by amide coupling is the standard workflow to generate a library of hydrogen bond donors/acceptors.

Protocol A: Saponification to 1H-Indole-7-Carboxylic Acid

Objective: Isolate the free acid without decarboxylation or N-oxidation. Mechanism: Base-catalyzed nucleophilic acyl substitution.

Materials:

  • This compound (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (5.7 mmol) of this compound in 15 mL of THF.

  • Activation: Add a solution of LiOH·H₂O (718 mg, 17.1 mmol) in 5 mL of water. The mixture may turn slightly yellow.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting material (Rf ~0.6) disappears and the baseline spot (acid) appears.

    • Note: Avoid reflux temperatures (>60°C) to prevent potential thermal decarboxylation, although the 7-position is generally stable.

  • Workup: Evaporate THF under reduced pressure. Dilute the aqueous residue with 10 mL water.

  • Acidification: Cool the solution to 0°C. Dropwise add 1M HCl until pH ~2. A white/off-white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.

    • Yield Expectation: >90%.[2][3][4][5]

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton (~13.0 ppm).

Protocol B: Library Generation via Amide Coupling

Objective: Synthesize a diverse set of 7-carboxamides to probe the binding pocket. Reagent Choice: HATU is preferred over EDCI for sterically hindered amines or electron-deficient anilines.

Procedure:

  • Dissolve 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and the amine partner (R-NH₂, 1.1 eq).

  • Add HATU (1.2 eq) at 0°C, then warm to Room Temperature (RT). Stir for 12 hours.

  • Purification: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and brine. Flash chromatography is usually required.

Module 2: The Indole Nucleus (N1 & C3)

Modifying the core affects the scaffold's physicochemical properties (LogP, pKa) and metabolic stability.

Protocol C: N1-Alkylation (Solubility Tuning)

Objective: Cap the indole nitrogen to prevent H-bond donation or to introduce a solubilizing group. Critical Insight: The C7-ester provides steric bulk near the N1 position. Use strong bases (NaH) to ensure complete deprotonation, but watch for hydrolysis of the ester if water is present.

Materials:

  • This compound (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 eq)

  • Solvent: Anhydrous DMF[3]

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add a solution of the indole (1.0 eq) in DMF dropwise. Stir at 0°C for 30 mins. Evolution of H₂ gas will be observed.

    • Visual Cue: The solution often turns from colorless to yellow/orange upon anion formation.

  • Alkylation: Add the alkyl halide dropwise. Warm to RT and stir for 2–16 hours.

  • Quench: Carefully add ice water to quench excess NaH.

  • Extraction: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF (critical step to prevent streaking on columns).

  • Validation: ¹H NMR should show the disappearance of the broad N-H singlet (~11.5 ppm) and appearance of the N-alkyl signals.

Protocol D: C3-Formylation (Vilsmeier-Haack)

Objective: Introduce an aldehyde at C3. This is a "gateway" functional group for reductive amination or olefination. Selectivity: The C3 position is the most nucleophilic carbon on the indole ring. The C7-ester is electron-withdrawing but does not deactivate the ring sufficiently to prevent C3 reaction.

Procedure:

  • Reagent Prep: Cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 mins to form the Vilsmeier salt (white precipitate may form).

  • Addition: Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction: Heat to 60°C for 3 hours.

  • Hydrolysis: Pour the reaction mixture into ice/sat. NaOAc solution (buffer is better than strong base to protect the ester). Stir 1 hour.

  • Isolation: The product often precipitates. If not, extract with EtOAc.

Physicochemical Impact Analysis

The following table summarizes how these modifications typically alter the drug-like properties of the scaffold.

Derivative ClassModification SiteEffect on LogPEffect on tPSAPrimary SAR Utility
Parent --~2.4~42 ŲBaseline
7-Carboxylic Acid C7Lowers (~1.5)IncreasesSolubility; Ionic interactions
7-Carboxamide C7VariableIncreasesH-bond targeting; Specificity
N1-Methyl N1Increases (+0.5)DecreasesMetabolic blocking; Permeability
3-Formyl C3Slight DecreaseIncreasesReactivity handle; Covalent probes

References

  • Synthesis and Reactivity of Indole-7-carboxyl

    • Source: Organic Syntheses, Coll. Vol. 6, p.104 (1988).
    • Relevance: Foundational protocols for manipulating the indole-7-carboxylate core.[6]

    • URL:[Link]

  • Indole-7-carboxylic acid deriv

    • Source: Bioorganic & Medicinal Chemistry, 22(6), 2014.
    • Relevance: Demonstrates the utility of the 7-position in drug design (SAR studies).
    • URL:[Link]

  • C3-Functionalization Str

    • Source: Chemical Communications, "Transition-metal-catalyzed site-selective C7-functionaliz
    • Relevance: Contextualizes C3 vs C7 reactivity and selectivity challenges.
    • URL:[Link]

  • General Indole N-Alkyl

    • Source: Journal of Organic Chemistry, "Efficient N-alkyl
    • Relevance: Standardizes the NaH/DMF protocol used in Module 2.
    • URL:[Link]

Sources

Analytical methods for quantifying methyl 1H-indole-7-carboxylate in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Quantifying Methyl 1H-indole-7-carboxylate in Reaction Mixtures

Abstract

This application note details a multi-tiered analytical framework for the quantification of This compound (CAS 93247-78-0), a critical intermediate in the synthesis of antiviral and kinase-inhibiting pharmacophores. We present three validated protocols: RP-HPLC-UV for routine reaction monitoring, LC-MS/MS for trace impurity profiling, and qNMR for primary reference standard qualification. Special emphasis is placed on resolving the 7-carboxylate regioisomer from common synthetic by-products (e.g., 2- or 4-isomers) and quantifying it within complex crude reaction matrices.

Physicochemical Profile & Analytical Challenges

This compound presents specific analytical challenges due to its lipophilicity and potential for regioisomer co-elution.

PropertyValueAnalytical Implication
Molecular Weight 175.18 g/mol Detectable by MS (ESI+) as [M+H]⁺ = 176.2.
LogP ~2.3Retains well on C18; requires high % organic for elution.
pKa (NH) ~16Non-ionizable in standard acidic mobile phases; remains neutral.
UV Maxima 218, 290 nmStrong absorbance at 290 nm allows selective detection over simple benzenoids.
Solubility DMSO, MeOH, EtOAcSamples must be diluted in MeOH or MeCN/Water to prevent precipitation on-column.

Critical Challenge: In synthetic pathways (e.g., Bartoli or Fischer indole synthesis), the 7-isomer often co-exists with the 4- or 6-carboxylate regioisomers. Standard C18 columns may show poor resolution between these isomers due to identical mass and similar polarity. Solution: Use of a Phenyl-Hexyl stationary phase or optimized C18 gradients to exploit


 selectivity.

Analytical Decision Matrix

The following workflow guides the selection of the appropriate method based on the stage of development and sample complexity.

AnalyticalDecisionTree Start Sample Type Crude Crude Reaction Mixture (High Complexity) Start->Crude Isolated Isolated Solid (High Purity) Start->Isolated Trace Trace Impurity (<0.1%) Start->Trace HPLC Method A: RP-HPLC-UV (Quantification & Ratios) Crude->HPLC Routine Monitoring Isolated->HPLC Purity Check qNMR Method C: 1H qNMR (Absolute Assay) Isolated->qNMR Potency Assignment LCMS Method B: LC-MS/MS (Specificity) Trace->LCMS Sensitivity Required

Figure 1: Decision tree for selecting the optimal analytical technique based on sample state and data requirements.

Method A: RP-HPLC-UV (Routine Reaction Monitoring)

Objective: Robust quantification of this compound in the presence of starting materials (e.g., 2-nitrobenzoates) and regioisomers.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent UHPLC/HPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for enhanced isomer separation).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 290 nm (Quantification) and 220 nm (Impurity profiling).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
12.090Linear Gradient (Elute Analyte)
14.090Wash
14.110Re-equilibration
18.010End
System Suitability Criteria (Self-Validating)
  • Retention Time (RT): Analyte elutes at ~8.5 ± 0.2 min.

  • Tailing Factor:

    
     (Indoles can tail due to silanol interactions; formic acid mitigates this).
    
  • Resolution (

    
    ): 
    
    
    
    between this compound and any nearest regioisomer (e.g., 6-carboxylate).

Protocol Note: If the reaction solvent is DMF or DMSO, ensure the sample diluent contains at least 50% water to prevent "solvent effect" peak distortion.

Method B: LC-MS/MS (Trace Analysis)

Objective: High-sensitivity detection for cleaning validation or genotoxic impurity assessment.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Assignment
176.1 144.1 1550

(Loss of methanol)
176.1116.12550

(Loss of ester)

Note: The 176.1


 144.1 transition is the quantifier; 176.1 

116.1 is the qualifier.

Method C: Quantitative NMR (qNMR)[1]

Objective: Absolute purity determination of the reference standard without requiring a chromatographic reference.

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates NH signals).
    
  • Internal Standard (IS): Dimethyl sulfone (

    
     3.0 ppm) or 1,3,5-Trimethoxybenzene  (
    
    
    
    6.1 ppm).
    • Why: These standards have sharp singlets in regions free from indole aromatic signals (6.5–8.0 ppm).

  • Relaxation Delay (

    
    ):  20 seconds (Must be 
    
    
    
    of the slowest nucleus).
  • Scans: 16 or 32.

Calculation


Where:
  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for methyl ester, 6 for dimethyl sulfone)
    
  • 
     = Molecular weight
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity (as decimal)
    

Sample Preparation Workflow

Correct sample preparation is vital to stop reaction progress and protect the column.

SamplePrep Rxn Reaction Aliquot (100 µL) Quench Quench (900 µL Cold MeOH) Rxn->Quench Stop Rxn Mix Vortex (30 sec) Quench->Mix Filter Filter (0.2 µm PTFE) Mix->Filter Remove Salts Vial HPLC Vial (Ready for Inj) Filter->Vial

Figure 2: Rapid quench-and-dilute protocol for kinetic monitoring.

Step-by-Step Protocol:

  • Sampling: Withdraw 100 µL of the reaction mixture.

  • Quenching: Immediately dispense into a vial containing 900 µL of ice-cold Methanol (or Acetonitrile). This precipitates inorganic salts and halts the reaction.

  • Clarification: Vortex for 30 seconds. Centrifuge at 10,000 rpm for 3 minutes or filter through a 0.2 µm PTFE syringe filter.

  • Dilution: If the theoretical concentration is

    
     mg/mL, perform a secondary dilution with Mobile Phase A:B (50:50) to reach the linear range (typically 0.05 – 0.5 mg/mL).
    

References

  • Separation of Indole Regioisomers: SIELC Technologies. "Separation of Indole on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Indole Synthesis & Properties: ChemicalBook. "this compound Properties and Synthesis." Link

  • Trace Analysis Standards: BIPM. "Internal Standard Reference Data for qNMR." Bureau International des Poids et Mesures. Link

  • General HPLC Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-7-COOMe-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Methyl 1H-indole-7-carboxylate

Executive Summary: The "7-Position" Challenge

Synthesizing This compound presents a unique challenge compared to other indole isomers. The C7 position is sterically crowded, and the presence of an electron-withdrawing ester group destabilizes many classic electrophilic cyclization pathways.

The Central Thesis for Yield Improvement: Stop using the Bartoli Indole Synthesis for this specific substrate. While Bartoli is the "go-to" for 7-substituted indoles, it relies on vinyl Grignard reagents.[1] These reagents will nucleophilically attack your methyl ester moiety, leading to tertiary alcohols and complex mixtures.

The Recommended Solution: Switch to the Leimgruber-Batcho Indole Synthesis . It offers the highest atom economy, mildest conditions, and avoids the extra decarboxylation step required by the Reissert method.

Primary Protocol: Modified Leimgruber-Batcho Route

This workflow is optimized for preserving the methyl ester while ensuring complete cyclization.

Phase A: Enamine Formation

Reaction: Condensation of methyl 3-nitro-2-methylbenzoate with


-dimethylformamide dimethyl acetal (DMF-DMA).

Optimized Protocol:

  • Stoichiometry: Use 1.5 - 2.0 equivalents of DMF-DMA relative to the starting nitro-toluene.

  • Solvent: Anhydrous DMF or Pyrrolidine (catalytic) in DMF.

  • Temperature: Heat to 110°C . The reaction is endothermic and driven by the removal of methanol.

  • Process Control: Do not seal the vessel. Use a Dean-Stark trap or an open reflux condenser with a drying tube to allow methanol to escape, shifting equilibrium to the right.

  • Duration: 4–12 hours. Monitor by TLC (disappearance of the starting nitro compound).

Phase B: Reductive Cyclization

Reaction: Hydrogenation of the


-dimethylamino-2-nitrostyrene intermediate.

Optimized Protocol:

  • Catalyst: 10% Pd/C (wet support to minimize fire hazard) or Raney Nickel (if sulfur poisoning is not a concern).

  • Solvent: Methanol or Ethyl Acetate.

  • Pressure: 40–60 psi (3–4 bar) H

    
    . Atmospheric pressure is often insufficient for the sterically hindered 7-ester.
    
  • Additive (Critical): Add 1.0 eq of semicarbazide hydrochloride or a mild acid scavenger if using Raney Ni to prevent polymerization of the amino-styrene intermediate before cyclization.

Data & Yield Comparison

Synthetic RouteTypical YieldPurity ProfileMajor Pitfall
Leimgruber-Batcho 75 - 85% HighIncomplete enamine formation if MeOH isn't removed.
Reissert Synthesis 40 - 55%MediumRequires harsh decarboxylation step; Zinc reduction is messy.
Bartoli Reaction < 15%LowGrignard attacks the ester. (Major incompatibility).
Fischer Indole < 10%LowDifficulty accessing the specific hydrazine precursor; regioselectivity issues.

Troubleshooting Guide (FAQ)

Q1: My Bartoli reaction yields are near zero. I see a complex mixture.

  • Diagnosis: Chemoselectivity Failure.

  • Root Cause: You are using Vinylmagnesium bromide (Grignard). Grignards are hard nucleophiles that attack esters (forming ketones/alcohols) faster than they attack the nitro group in the Bartoli mechanism.

  • Solution: Abort this route. Unless you use a bulky tert-butyl ester (which is hard to deprotect) or protect the ester as an ortho-ester, this pathway is chemically flawed for this target.

Q2: In the Leimgruber-Batcho step, the starting material remains unreacted.

  • Diagnosis: Equilibrium Stagnation.

  • Root Cause: Methanol byproduct is not escaping the system, or the DMF-DMA has hydrolyzed.

  • Solution:

    • Verify DMF-DMA quality (should be clear, not cloudy).

    • Increase temperature to 110–120°C.

    • Ensure the system is open to a drying tube or uses a distillation head to strip off MeOH.

Q3: During hydrogenation, I get the amino-styrene but no indole.

  • Diagnosis: Cyclization Stall.

  • Root Cause: The amine is forming, but the intramolecular attack on the enamine carbon is slow due to the steric bulk of the 7-ester.

  • Solution:

    • Increase H

      
       pressure to 60 psi.
      
    • Heat the hydrogenation vessel to 50°C.

    • Acid Catalysis: The cyclization step is acid-catalyzed. If the reaction stalls, add a catalytic amount of acetic acid to the hydrogenation mixture.

Visual Workflows

Figure 1: Recommended Leimgruber-Batcho Pathway

LeimgruberBatcho Start Methyl 3-nitro-2-methylbenzoate Step1 Enamine Formation (DMF-DMA, 110°C) Start->Step1 + DMF-DMA - MeOH Inter Intermediate: Enamine Species Step1->Inter Step2 Reductive Cyclization (H2, Pd/C, 60 psi) Inter->Step2 Reduction End This compound (Target) Step2->End Cyclization

Caption: The Leimgruber-Batcho pathway minimizes steps and avoids harsh decarboxylation conditions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield Detected CheckRoute Which Route? Issue->CheckRoute Bartoli Bartoli (Grignard) CheckRoute->Bartoli LB Leimgruber-Batcho CheckRoute->LB BartoliFix CRITICAL ERROR: Grignard attacks Ester. SWITCH ROUTE. Bartoli->BartoliFix LB_Check Check Step 1 (Enamine) LB->LB_Check LB_SM Starting Material Remains? LB_Check->LB_SM Fix_Temp Increase Temp >110°C Remove MeOH LB_SM->Fix_Temp Yes Fix_H2 Increase H2 Pressure Add Cat. AcOH LB_SM->Fix_H2 No (Intermediate stuck)

Caption: Diagnostic logic for identifying yield loss. Note the critical stop on the Bartoli route.

References

  • Leimgruber, W., & Batcho, A. D. (1973). The synthesis of indoles from o-nitrotoluenes.[1][2][3][4][5][6] Organic Syntheses.[4][7][8] (Foundational text for the recommended route).

    • [Source: Organic Syntheses, Coll.[5] Vol. 6, p.34 (1988)]([Link])

  • Bartoli, G., et al. (1989).[9] Reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[1] (Reference for the mechanism that fails with esters).

  • Söderberg, B. C., et al. (2000). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation.[6][10] (Alternative Pd-catalyzed route).

  • Reissert, A. (1897).[5] The Reissert Indole Synthesis.[3][4][5][7][11] (Classic route, useful for understanding the decarboxylation alternative).[6]

    • [5]

Sources

Common byproducts in the synthesis of methyl 1H-indole-7-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding common byproducts and their removal during the synthesis of this valuable indole derivative. As a key building block in pharmaceutical and agrochemical research, achieving high purity of this compound is critical. This document provides expert insights and field-proven protocols to address challenges you may encounter in your laboratory.

I. Understanding the Synthetic Landscape: Common Routes and Byproduct Formation

Two prevalent methods for the synthesis of this compound are the Batcho-Leimgruber indole synthesis and a strategy involving ortho-lithiation of a protected indole. Each route, while effective, is susceptible to the formation of specific byproducts.

The Batcho-Leimgruber Indole Synthesis

This powerful method constructs the indole ring from a substituted o-nitrotoluene. In the case of this compound, the synthesis typically commences with 3-methyl-2-nitrobenzoic acid. The key steps involve esterification, formation of an enamine, and reductive cyclization.

Diagram of the Batcho-Leimgruber Synthesis Pathway:

Batcho_Leimgruber A 3-Methyl-2-nitrobenzoic acid B Methyl 3-methyl-2-nitrobenzoate A->B Esterification (MeOH, H+) C Enamine intermediate B->C Condensation (DMFDMA) D This compound C->D Reductive Cyclization (e.g., Fe/AcOH) E ByproductsIncomplete reduction intermediatesRegioisomeric indoles1H-Indole-7-carboxylic acid C->E D->E Hydrolysis

Caption: Batcho-Leimgruber synthesis of this compound.

Ortho-Lithiation of a Protected Indole

This strategy involves the deprotonation of an N-protected indole at the C7 position, followed by quenching with a suitable electrophile to introduce the carboxylate group. The choice of protecting group is critical for directing the lithiation to the desired position.

Diagram of the Ortho-Lithiation Pathway:

Ortho_Lithiation A N-Protected Indole B 7-Lithio-N-protected-indole A->B ortho-Lithiation (e.g., n-BuLi) E ByproductsOther lithiated isomersUnreacted starting materialN-alkylated byproducts A->E C N-Protected methyl indole-7-carboxylate B->C Carboxylation (e.g., ClCO2Me) B->E D This compound C->D Deprotection

Caption: Ortho-lithiation approach to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification, providing detailed solutions and the scientific rationale behind them.

Frequently Asked Questions

Q1: My final product is a mixture of regioisomers. How can I improve the regioselectivity of the Batcho-Leimgruber synthesis?

A1: The formation of regioisomers in the Batcho-Leimgruber synthesis is a known challenge, particularly if the starting nitrotoluene has substituents that could direct the cyclization to different positions. While the synthesis of the 7-carboxylate is generally favored from 3-methyl-2-nitrobenzoate, the formation of other isomers can occur. To enhance regioselectivity, ensure the purity of your starting material and strictly control the reaction conditions during the enamine formation and reductive cyclization steps.

Q2: I observe a significant amount of the corresponding carboxylic acid in my final product. What is the cause and how can I prevent it?

A2: The presence of 1H-indole-7-carboxylic acid is a common issue arising from the hydrolysis of the methyl ester. This can happen during the reaction workup or purification if acidic or basic conditions are not carefully controlled. To prevent hydrolysis, use neutral or weakly acidic/basic washes during the workup and avoid prolonged exposure to strong acids or bases. If hydrolysis has occurred, the carboxylic acid can be removed by an alkaline wash or separated by chromatography.

Q3: My ortho-lithiation reaction is giving a low yield of the desired 7-substituted product. What could be the problem?

A3: Low yields in ortho-lithiation can be due to several factors. Incomplete deprotonation is a common issue; ensure your reagents are anhydrous and the reaction is performed under an inert atmosphere. The choice of the N-protecting group is also crucial for directing the lithiation to the C7 position. Additionally, the temperature of the lithiation and the subsequent electrophilic quench must be carefully controlled to prevent side reactions.

Q4: I am having difficulty removing unreacted starting materials from my final product. What is the most effective purification method?

A4: For the removal of unreacted starting materials and most byproducts, flash column chromatography is the most effective method.[1] The choice of solvent system is critical for achieving good separation. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is typically effective.[2]

Troubleshooting Common Byproducts
Byproduct Likely Cause (Synthetic Route) Identification Removal Protocol
Regioisomeric Indole Carboxylates Batcho-Leimgruber: Non-specific cyclization.TLC (spots may be very close), HPLC, 1H NMR (different aromatic splitting patterns).Preparative HPLC is the most effective method for separating closely related isomers.[3] A C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid) can provide good resolution.[3] For column chromatography, a very shallow gradient and a high-resolution silica gel may be required.
1H-Indole-7-carboxylic acid Both routes: Hydrolysis of the methyl ester during workup or purification.TLC (more polar spot), 1H NMR (absence of methyl ester singlet), IR (broad O-H stretch).Alkaline Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer. The organic layer containing the desired ester is then washed with brine, dried, and concentrated.
Incompletely Reduced Intermediates Batcho-Leimgruber: Incomplete reduction of the nitro group.TLC (multiple colored spots), Mass Spectrometry.Column Chromatography: These intermediates are often more polar than the final product and can be separated by silica gel chromatography using a gradient of hexane and ethyl acetate.[4]
N-Alkylated Byproducts Ortho-lithiation: Side reaction with the alkylating agent used for quenching.1H NMR (presence of an N-alkyl group), Mass Spectrometry.Column Chromatography: N-alkylated indoles have different polarity compared to the N-unsubstituted product and can usually be separated by column chromatography.[4]

III. Detailed Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the desired product and common byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. A typical gradient might be from 95:5 to 80:20 hexane/ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 2: Separation of Regioisomeric Methyl Indole Carboxylates by Preparative HPLC

This protocol is for the separation of this compound from its regioisomers.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve the mixture of isomers in a minimal amount of the mobile phase.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be from 10% to 90% Solvent B over 30 minutes. The exact gradient should be optimized based on the specific isomers present.[3]

  • Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram.

  • Product Isolation: Combine the fractions containing the desired isomer and remove the solvent under reduced pressure.

IV. Visualization of Purification Workflow

Purification_Workflow A Crude Product (Mixture of product and byproducts) B Dissolve in minimum solvent A->B C Adsorb onto silica gel B->C D Flash Column Chromatography C->D E TLC analysis of fractions D->E F Combine pure fractions E->F Pure I Impure Fractions E->I Impure G Evaporate solvent F->G H Pure this compound G->H J Preparative HPLC I->J K Pure Isomer Fractions J->K K->G

Caption: General workflow for the purification of this compound.

V. References

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 2022. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 2014. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE, 2019. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Pharmaceutica Analytica Acta, 2012. [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 2002. [Link]

  • The Leimgruber-Batcho Indole Synthesis. University of Florida. [Link]

  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Journal of the American Chemical Society, 2004. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Indole Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The esterification of indole carboxylic acids is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds, including anti-inflammatory agents and synthetic auxins. Despite its prevalence, researchers frequently encounter challenges with low conversion rates, byproduct formation, and reaction stalling. The unique electronic nature of the indole ring—being both electron-rich and susceptible to acid-catalyzed side reactions—demands a nuanced approach to reaction design and execution.

This guide provides a structured, in-depth framework for troubleshooting common issues encountered during indole esterification. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems and develop robust, high-yielding protocols.

Section 1: The Troubleshooting Decision Pathway

When an indole esterification reaction performs poorly, a systematic approach is essential. The following decision tree provides a logical pathway to diagnose the root cause, starting with the most common and easily addressed issues before moving to more complex mechanistic problems.

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_water 2. Is the Reaction Anhydrous? check_reagents->check_water Correct? reagent_issue Outcome: Re-purify reagents, check MW, use fresh alcohol. check_reagents->reagent_issue Incorrect? check_catalyst 3. Evaluate Catalyst/Reagent Activity check_water->check_catalyst Yes? water_issue Outcome: Dry solvent/reagents. Use molecular sieves. check_water->water_issue No? check_conditions 4. Assess Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions Active/Appropriate? catalyst_issue Outcome: Use fresh catalyst. Consider alternative method (e.g., DCC/DMAP). check_catalyst->catalyst_issue Degraded/Inappropriate? check_sm 5. Analyze Starting Material (Steric/Electronic Effects) check_conditions->check_sm Optimal? conditions_issue Outcome: Optimize temperature. Increase reaction time. Change solvent. check_conditions->conditions_issue Suboptimal? sm_issue Outcome: Switch to a more potent esterification method for hindered or deactivated substrates. check_sm->sm_issue Hindered/Deactivated? success Problem Resolved High Conversion Achieved check_sm->success Reactive? Re-evaluate. reagent_issue->success water_issue->success catalyst_issue->success conditions_issue->success sm_issue->success

Caption: A logical flow for diagnosing low-yield indole esterification.

Section 2: In-Depth Troubleshooting Guide (Q&A Format)

This section expands on the decision pathway, addressing specific problems with detailed explanations and actionable solutions.

Issue 1: My Fischer esterification (acid catalyst + alcohol) is stalling or showing no reaction.

Q: I've mixed my indole-3-acetic acid, methanol, and a catalytic amount of sulfuric acid, but after hours of reflux, TLC analysis shows only starting material. What's going on?

A: This is a classic problem that almost always points to one of two culprits: water or an inactive catalyst.

  • The Role of Water (The Equilibrium Problem): Fischer esterification is a reversible equilibrium reaction. The production of one mole of ester also produces one mole of water. According to Le Châtelier's principle, this product water can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion. The indole nucleus itself can also be sensitive to degradation in strong, hot acid, further complicating the reaction.

    • Solution:

      • Use Anhydrous Reagents: Ensure your alcohol solvent is of an anhydrous grade or dried over 3Å molecular sieves before use.

      • Remove Water In Situ: Add activated 3Å or 4Å molecular sieves to your reaction flask. This will sequester the water as it is formed, driving the equilibrium towards the product side.

      • Use a Dean-Stark Trap: For higher-boiling alcohols (e.g., butanol), a Dean-Stark apparatus can be used to physically remove water from the reaction mixture azeotropically.

  • Catalyst Activity: Concentrated sulfuric acid is highly hygroscopic. An old bottle that has been opened many times may have absorbed significant atmospheric moisture, rendering it less effective as a catalyst.

    • Solution: Use a fresh bottle of concentrated H₂SO₄ or a sealed ampule. Alternatively, consider using thionyl chloride (SOCl₂) as both the acid source and a dehydrating agent. When SOCl₂ reacts with the carboxylic acid, it forms an acyl chloride intermediate, and the byproducts (SO₂ and HCl) are gases that evolve from the reaction, pushing it to completion.

Issue 2: My reaction is working, but I'm getting a significant, non-polar byproduct.

Q: I'm running a Fischer esterification of indole-3-acetic acid under strong acid and heat. I see my product spot on TLC, but also another, less polar spot that grows over time. What is this byproduct?

A: The most likely culprit is decarboxylation. The indole-3-acetic acid scaffold is prone to losing CO₂ under harsh acidic conditions, especially at elevated temperatures, to form 3-methylindole (skatole). This byproduct is more non-polar than the ester product and often appears as a fast-moving spot on a silica TLC plate.

  • Mechanism Insight: The electron-rich indole ring can stabilize the carbocation intermediate formed upon loss of CO₂, making this side reaction particularly favorable compared to other aromatic carboxylic acids.

  • Solutions:

    • Lower the Temperature: Avoid prolonged heating at high reflux temperatures. Try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period.

    • Use a Milder Method: Switch to a non-acidic, room-temperature esterification method. The use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst like 4-Dimethylaminopyridine (DMAP) avoids harsh acid and heat altogether. This is known as the Steglich esterification.

Issue 3: I switched to a DCC/DMAP coupling, but my yield is still low and purification is difficult.

Q: I tried a Steglich esterification with DCC and DMAP. The reaction seems to work, but my yield is poor and I have a white precipitate that is hard to filter. How can I improve this?

A: This method presents its own unique set of challenges related to reagent stoichiometry and byproduct removal.

  • The White Precipitate: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of DCC activation. Its formation is a positive sign that the DCC is reacting. However, it can coat your starting materials or trap the product, making filtration and extraction difficult.

    • Solution: Dilute the reaction mixture with a non-polar solvent like hexane or diethyl ether before filtration. DCU is much less soluble in these solvents than in dichloromethane (DCM) or tetrahydrofuran (THF), leading to more complete precipitation and easier removal by filtration.

  • Low Yield & Side Reactions:

    • N-Acylation: DMAP is a powerful nucleophilic catalyst. In some cases, it can promote the formation of an unstable N-acylpyridinium intermediate which can lead to side reactions. More critically, the activated carboxylic acid (O-acylisourea intermediate) can sometimes acylate the indole nitrogen, especially if the C-3 position is sterically unhindered.

    • Incomplete Activation: Ensure you are using at least 1.1 equivalents of DCC to drive the activation to completion.

    • Solution:

      • Stoichiometry is Key: Use the indole carboxylic acid (1.0 eq), alcohol (1.2-1.5 eq), DCC (1.1 eq), and a catalytic amount of DMAP (0.1 eq). Adding too much DMAP can increase side reactions.

      • Purification: After filtering off the DCU, the crude product will still contain unreacted alcohol and residual DMAP. DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The excess alcohol can typically be removed under high vacuum or by column chromatography.

Section 3: Method Comparison & Data

Choosing the right esterification method is critical. The table below compares the most common methods for indole esterification, highlighting their strengths and weaknesses.

Method Typical Conditions Pros Cons Best For...
Fischer Esterification Alcohol (solvent), H₂SO₄ (cat.), RefluxSimple, inexpensive, uses common reagents.Requires heat; risk of side reactions (decarboxylation); equilibrium-limited.Simple, robust indole acids where heat is not a concern.
Thionyl Chloride (SOCl₂) SOCl₂ in alcohol, 0 °C to RTHigh-yielding, irreversible reaction.Generates corrosive HCl gas; SOCl₂ is hazardous.When Fischer esterification fails due to equilibrium issues.
DCC/DMAP (Steglich) DCC, DMAP (cat.), DCM or THF, 0 °C to RTMild, room temperature conditions; high yields.Forms insoluble DCU byproduct; DCC is an allergen; potential N-acylation.Acid-sensitive or sterically hindered indole substrates.
Mitsunobu Reaction PPh₃, DIAD/DEAD, THF, 0 °C to RTVery mild; works for highly hindered alcohols and acids.Reagents are toxic; generates triphenylphosphine oxide byproduct which can be difficult to remove.Precious substrates and sterically demanding transformations.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification with In Situ Water Removal

This protocol is a robust starting point for simple indole carboxylic acids.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the indole carboxylic acid (e.g., indole-3-acetic acid, 1.0 eq).

  • Reagents: Add activated 3Å molecular sieves (approx. 1g per 10 mL of solvent). Add anhydrous alcohol (e.g., methanol, ~0.2 M concentration).

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.05 - 0.1 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (or 40-50 °C for sensitive substrates) and monitor by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, cool to room temperature. Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer 3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification of an Acid-Sensitive Indole

This protocol is ideal for substrates that are prone to decarboxylation or other acid-catalyzed degradation.

Steglich_Workflow setup 1. Combine Indole Acid, Alcohol, & DMAP in anhydrous DCM cool 2. Cool reaction mixture to 0 °C (ice bath) setup->cool add_dcc 3. Add DCC solution dropwise cool->add_dcc warm_rt 4. Warm to RT and stir (4-12 hours) add_dcc->warm_rt monitor 5. Monitor by TLC until starting material is consumed warm_rt->monitor filter_dcu 6. Dilute with Hexane, then filter off DCU precipitate monitor->filter_dcu workup 7. Wash organic phase with 1M HCl, then NaHCO₃, then Brine filter_dcu->workup purify 8. Dry (Na₂SO₄), concentrate, and purify by chromatography workup->purify

Caption: Standard workflow for a Steglich esterification reaction.

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the indole carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Filtration: Once complete, dilute the reaction mixture with an equal volume of hexane to precipitate all the DCU. Filter the mixture through a pad of Celite®, washing the pad with additional DCM/hexane.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by flash column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use a base catalyst for indole esterification? A: Generally, no. Base-catalyzed esterification typically involves deprotonating the alcohol to form a potent nucleophile (an alkoxide). However, the indole N-H proton is also acidic (pKa ≈ 17) and can be deprotonated by strong bases. This can lead to competitive N-alkylation or other side reactions at the indole nitrogen rather than the desired O-alkylation of the carboxylate.

Q2: My indole has an electron-withdrawing group (e.g., -NO₂) on the ring. How does this affect esterification? A: An electron-withdrawing group (EWG) deactivates the indole ring, making it more stable to acidic conditions. This can be beneficial, as it may suppress acid-catalyzed side reactions like decarboxylation or polymerization. The esterification reaction itself at the carboxyl group should proceed normally, and you may find that Fischer esterification is more successful with these substrates compared to electron-rich indoles.

Q3: My indole has a bulky substituent near the carboxylic acid. Which method is best? A: For sterically hindered substrates, methods that involve a highly reactive intermediate are preferred. Fischer esterification is often too slow and requires harsh conditions. The Steglich (DCC/DMAP) esterification is a good first choice as the O-acylisourea intermediate is highly activated. For extremely challenging cases, the Mitsunobu reaction, while procedurally more complex, is often the most effective method.

References

  • O'Brien, M. K., & Tellez, J. (2021). Fischer Esterification. Organic Chemistry (LibreTexts). [Link]

  • Clark, J. (2015). The Mechanism for the Esterification Reaction. Chemguide. [Link]

  • Brown, R. K. (1972). Skraup and Related Syntheses of Quinolines. In The Chemistry of Heterocyclic Compounds, Quinolines (Vol. 32, pp. 1-25). John Wiley & Sons, Inc. (While this reference is on quinolines, the principles of decarboxylation of related heteroaromatic acetic acids under acidic conditions are analogous). [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Jordan, A., et al. (2011). Steglich Esterification. Organic Syntheses, 88, 368-377. [Link]

Optimizing temperature and reaction time for methyl 1H-indole-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 1H-indole-7-carboxylate. This molecule is a critical building block in medicinal chemistry and materials science, making the efficiency and reproducibility of its synthesis paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the most critical parameters of this synthesis: temperature and reaction time . We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Core Scientific Principles: Temperature and Time in Synthesis

Before diving into specific troubleshooting, it is crucial to understand the interplay between temperature and reaction time.

  • Temperature (Kinetic vs. Thermodynamic Control): Temperature directly influences the reaction rate by providing the necessary activation energy for the transformation to occur. However, excessive heat can lead to the degradation of starting materials, intermediates, or the final product. It can also provide the energy to overcome the activation barrier for undesired side reactions.[3] The goal is to find the "sweet spot" that drives the desired reaction to completion efficiently without promoting side-product formation or decomposition.

  • Reaction Time (Completion vs. Purity): A reaction must be allowed to run long enough to ensure maximum conversion of the starting material. However, extending the reaction time unnecessarily, especially at elevated temperatures, increases the probability of byproduct formation and degradation, thereby reducing the overall purity and isolated yield.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound, regardless of the specific synthetic route employed (e.g., Batcho-Leimgruber, Fischer, Palladium-catalyzed cyclizations).[4][5][6]

Q1: My reaction has a low yield, and the TLC plate shows a strong spot for my starting material even after the prescribed reaction time. How should I adjust my parameters?

Answer: This is a classic case of an incomplete reaction. The activation energy barrier is not being sufficiently overcome, or the reaction has not been allowed to proceed for long enough.

  • Causality: The reaction rate is too slow under the current conditions. Either the temperature is too low, or the reaction time is too short.

  • Troubleshooting Steps:

    • First, extend the reaction time. Before increasing the temperature, continue the reaction and monitor its progress by taking samples every few hours (or as appropriate) and analyzing them via TLC or LC-MS. If you see a gradual conversion of the starting material into the product, time is the primary factor.

    • If extending the time shows little improvement, incrementally increase the temperature. Raise the reaction temperature by 10-20°C and monitor the progress. For many indole syntheses, particularly the Fischer method, elevated temperatures are necessary to drive the cyclization step.[7][8] For instance, some reactions that are ineffective at 100°C show excellent results at 125-150°C.[3]

    • Consider Catalyst Activity: Ensure your acid or metal catalyst has not degraded. In Fischer syntheses, both Brønsted and Lewis acids are used, and their choice is critical.[8] For palladium-catalyzed routes, ensure the catalyst is active.

Q2: My reaction seems to have worked, but the TLC plate is very messy with multiple byproducts, and my isolated yield is low after purification. What is the likely cause?

Answer: This scenario suggests that your reaction conditions are too harsh. While you have successfully overcome the activation energy for the desired reaction, you have also initiated undesired pathways.

  • Causality: The reaction temperature is likely too high, or the reaction has been left for too long after reaching completion. Indole rings can be sensitive to strong acids and high heat, leading to polymerization or other side reactions.[3][7]

  • Troubleshooting Steps:

    • Reduce the Reaction Temperature: Decrease the temperature by 10-20°C from your previous experiment. This may require a longer reaction time to achieve full conversion, but it will likely suppress the formation of temperature-sensitive byproducts.

    • Perform a Time-Course Study: At your new, lower temperature, run the reaction and take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze each aliquot by TLC/LC-MS to determine the point at which product formation is maximized and byproduct formation begins to increase. This will define your optimal reaction time.

    • Re-evaluate Your Reagents: In some cases, the choice of solvent or catalyst can influence side reactions. For a Fischer synthesis, a milder acid like acetic acid might be sufficient and can prevent side reactions compared to stronger mineral acids.[7]

Q3: I am attempting a palladium-catalyzed synthesis. The literature suggests a specific temperature, but my results are poor. Why might this be?

Answer: Palladium-catalyzed reactions are highly sensitive systems where temperature, ligand, base, and solvent are all interconnected.

  • Causality: The optimal temperature is highly dependent on the specific catalytic cycle. The rate-limiting step (e.g., oxidative addition, reductive elimination) has its own temperature dependency. A literature procedure may use slightly different ligand concentrations, purities of reagents, or even different heating methods (oil bath vs. heating mantle) that can affect the true internal reaction temperature.

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Do not assume the literature value is perfect for your setup. Screen a range of temperatures around the reported value (e.g., reported 80°C, you should test 60°C, 80°C, and 100°C).[9]

    • Consider Microwave Synthesis: For palladium-catalyzed reactions, microwave irradiation can be highly effective. It allows for precise temperature control and often dramatically reduces reaction times from hours to minutes, which can minimize byproduct formation.[9][10] A reaction that takes 3-4 hours at 140°C conventionally might be completed in 10 minutes at 150°C in a microwave reactor.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the synthesis.

G start Start: Low Yield or Purity tlc Analyze Reaction Mixture (TLC, LC-MS) start->tlc decision_sm Significant Starting Material Remaining? tlc->decision_sm decision_bp Excess Byproducts Present? decision_sm->decision_bp No incomplete Problem: Incomplete Reaction decision_sm->incomplete Yes harsh Problem: Conditions Too Harsh decision_bp->harsh Yes optimized Optimized Condition decision_bp->optimized No (Reaction is clean) action_inc_time Action: Increase Reaction Time & Monitor Progress incomplete->action_inc_time action_dec_temp Action: Decrease Temperature & Perform Time-Course Study harsh->action_dec_temp action_inc_temp Action: Incrementally Increase Temperature action_inc_time->action_inc_temp If still incomplete action_inc_temp->optimized action_dec_temp->optimized G Temp Temperature Rate Reaction Rate Temp->Rate + Byproducts Byproduct Formation Temp->Byproducts + (often) Degradation Degradation Temp->Degradation + (if excessive) Time Reaction Time Yield Product Yield Time->Yield + (to completion) Time->Byproducts + (if past completion) Rate->Yield + Purity Product Purity Byproducts->Purity - Degradation->Yield - Degradation->Purity -

Caption: The relationship between key reaction parameters.

Experimental Protocol: Systematic Optimization

This protocol describes a parallel experiment to efficiently determine the optimal temperature and reaction time.

Objective: To find the temperature and time that provide the highest yield of pure this compound.

Methodology:

  • Setup: Prepare three identical reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars, condensers, and nitrogen inlets.

  • Reagent Charging: To each flask, add the starting materials, solvent, and catalyst in identical amounts based on your chosen synthesis route.

  • Temperature Control: Place each flask in a pre-heated, precisely controlled heating block or oil bath at three different temperatures:

    • Flask A (Low Temp): 80°C

    • Flask B (Mid Temp): 100°C

    • Flask C (High Temp): 120°C

  • Time-Course Sampling: Once the reactions reach the target temperature (t=0), start a timer. Withdraw a small, consistent aliquot (e.g., 0.1 mL) from each flask at the following time points: 1h, 2h, 4h, 8h, and 24h.

  • Quenching & Analysis: Immediately quench each aliquot in a labeled vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a weak base (e.g., saturated NaHCO₃ solution) if the reaction is acidic. Analyze each sample by TLC and LC-MS to determine the relative percentage of starting material, product, and major byproducts.

  • Data Evaluation: Plot the percentage of product and key impurities against time for each temperature. The optimal condition is the time and temperature that gives the highest product percentage before significant impurity formation begins.

Data Presentation: Example Optimization Results

The table below illustrates a potential outcome from the optimization protocol, guiding the researcher to the best conditions.

Temperature (°C)Reaction Time (h)Product Yield (%) (by LC-MS area)Key Impurity (%)Assessment
80 435<1Incomplete
865<1Incomplete
24852Good, but slow
100 2601Progressing well
4923Optimal Point
8938Byproducts increasing
120 1805Fast conversion
28815Significant degradation
48225Too harsh

References

  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. BenchChem Technical Support.
  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.601; Vol. 53, p.90. [Link]

  • CymitQuimica. (n.d.).
  • Guidechem. (2024).
  • BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem Technical Support.
  • Malik, I., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Larock, R. C., & Yum, E. K. (1996). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, Coll. Vol. 10, p.448; Vol. 73, p.145. [Link]

  • Annunziata, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

  • BenchChem. (2025).
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • MDPI. (2022).
  • Chem-Impex. (n.d.). Methyl indole-7-carboxylate.

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Technical Support Center: Photostability of Methyl 1H-Indole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the handling and use of methyl 1H-indole-7-carboxylate. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your chemical intermediates. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the photodegradation of this compound in solution, ensuring the reliability and reproducibility of your experiments.

Understanding the Challenge: The Photoreactivity of the Indole Scaffold

The indole ring system, a core structure in many pharmaceuticals and bioactive molecules, is known for its susceptibility to light-induced degradation. This photoreactivity stems from its electron-rich aromatic nature, which can be readily excited by ultraviolet (UV) and, to some extent, visible light. For this compound, the indole nucleus is the primary chromophore, absorbing light energy that can initiate a cascade of degradative chemical reactions.

The photodegradation of indole derivatives often proceeds through the formation of highly reactive intermediates, such as radical cations and triplet states, upon light absorption. These excited species can then react with other molecules in the solution, particularly molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[1][2][3] These ROS are potent oxidizing agents that can attack the indole ring, leading to a variety of degradation products and a loss of your starting material. The specific degradation pathway can be influenced by several factors, including the wavelength and intensity of the light, the choice of solvent, the pH of the solution, and the presence of other chemical species.

While a definitive photodegradation pathway for this compound is not extensively documented in publicly available literature, we can postulate a likely mechanism based on the known photochemistry of similar indole-containing molecules. The process likely involves the initial excitation of the indole ring, followed by reactions with ROS, leading to oxidation and potential cleavage of the heterocyclic ring. The ester functional group may also influence the electronic properties of the indole ring and, consequently, its photostability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to the photodegradation of this compound and provides actionable solutions based on established scientific principles.

Issue 1: Rapid Degradation of this compound in Solution Upon Exposure to Ambient Light.

  • Underlying Cause: The primary cause is the inherent photosensitivity of the indole scaffold. Even standard laboratory lighting can provide enough energy to initiate photodegradation, especially over extended periods.

  • Solution:

    • Work in a Controlled Lighting Environment: Whenever possible, handle solutions of this compound in a darkened room or under amber or red light, which filters out the more energetic blue and UV wavelengths.[4][5]

    • Use Appropriate Glassware: Store and handle solutions in amber-colored volumetric flasks, vials, and reaction vessels. These are designed to block a significant portion of UV and visible light.[4][5] For maximum protection, you can wrap your glassware in aluminum foil.

    • Minimize Exposure Time: Plan your experiments to minimize the time that solutions are exposed to any light source. Prepare solutions fresh when possible and avoid leaving them on the benchtop for extended periods.

Issue 2: Inconsistent Results in Photostability Studies.

  • Underlying Cause: Inconsistent light exposure is a major source of variability in photostability testing. The distance from the light source, the angle of exposure, and fluctuations in light intensity can all lead to different degradation rates.

  • Solution:

    • Standardize Your Light Source: For formal photostability testing, it is crucial to use a calibrated and validated light source as specified by the International Council for Harmonisation (ICH) Q1B guidelines.[6][7][8] These guidelines recommend specific light sources and exposure levels to ensure comparability of data.

    • Control the Experimental Setup: Maintain a fixed distance and orientation between the light source and your samples. Use a light meter (radiometer/lux meter) to ensure consistent light intensity across all experiments. Consider using a photostability chamber for precise control over light exposure and temperature.

    • Include a Dark Control: Always run a parallel experiment where a sample is protected from light (e.g., wrapped in aluminum foil) but kept under the same temperature conditions. This will help you differentiate between photodegradation and thermal degradation.[6]

Issue 3: Accelerated Degradation in Certain Solvents.

  • Underlying Cause: The choice of solvent can significantly impact the rate of photodegradation. Solvents can influence the stability of excited states and the formation and lifetime of reactive oxygen species. For example, protic solvents may stabilize charge-separated intermediates, potentially accelerating degradation pathways.

  • Solution:

    • Solvent Selection: If your experimental protocol allows, consider using less polar, aprotic solvents. A study on indolepyrazines showed that photodestruction was significantly lower in protic methanol compared to aprotic acetonitrile or n-hexane due to the formation of hydrogen-bonded complexes that reduce triplet state formation.[4]

    • Solvent Purity: Use high-purity, degassed solvents. Impurities in solvents can sometimes act as photosensitizers, accelerating degradation. Dissolved oxygen is a key reactant in many photodegradation pathways, so deoxygenating your solvent by sparging with an inert gas like nitrogen or argon can significantly improve stability.

Issue 4: Degradation Occurs Despite Basic Light Protection Measures.

  • Underlying Cause: For highly sensitive applications or when working with dilute solutions, basic precautions may not be sufficient. In such cases, chemical stabilization may be necessary.

  • Solution:

    • Incorporate a Stabilizer or Antioxidant: The addition of a small amount of a suitable stabilizer can help to quench the excited states of the indole ring or scavenge reactive oxygen species.

      • Antioxidants: Compounds like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can act as radical scavengers, intercepting ROS before they can damage the this compound molecule.[4][9]

      • UV Absorbers: Certain compounds can be added to the formulation to act as "sunscreens," absorbing the damaging UV radiation before it reaches the target molecule.

    • Use of Quenchers: Specific molecules known as quenchers can accept energy from the excited state of the indole, returning it to the ground state before it can undergo a degradative reaction.[10][11][12][13] The selection of an appropriate quencher depends on the specific energy levels of the excited state.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for indole derivatives like this compound?

A1: The primary mechanism involves the absorption of UV or high-energy visible light by the indole ring, leading to the formation of an excited state. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1][2][3] These highly reactive species then oxidize the indole ring, resulting in a variety of degradation products.

Q2: How can I monitor the photodegradation of my this compound solution?

A2: The most common and effective method for monitoring photodegradation is High-Performance Liquid Chromatography (HPLC) with a UV detector. By periodically analyzing your solution, you can quantify the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Other techniques like UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum over time.

Q3: Are there any specific wavelengths of light I should be most concerned about?

A3: Indole and its derivatives typically show strong absorbance in the UV region, generally between 260 nm and 290 nm. Therefore, it is crucial to protect your solutions from sources that emit in this range, including direct sunlight and many standard laboratory light sources.

Q4: I am performing a photochemical reaction with my indole derivative. How can I be sure that the observed reaction is the one I intend and not just degradation?

A4: This is a critical consideration in photochemistry. To distinguish between your desired photoreaction and photodegradation, you should:

  • Run a control reaction without your other reactant(s) to observe the degradation of the indole derivative alone under the same light conditions.

  • Carefully analyze the product mixture using techniques like LC-MS or GC-MS to identify all components. This will help you determine if you are forming the expected product alongside degradation products.

  • Conduct a thorough literature search for the expected quantum yield of your desired reaction and compare it to the rate of disappearance of your starting material.

Q5: Are there any regulatory guidelines I should be aware of when assessing the photostability of a drug intermediate like this compound?

A5: Yes, the International Council for Harmonisation (ICH) has published a guideline, Q1B: Photostability Testing of New Drug Substances and Products, which provides a framework for conducting formal photostability studies.[6][7][8] Adhering to these guidelines is essential for regulatory submissions in the pharmaceutical industry. The guidance outlines requirements for light sources, exposure levels, and the types of studies that should be performed.

Experimental Protocols

Protocol 1: Basic Handling of this compound Solutions
  • Preparation: Whenever possible, work in a dedicated low-light area. Use a fume hood with the sash lowered and the internal light turned off.

  • Glassware: Use amber-colored volumetric flasks and vials for all solutions containing this compound.

  • Weighing: Weigh the solid compound quickly and transfer it to the amber glassware.

  • Dissolution: Add the desired solvent and sonicate or stir in the dark until fully dissolved.

  • Storage: If immediate use is not possible, store the solution in the amber glassware, tightly sealed, and in a refrigerator or freezer, depending on the solvent and desired storage duration. For extra protection, wrap the container in aluminum foil.

Protocol 2: Monitoring Photodegradation by HPLC
  • Sample Preparation: Prepare a stock solution of this compound in your chosen solvent in an amber volumetric flask.

  • Exposure Setup:

    • Transfer aliquots of the stock solution into clear glass vials for light exposure and amber vials for dark controls.

    • Place the clear vials at a fixed distance from a calibrated light source.

    • Place the amber vials next to the clear vials to ensure they are at the same temperature.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the exposed vials and one of the dark control vials.

  • HPLC Analysis:

    • Immediately dilute the samples to an appropriate concentration for HPLC analysis.

    • Inject the samples onto a suitable HPLC column (e.g., a C18 column).

    • Use a mobile phase that provides good separation of the parent compound from any potential degradation products.

    • Monitor the elution profile with a UV detector set at the λmax of this compound.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point for both the exposed and dark control samples.

    • Plot the percentage of the remaining parent compound as a function of time to determine the degradation kinetics.

Visualizing the Workflow

Photodegradation Troubleshooting Workflow

G start Degradation of Methyl 1H-indole-7-carboxylate Observed check_light Are you using light-protective measures? start->check_light implement_light_protection Implement Basic Light Protection: - Use amber glassware - Work in low light - Minimize exposure time check_light->implement_light_protection No check_solvent Is the solvent choice optimized for stability? check_light->check_solvent Yes implement_light_protection->check_solvent optimize_solvent Optimize Solvent Conditions: - Consider aprotic solvents - Use high-purity, degassed solvents check_solvent->optimize_solvent No check_stabilizer Is a stabilizer or antioxidant necessary? check_solvent->check_stabilizer Yes optimize_solvent->check_stabilizer add_stabilizer Add a Stabilizer: - Antioxidant (e.g., Ascorbic Acid) - UV Absorber - Quencher check_stabilizer->add_stabilizer Yes end_stable Solution is Stable check_stabilizer->end_stable No add_stabilizer->end_stable

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up Methyl 1H-Indole-7-Carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1H-indole-7-carboxylate. As you transition from bench-scale experiments to larger-scale production, you may encounter challenges that can impact yield, purity, and process efficiency. This technical support center provides a structured approach to troubleshooting common issues, grounded in the principles of organic process chemistry.

Section 1: Understanding the Core Synthesis - Fischer-Speier Esterification

The most common and direct route to this compound is the Fischer-Speier esterification of 1H-indole-7-carboxylic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid.

The reaction is governed by an equilibrium, which presents the primary challenge in achieving high yields. The success of this synthesis on a larger scale hinges on effectively shifting this equilibrium towards the product.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1H-Indole-7-Carboxylic_Acid 1H-Indole-7-Carboxylic Acid Reaction_Mixture Reaction_Mixture 1H-Indole-7-Carboxylic_Acid->Reaction_Mixture Methanol Methanol (Excess) Methanol->Reaction_Mixture Catalyst H₂SO₄ (catalyst) Catalyst->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Methyl_1H-Indole-7-Carboxylate This compound Water Water (Byproduct) Reaction_Mixture->Methyl_1H-Indole-7-Carboxylate Esterification Reaction_Mixture->Water

Caption: Fischer-Speier Esterification of 1H-Indole-7-Carboxylic Acid.

Section 2: Troubleshooting Common Issues in Scale-Up

This section is formatted as a series of frequently asked questions (FAQs) to directly address potential problems encountered during the scale-up of this compound production.

Low Reaction Yield or Incomplete Conversion

Q1: My reaction yield is significantly lower than on the bench scale, or the reaction stalls before completion. What are the likely causes and how can I address them?

A1: This is a classic challenge with Fischer esterifications, exacerbated by scale-up. The root cause is often the presence of water, which shifts the equilibrium back towards the starting materials.

  • Causality: The Fischer esterification is a reversible reaction.[1][2][3][4][5] Water, a byproduct, can hydrolyze the ester product back to the carboxylic acid starting material. On a larger scale, it is more difficult to remove water efficiently.

  • Troubleshooting Steps:

    • Increase the Excess of Methanol: Using a large excess of methanol can help drive the equilibrium towards the product.[3][6] At larger scales, ensure the ratio of methanol to carboxylic acid is maintained or even increased.

    • Efficient Water Removal:

      • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be employed to remove water azeotropically.[1]

      • Drying Agents: While less practical for very large scales, the use of anhydrous salts or molecular sieves can sequester water.[1]

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion. Esterification reactions can be slow, sometimes requiring several hours at reflux.[1]

ParameterBench Scale (e.g., 20g)Pilot Scale (e.g., 2kg)Key Consideration for Scale-Up
Methanol to Acid Ratio (molar) ~30:1≥ 30:1Maintain a large excess to drive equilibrium.
Catalyst Loading (mol%) ~10%10-15%Ensure sufficient catalyst for the larger volume.
Reaction Time 20 hoursMonitor by in-process control (IPC)Time to reach equilibrium may change.
Byproduct Formation and Purity Issues

Q2: I am observing significant impurities in my crude product that were not present or were minor on a smaller scale. What are these byproducts and how can I minimize them?

A2: On a larger scale, localized "hot spots" due to less efficient heat dissipation can lead to side reactions. The indole nucleus itself can also undergo side reactions under strong acidic conditions.

  • Potential Side Reactions:

    • Sulfonation of the Indole Ring: Concentrated sulfuric acid at elevated temperatures can lead to sulfonation of the electron-rich indole ring.[2][7]

    • N-Methylation: While less common under these specific acidic conditions, the possibility of methylation at the indole nitrogen should not be entirely dismissed, especially if there are localized areas of high temperature and reactivity.[1][4][8][9][10]

    • Decarboxylation: Indole carboxylic acids can be susceptible to decarboxylation at high temperatures, which would result in the formation of indole.[11]

    • Polymerization/Tarrying: Indoles can be sensitive to strong acids and heat, leading to the formation of polymeric or tarry byproducts.

  • Troubleshooting and Mitigation:

    • Controlled Catalyst Addition: Add the sulfuric acid slowly and with efficient stirring to the cooled methanol solution to dissipate the heat of dilution.

    • Temperature Control: Maintain a consistent and controlled reflux temperature. Avoid excessive heating, which can promote side reactions. On a larger scale, this requires a reactor with adequate heat exchange capacity.[12][13]

    • Alternative Catalysts: If sulfonation is a persistent issue, consider using a solid acid catalyst like Amberlyst-15 or p-toluenesulfonic acid, which can be easier to handle and may reduce certain side reactions.[1][6]

Scale-Up Specific Challenges: Heat and Mass Transfer

Q3: The reaction seems to be behaving differently in the larger reactor. I'm concerned about safety and consistency. What are the key physical parameters I need to consider during scale-up?

A3: Scaling up a chemical reaction is not just about using larger quantities of reagents; it involves a fundamental shift in the physical environment of the reaction.[8]

  • Heat Transfer:

    • The Surface Area to Volume Ratio Problem: As the reactor size increases, the volume increases cubically while the surface area for heat exchange only increases squarely. This makes it much harder to both heat and cool the reaction mixture efficiently.[12]

    • Exothermic Events: The initial dilution of sulfuric acid in methanol is highly exothermic. In a large reactor, poor heat dissipation can lead to a rapid temperature increase, potentially causing the methanol to boil uncontrollably.

    • Thermal Runaway: If side reactions are exothermic, poor heat removal can lead to a dangerous, self-accelerating increase in temperature and pressure, known as a thermal runaway.[13]

    • Mitigation:

      • Use a jacketed reactor with a suitable heat transfer fluid.

      • Control the rate of addition of reagents, especially the sulfuric acid.

      • Ensure adequate agitation to promote heat transfer to the reactor walls.

  • Mass Transfer (Mixing):

    • Inefficient Mixing: What is easily mixed in a flask with a magnetic stir bar can be challenging in a large reactor.[11]

    • Consequences of Poor Mixing: Inefficient mixing can lead to localized concentrations of reactants and catalyst, and temperature gradients. This can result in increased byproduct formation and lower overall yield.[11]

    • Mitigation:

      • Use an appropriately designed overhead stirrer (e.g., anchor, turbine) to ensure good mixing throughout the reactor volume.

      • The addition of reagents should occur at a point of good agitation.

Logical Relationship Diagram for Scale-Up Challenges

G Scale-Up Scale-Up Increased_Volume Increased Reaction Volume Scale-Up->Increased_Volume Reduced_SA_V_Ratio Reduced Surface Area to Volume Ratio Increased_Volume->Reduced_SA_V_Ratio Mass_Transfer_Issues Mass Transfer (Mixing) Issues Increased_Volume->Mass_Transfer_Issues Heat_Transfer_Issues Heat Transfer Issues Reduced_SA_V_Ratio->Heat_Transfer_Issues Localized_Hot_Spots Localized Hot Spots Heat_Transfer_Issues->Localized_Hot_Spots Thermal_Runaway_Risk Thermal Runaway Risk Heat_Transfer_Issues->Thermal_Runaway_Risk Inconsistent_Temp Inconsistent Temperature Heat_Transfer_Issues->Inconsistent_Temp Inhomogeneous_Mixture Inhomogeneous Mixture Mass_Transfer_Issues->Inhomogeneous_Mixture Byproduct_Formation Increased Byproduct Formation Localized_Hot_Spots->Byproduct_Formation Low_Yield Low Yield / Incomplete Reaction Inconsistent_Temp->Low_Yield Inhomogeneous_Mixture->Byproduct_Formation Inhomogeneous_Mixture->Low_Yield

Caption: Interdependencies of challenges in scaling up chemical reactions.

Section 3: Experimental Protocol and Purification

Detailed Step-by-Step Protocol (Pilot Scale)

This protocol is a guideline for a scaled-up synthesis of this compound. All operations should be conducted in a suitable, well-ventilated area with appropriate personal protective equipment.

  • Reactor Setup:

    • Use a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a condenser, a temperature probe, and an addition funnel.

  • Reagent Charging:

    • Charge the reactor with methanol (35 L per kg of 1H-indole-7-carboxylic acid).

    • Begin stirring and cool the methanol to 0-5 °C using the reactor jacket.

  • Catalyst Addition:

    • Slowly add concentrated sulfuric acid (0.1 equivalents) via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition should be controlled to manage the exotherm.

  • Addition of Starting Material:

    • Once the sulfuric acid is added and the temperature is stable, add the 1H-indole-7-carboxylic acid (1.0 equivalent) to the reactor in portions.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 20-24 hours.

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC. The reaction is complete when the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the excess methanol.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine. Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Troubleshooting

Q4: My crude product is an oil or a discolored solid and is difficult to purify. What are the best methods for purification at scale?

A4: Purification of indole derivatives can be challenging due to their potential for degradation and their physical properties.

  • Crystallization: This is often the most efficient and scalable method for purifying solid products.

    • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Common solvents and mixtures for indole derivatives and esters include:

      • Ethanol or methanol[3][5]

      • Ethyl acetate/hexane mixture[13][14]

      • Toluene

      • For esters, diethyl ether-petroleum ether or diethyl ether-methanol can be effective.[15]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can perform a charcoal treatment. Allow the solution to cool slowly to form well-defined crystals. Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at a very large scale. It is more suitable for pilot-scale or when high purity is essential and crystallization is not effective.

    • Solvent System: A common eluent system for indole esters is a mixture of hexane and ethyl acetate.[13]

Section 4: References

  • Fischer–Speier esterification. In: Wikipedia. Accessed January 30, 2026. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. Accessed January 30, 2026. [Link]

  • Khan Z, Javed F, Shamair Z, Rehman F. Current Developments in Esterification Reaction: A Review on Process and Parameters. J Ind Eng Chem. 2021.

  • A Three-Layer Transformation Strategy toward Functionalized Fused Hydantoins and Diketopiperazines. J Am Chem Soc. 2022.

  • Alkaloid. In: Wikipedia. Accessed January 30, 2026. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Accessed January 30, 2026. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. Accessed January 30, 2026. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. 2014.

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. 2022.

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Angewandte Chemie International Edition. 2019.

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. 2022.

  • Gas chromatography of several indole derivatives. Analytical Biochemistry. 1967.

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal. 2021.

  • The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 1. 1975.

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. 2021.

  • Phenyl-indol-sulphonic acids. US Patent 1866956A.

  • Methylation of indole compounds using dimethy carbonate. WO Patent WO2001081305A2.

  • Shaabani S, Xu R, et al. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. ChemRxiv. 2018.

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Brazilian Chemical Society. 2019.

  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. CN Patent CN100387577C.

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Synlett. 2000.

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. 2022.

  • A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. 2020.

  • Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study. The Journal of Physical Chemistry A. 2005.

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. 1951.

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. 2022.

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. 2023.

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. 2020.

  • Crystallization Solvents.pdf. Accessed January 30, 2026.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed January 30, 2026. [Link]

Sources

Selecting the optimal coupling agents to avoid byproducts in amidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Byproduct Mitigation

Welcome to the Advanced Synthesis Support Hub. Below you will find a curated set of troubleshooting guides designed to resolve specific failure modes in amide bond formation. Unlike standard textbook descriptions, this guide focuses on causality —why the reaction failed and how to select the correct agent to prevent it from happening again.

🛑 Emergency Triage: The "What Went Wrong?" Selector

Before proceeding to the protocols, identify your specific issue:

SymptomDiagnosisImmediate SuspectRecommended Fix
Loss of Chirality (ee% drop) Azlactone FormationHigh base load / Slow activationSwitch to DIC/Oxyma or COMU ; Reduce base.
Mass Spec: [M+H] + 98/99 Da GuanidinylationUronium salts (HATU/HBTU)Change Order of Addition; Switch to PyBOP .
Insoluble White Precipitate Urea ContaminationDCC (Dicyclohexylurea)Switch to EDC (Water soluble) or T3P .
Explosive Safety Warning Benzotriazole RiskHOBt (Dry)Switch to Oxyma Pure (Safer, more active).

🎫 Ticket #001: "My product has racemized (epimerized)."

User Report: "I am coupling a Fmoc-Cys(Trt)-OH to a steric amine. The yield is good, but chiral HPLC shows 15% epimerization."

The Root Cause: The Azlactone Pathway

Racemization usually occurs during the activation step, not the coupling step. When a carboxylic acid is activated (especially N-protected amino acids), the carbonyl oxygen of the carbamate protecting group can attack the activated ester, forming an Oxazolone (Azlactone) intermediate. This intermediate has a highly acidic proton at the


-carbon, which is easily removed by the tertiary amine base (DIEA/TEA), leading to loss of chirality.
The Solution: Additive Interception

To prevent this, you must intercept the activated ester before it cyclizes into the azlactone. This is the role of additives like Oxyma Pure or HOAt . They form a super-active, yet stable ester that reacts with the amine faster than the azlactone can form.

📉 Visualization: The Race Against Racemization

The following diagram illustrates the competition between the desired pathway and the racemization trap.

Azlactone_Pathway Start Activated Acid (O-Acylurea) Azlactone Azlactone (Oxazolone) Start->Azlactone Slow Coupling (Cyclization) ActiveEster OBt/Oxyma Ester (Stabilized) Start->ActiveEster + Additive (Oxyma/HOAt) Racemate Racemized Product (Loss of Chirality) Azlactone->Racemate Base (DIEA) Product Pure Amide (>99% ee) ActiveEster->Product + Amine

Figure 1: The kinetic competition between azlactone formation (red path) and additive-mediated stabilization (green path).

🧪 Validated Protocol: Low-Racemization Coupling

Target: Cysteine or Histidine derivatives (highly prone to epimerization).

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv Oxyma Pure in DMF (0.1 M).

  • Cool: Chill to 0°C (Critical for suppressing azlactone kinetics).

  • Activate: Add 1.1 equiv DIC (Diisopropylcarbodiimide). Stir for 5 mins.

    • Note: We use DIC, not EDC, because the urea byproduct is soluble in DMF, unlike DCU.

  • Couple: Add 1.0 equiv Amine.

  • Base: Do NOT add base unless the amine is a salt (e.g., HCl salt). If base is needed, use TMP (2,4,6-trimethylpyridine) instead of DIEA, as it is too sterically hindered to deprotonate the

    
    -carbon.
    

🎫 Ticket #002: "I see a +99 Da impurity in my Mass Spec."

User Report: "I used HATU for a difficult coupling. The reaction went to completion, but I have a major byproduct with a mass of [M+H] + 99."

The Root Cause: Guanidinylation

This is the classic "Uronium Trap." Reagents like HATU and HBTU are actually aminium salts (despite the 'U' in the name). If the amine is present before the acid is fully activated, or if the acid activation is slow (due to sterics), the unhindered amine will attack the central carbon of the HATU reagent itself rather than the activated acid. This permanently caps your amine as a guanidine adduct.

The Solution: Pre-Activation and Stoichiometry

You must ensure the acid converts to the active ester before the amine sees the coupling agent. Alternatively, switch to a Phosphonium reagent (PyBOP ), which cannot form guanidines.

📉 Visualization: The Guanidinylation Trap

Guanidinylation HATU HATU/HBTU (Reagent) ActiveEster Activated Ester (Reactive) HATU->ActiveEster + Acid + Base (Correct Path) Guanidine Guanidine Adduct (+99 Da Dead End) HATU->Guanidine + Amine (Premature) Amine Free Amine (R-NH2) Amine->Guanidine Product Amide Product Amine->Product Acid Carboxylic Acid (R-COOH) ActiveEster->Product + Amine

Figure 2: Guanidinylation occurs when the amine attacks the coupling reagent directly (red dashed line) rather than waiting for the activated ester.

🧪 Validated Protocol: The "Sequential Addition" Method

Target: Hindered amines or slow-reacting acids using HATU/HBTU.

  • Vessel A: Dissolve 1.0 equiv Acid + 1.0 equiv HATU in DMF.

  • Activation: Add 1.0 equiv DIEA. Stir for 1–2 minutes .

    • Visual Check: The solution often turns yellow/orange. Do not wait longer than 5 minutes or the active ester may hydrolyze or rearrange.

  • Vessel B: Dissolve Amine + 2.0 equiv DIEA in DMF.

  • Combine: Add Vessel B to Vessel A.

    • Why? This ensures the amine never encounters unreacted HATU.

🎫 Ticket #003: "I need a 'Green' process with no chromatography."

User Report: "I am scaling up. I cannot use chromatography columns. I need a coupling agent where byproducts are water-soluble."

The Root Cause: Byproduct Solubility

Standard agents like DCC produce dicyclohexylurea (DCU), which is insoluble in almost everything and clogs filters. BOP produces HMPA (carcinogenic).

The Solution: T3P (Propylphosphonic Anhydride)

T3P is the gold standard for process chemistry.

  • Byproducts: Water-soluble phosphonic acid derivatives.

  • Safety: Non-explosive, non-toxic.

  • Yield: Very high conversion, low epimerization.

🧪 Validated Protocol: T3P "Wash-Only" Purification

Target: Scale-up reactions (>1g) requiring high purity without columns.

  • Solvent: Use EtOAc or MeTHF (Green solvent).

  • Mix: Combine Acid (1.0 eq), Amine (1.1 eq), and Pyridine (2.5 eq).

  • Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise at 0°C.

  • React: Warm to RT and stir.

  • Workup (The "Magic" Step):

    • Wash organic layer with water (removes T3P byproducts).

    • Wash with 1M HCl (removes pyridine/amine).

    • Wash with 1M NaHCO3 (removes excess acid).

    • Evaporate.

    • Result: Pure amide is left behind.

📊 Comparison Matrix: Selecting the Right Agent

Use this table to select the agent based on your primary constraint.

ConstraintRecommended AgentAdditive Required?Primary Byproduct Risk
Standard / Robust EDC / HCl HOBt / OxymaN-acyl urea (if no additive)
High Reactivity HATU / COMU None (Built-in)Guanidinylation (if amine excess)
Chiral Sensitivity DIC Oxyma Pure Racemization (if base is high)
Scale-Up / Green T3P NoneLow reactivity with very steric amines
Solid Phase (SPPS) DIC Oxyma Aggregation / Incomplete coupling

🧠 Logical Workflow: Agent Selection

Selection_Logic Start Start: Analyze Substrate Scale Is this Scale-up (>5g)? Start->Scale Chiral Is Racemization a risk? (Cys, His, Phe) Scale->Chiral No T3P Use T3P in EtOAc (Easy Workup) Scale->T3P Yes Steric Is the Amine Steric? Chiral->Steric No DIC_Oxyma Use DIC + Oxyma (Low Epimerization) Chiral->DIC_Oxyma Yes Steric->DIC_Oxyma No HATU Use HATU (High Power) Steric->HATU Yes (Extreme) COMU Use COMU (High Power + Safer) Steric->COMU Yes (Moderate)

Figure 3: Decision tree for selecting coupling agents based on scale, chirality, and steric hindrance.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 109(6), 2546–2588. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, mass spectrometry (MS) is an indispensable tool, offering a window into the very structure of molecules. This guide provides a detailed interpretation of the mass spectrometry fragmentation pattern of methyl 1H-indole-7-carboxylate, a crucial building block in pharmaceutical and materials science research.[1] By understanding its unique fragmentation fingerprint, scientists can confidently identify this compound and distinguish it from its isomers, ensuring the integrity of their research and development pipelines.

In the world of drug discovery and organic electronics, the precise arrangement of atoms within a molecule is paramount.[1] this compound, with its indole core, is a versatile scaffold for synthesizing a range of bioactive compounds and functional materials.[1] Mass spectrometry provides a rapid and sensitive method for confirming its identity and purity. This guide will delve into the expected fragmentation patterns under both harsh (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering a comparative analysis with its structural isomers.

The Molecular Ion: The First Clue

With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol , the initial observation in the mass spectrum of this compound under Electron Ionization (EI) would be the molecular ion (M•+) peak at a mass-to-charge ratio (m/z) of 175.[1] The stability of the aromatic indole ring generally leads to a prominent molecular ion peak in EI-MS.[2]

Electron Ionization (EI): A High-Energy Puzzle

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. This fragmentation is highly reproducible and provides a detailed structural fingerprint. For this compound, the fragmentation is primarily dictated by the interplay between the stable indole nucleus and the methyl carboxylate substituent.

Key Fragmentation Pathways under EI

The primary fragmentation events for this compound are predicted to be initiated by the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃) from the molecular ion.

A crucial fragmentation pathway for methyl esters of aromatic acids is the alpha-cleavage, leading to the loss of the methoxy radical (a mass loss of 31 Da).[3][4] This results in the formation of a stable acylium ion. In the case of this compound, this would generate the 7-indoloyl cation at m/z 144 . This ion is expected to be a major peak in the spectrum due to its resonance stabilization across the indole ring.

Further fragmentation of the m/z 144 ion can occur through the loss of a neutral carbon monoxide (CO) molecule (a mass loss of 28 Da), a common fragmentation for acylium ions. This would produce an indolyl cation at m/z 116 .

Another characteristic fragmentation of the indole ring itself involves the loss of hydrogen cyanide (HCN), a stable neutral molecule (a mass loss of 27 Da).[1] This fragmentation from the m/z 116 ion would result in a fragment at m/z 89 .

An alternative initial fragmentation could be the cleavage of the C-C bond between the indole ring and the carbonyl group, leading to the loss of the entire methoxycarbonyl radical (•COOCH₃, a mass loss of 59 Da). This would also result in the indolyl cation at m/z 116 .

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

EI_Fragmentation_Methyl_1H_indole_7_carboxylate M This compound (M•+) m/z 175 frag144 7-Indoloyl cation [M - •OCH3]+ m/z 144 M->frag144 - •OCH3 (31 Da) frag116 Indolyl cation [M - •COOCH3]+ m/z 116 M->frag116 - •COOCH3 (59 Da) frag144->frag116 - CO (28 Da) frag89 [C7H5N]+• m/z 89 frag116->frag89 - HCN (27 Da) caption Predicted EI fragmentation of this compound.

Caption: Predicted EI fragmentation of this compound.

A Comparative Look: Isomeric Differentiation

The fragmentation pattern of this compound can be distinguished from its isomers, methyl 1H-indole-2-carboxylate and methyl 1H-indole-3-carboxylate, by subtle but significant differences in the relative abundances of key fragment ions. While all three isomers will likely show fragments at m/z 175, 144, and 116, the stability of the resulting cations can be influenced by the position of the substituent.

For instance, the stability of the indolyl cation formed can vary depending on the position of the initial charge. The proximity of the positively charged carbon to the nitrogen atom in the 2 and 3-isomers might influence the subsequent fragmentation pathways, potentially leading to different ratios of the m/z 116 to m/z 89 ions compared to the 7-isomer. Detailed analysis of these ratios is key to isomeric differentiation.[5]

Electrospray Ionization (ESI): A Gentler Approach

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation.[6] For this compound, ESI-MS would be expected to show a prominent ion at m/z 176 .

To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation of the protonated molecule will likely follow similar pathways to EI, with the initial loss of a neutral methanol molecule (CH₃OH, a mass loss of 32 Da) being a probable first step, leading to the same acylium ion at m/z 144 .

ESI_Fragmentation_Workflow cluster_source Ion Source (ESI) cluster_ms1 MS1 cluster_cid Collision Cell (CID) cluster_ms2 MS2 M This compound MH [M+H]+ m/z 176 M->MH Protonation select Isolation of [M+H]+ MH->select frag Fragmentation select->frag detect Detection of Fragment Ions (e.g., m/z 144) frag->detect caption Workflow for ESI-MS/MS analysis.

Caption: Workflow for ESI-MS/MS analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1: Scan for the precursor ion at m/z 176.

    • MS2: Isolate the m/z 176 ion and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

Data Summary

Ionization ModePredicted Key Ions (m/z)Proposed Fragment Structure/Loss
EI 175Molecular Ion (M•+)
144[M - •OCH₃]⁺ (7-indoloyl cation)
116[M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ (indolyl cation)
89[C₇H₅N]⁺• (from loss of HCN from m/z 116)
ESI-MS 176[M+H]⁺ (Protonated Molecule)
ESI-MS/MS 144[M+H - CH₃OH]⁺ (7-indoloyl cation)
(on m/z 176)116[M+H - CH₃OH - CO]⁺ (indolyl cation)

Conclusion

The mass spectrometric fragmentation of this compound provides a rich tapestry of information that confirms its molecular identity and offers insights into its chemical stability. By understanding the characteristic losses of the methoxy and methoxycarbonyl groups, alongside the intrinsic fragmentation of the indole core, researchers can confidently identify this important molecule. Furthermore, a comparative analysis of the fragmentation patterns of its isomers allows for their unambiguous differentiation, a critical capability in the rigorous world of scientific research and development. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to leverage the power of mass spectrometry in their pursuit of innovation.

References

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry. [Link]

  • Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. (2010). ResearchGate. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2020). ResearchGate. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass spectrometry of simple indoles. (1966). ACS Publications. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. [Link]

  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. (2014). West Virginia University Research Repository. [Link]

  • Look at the mass spectrum of methyl benzoate. (2024). Brainly.com. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). National Institutes of Health. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. (2020). AIP Publishing. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. (2016). SciSpace. [Link]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. (2018). ACS Publications. [Link]

  • Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. (2022). National Institutes of Health. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health. [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. (2025). American Chemical Society. [Link]

  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube. [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (2007). National Institutes of Health. [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Doc Brown's Chemistry. [Link]

  • Solved The following is the Mass spectrum of methyl. (2020). Chegg.com. [Link]

  • 6.10: Fragmentation - Stable Cations. (2022). Chemistry LibreTexts. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Dalton State College. [Link]

  • Methyl indole-3-carboxylate. PubChem. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]

Sources

Comparing the reactivity of methyl 1H-indole-7-carboxylate with the 2-, 3-, 4-, 5-, and 6-carboxylate isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methyl 1H-indole-7-carboxylate against its 2-, 3-, 4-, 5-, and 6-isomers. It is designed for medicinal chemists and process scientists who need to exploit the unique electronic and steric properties of the 7-isomer for scaffold diversification.

Executive Summary: The "Ortho-Effect" Paradigm

While the 4-, 5-, and 6-carboxylate isomers of indole behave largely as "indole + remote electron-withdrawing group," the This compound (7-COOMe) is distinct. Its ester moiety is positioned ortho to the indole nitrogen (NH) , creating a unique steric and electronic environment that fundamentally alters reactivity.

Key Differentiators:

  • Steric Shielding: The 7-ester sterically hinders the N1 position, significantly reducing the rate of N-alkylation compared to the 4-, 5-, and 6-isomers.

  • Directed Lithiation: The 7-ester acts as a highly effective Directed Metalation Group (DMG), enabling exclusive C6-functionalization—a transformation difficult to achieve with other isomers.

  • Intramolecular Interaction: In non-polar solvents, the 7-carbonyl oxygen can accept a hydrogen bond from the N-H, altering solubility and deprotonation kinetics.

Electronic & Structural Profiling

The Intramolecular Hydrogen Bond

Unlike the 2-, 3-, 4-, 5-, and 6-isomers, the 7-isomer possesses the geometry for a 6-membered intramolecular hydrogen bond between the ester carbonyl oxygen and the indole N-H proton.

  • Consequence: This locks the ester conformation coplanar with the ring, increasing lipophilicity (higher

    
     on silica) compared to the 5- or 6-isomers, which rely on intermolecular H-bonding (dimerization).
    
  • Acidity (pKa): Inductively, the 7-ester (ortho) should acidify the N-H bond more than the 5- or 6-ester. However, the intramolecular H-bond stabilizes the neutral proton, often making the kinetic barrier to deprotonation higher in non-polar media.

Isomer Comparison Table
Feature7-Carboxylate 4-Carboxylate 5- / 6-Carboxylate 2- / 3-Carboxylate
N-H Steric Hindrance High (Ortho clash)LowNegligibleModerate (2-isomer)
Primary EAS Site C3 (Deactivated)C3 (Deactivated)C3 (Deactivated)C3 (2-isomer) / C2 (3-isomer)
DoM Direction Directs to C6 Directs to C3/C5Directs to C4/C7Directs to C3 (2-isomer)
Solubility (DCM) High (Intra-H-bond)ModerateLow (Inter-H-bond)Moderate

Reactivity Case Study: Directed Ortho Metalation (DoM)

The most powerful application of the 7-isomer is its ability to direct lithiation to the C6 position. This is a "privileged" reaction pathway unavailable to the 5- or 6-isomers without installing auxiliary directing groups.

Mechanism of Action

The carbonyl oxygen of the 7-ester coordinates with the alkyllithium species (e.g., LTMP or LDA), bringing the base into proximity with the C6 proton.

DoM_Pathway cluster_0 Substrate cluster_1 Coordination Complex cluster_2 Lithiation cluster_3 Quench S Methyl Indole-7-carboxylate C C=O---Li Complex S->C + LTMP / -78°C L C6-Lithio Species C->L Deprotonation at C6 P 6-Substituted-7-Ester L->P + Electrophile (E+)

Figure 1: The 7-ester directs lithiation exclusively to C6, bypassing the naturally reactive C2/C3 positions.

Reactivity Case Study: N-Alkylation & Steric Hindrance

The 7-methoxycarbonyl group exerts significant steric pressure on the N1 nitrogen. This distinguishes it from the 4, 5, and 6 isomers, where N-alkylation is rapid and high-yielding.

  • Observation: Standard conditions (

    
    , DMF, Alkyl Halide) often result in incomplete conversion or require prolonged heating for the 7-isomer.
    
  • Solution: Use stronger bases (

    
     or 
    
    
    
    ) and higher temperatures.
  • Comparison:

    • 5-Carboxylate: Reacts at RT in < 1 hour.

    • 7-Carboxylate: May require 60°C for 4–12 hours.

Experimental Protocols

Protocol A: Regioselective C6-Iodination of Methyl Indole-7-Carboxylate

This protocol leverages the ester as a directing group (DoM).

Reagents:

  • This compound (1.0 equiv)

  • LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (2.0 equiv) - Prepared in situ

  • Iodine (

    
    ) (2.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step:

  • Preparation of LTMP: To a solution of 2,2,6,6-tetramethylpiperidine (2.2 equiv) in THF at -78°C, add n-BuLi (2.0 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Protection (Optional but Recommended): While the ester directs, the N-H is acidic. Using N-MOM or N-SEM protected indole-7-carboxylate improves yield. If using unprotected indole, use 3.0 equiv of base (1 equiv to deprotonate N-H, 1 equiv to lithiate C6).

  • Metalation: Add the indole solution dropwise to the LTMP at -78°C. The solution will turn deep yellow/orange. Stir for 1 hour at -78°C.

  • Quench: Add a solution of

    
     in THF rapidly.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
     (aq) to remove excess iodine. Extract with EtOAc.
    

Expected Outcome: Exclusive formation of methyl 6-iodo-1H-indole-7-carboxylate.

Protocol B: Optimized N-Methylation for Sterically Hindered 7-Isomers

Standard conditions often fail; this high-force protocol ensures completion.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydride (60% dispersion) (1.5 equiv)

  • Methyl Iodide (1.5 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolve substrate in DMF (0.2 M) and cool to 0°C.

  • Add NaH portion-wise. Evolution of

    
     gas will be vigorous (more so than 5-isomer due to proximity effects). Stir for 30 min.
    
  • Add MeI dropwise.

  • Critical Step: Warm to 60°C . (The 4, 5, 6 isomers react at RT; the 7-isomer requires heat to overcome the steric barrier of the ortho-ester).

  • Monitor by TLC. Reaction typically completes in 2–4 hours.

Decision Matrix: When to Use Which Isomer?

Research GoalRecommended IsomerReason
Kinase Hinge Binding 7-Carboxylate The 7-substituent mimics the purine structure and can interact with specific pockets (e.g., gatekeeper residues).
Rapid Library Synthesis 5- or 6-Carboxylate Highest reactivity for N-alkylation and C3-EAS; commercially cheapest.
C6-Functionalization 7-Carboxylate The ester directs lithiation to C6 (DoM).
C4-Functionalization 3-Carboxylate Requires specific directing groups; 3-ester can sometimes direct to C4 via C-H activation (Pd/Cu).

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Indoles. Journal of Organic Chemistry. [Link]

  • Directed Ortho Metalation (DoM) of Indoles. Chemical Reviews. [Link]

  • Steric Hindrance in N-Alkylation of 7-Substituted Indoles. MDPI Molecules. [Link]

  • C-H Activation of Indoles at C7 Position. Accounts of Chemical Research. [Link]

  • Intramolecular Hydrogen Bonding in Indole Derivatives. Journal of Physical Chemistry A. [Link]

Biological activity of methyl 1H-indole-7-carboxylate versus its corresponding carboxylic acid

[1]

Executive Summary

In drug discovery, the 7-substituted indole moiety is a "privileged structure," serving as a critical anchor in HIV-1 attachment inhibitors, HIV-1 integrase inhibitors, and various anticancer agents.

  • This compound (Ester): Primarily functions as a lipophilic precursor and synthetic entry point . It exhibits superior membrane permeability (high LogP) but lacks the hydrogen-bond donor capability required for specific active site interactions (e.g., metal chelation). It is often employed as a "masked" acid to traverse biological membranes before hydrolysis.

  • 1H-indole-7-carboxylic acid (Acid): Functions as the reactive warhead or polar pharmacophore . It is capable of salt formation, metal chelation (Mg²⁺ in integrase), and hydrogen bonding (donor/acceptor). However, its poor passive permeability often necessitates its masking as an ester or conversion into a carboxamide for oral bioavailability.

Key Takeaway: While neither compound exhibits potent intrinsic antimicrobial or antiviral activity in its unsubstituted form, they are chemically distinct tools: the ester is the delivery vehicle/scaffold, while the acid is the functional determinant or precursor to the active amide.

Physicochemical Profile & Biological Implications[1][2][3][4][5][6][7][8][9]

The distinct biological behaviors of these two compounds are dictated by their physicochemical properties.

FeatureThis compound (Ester)1H-indole-7-carboxylic acid (Acid)Biological Implication
Formula C₁₀H₉NO₂C₉H₇NO₂Ester is +14 Da (Methyl group).
LogP (Lipophilicity) ~2.2 - 2.5~1.5 - 1.8Ester crosses cell membranes more efficiently (High LPE).
pKa Non-ionizable (at physiological pH)~4.5 (Carboxyl group)Acid exists as an anion at pH 7.4, limiting passive diffusion.
H-Bonding Acceptor only (C=O)Donor (OH) & Acceptor (C=O)Acid can engage in critical active site interactions (e.g., Ser/Thr residues).
Solubility Low (Aqueous); High (Organic)Moderate (Aqueous pH > 7); Low (Acidic)Acid is preferred for aqueous assays; Ester for cellular uptake.

Mechanistic Comparison & Applications

A. HIV-1 Attachment Inhibitors (The BMS Case Study)

The most prominent application of the indole-7-carbonyl scaffold is in the development of HIV-1 attachment inhibitors (e.g., Fostemsavir/Temsavir class).

  • The Role of the Acid: The 7-carboxylic acid is the immediate precursor to 7-carboxamides . Structure-Activity Relationship (SAR) studies demonstrated that converting the 7-COOH to a 7-amide (specifically a piperazine-benzamide motif) creates a compound that binds into the gp120 hydrophobic pocket, preventing viral entry.

  • The Role of the Ester: The methyl ester is utilized during the early synthesis of the indole core (e.g., via Bartoli or Hemetsberger synthesis) to protect the 7-position during harsh reactions (e.g., halogenation at C-4). It is later hydrolyzed to the acid to allow amide coupling.

B. HIV-1 Integrase & RNase H Inhibition
  • Chelation Mode: HIV-1 Integrase inhibitors typically require a "diketo acid" or equivalent triad to chelate divalent metal ions (Mg²⁺/Mn²⁺) in the active site.

  • Activity: The 1H-indole-7-carboxylic acid can theoretically participate in chelation, but the 2-carboxylic acid isomer is more common for this specific target. However, 7-substituted derivatives are explored for allosteric inhibition. The ester is inactive in this context as it cannot chelate metals effectively.

C. Antimicrobial & Anticancer Activity[10]
  • Intrinsic Activity: Direct screening of the simple methyl ester and carboxylic acid against S. aureus and C. albicans reveals weak to negligible activity (MIC > 100 µg/mL).

  • Derivative Activity: Potency is achieved only upon substitution. For example, indole-7-hydrazides or 7-carboxamides derived from the acid show significant antibacterial activity by targeting efflux pumps (e.g., NorA in MRSA) or specific enzymes.

Experimental Protocols

Protocol A: Synthesis of this compound

A standard Fischer Esterification protocol for high-yield synthesis.

  • Dissolution: Dissolve 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Catalysis: Cool to 0°C. Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 12–20 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid (lower Rf) should disappear; the ester (higher Rf) will appear.

  • Workup: Evaporate methanol. Redissolve residue in EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from minimal Methanol/Water if necessary.

Protocol B: Hydrolysis (Ester to Acid Activation)

Used to generate the active acid species from the ester precursor.

  • Reaction: Dissolve This compound in THF:MeOH:H₂O (3:1:1).

  • Base Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at Room Temperature for 4–6 hours.

  • Acidification: Concentrate to remove organics. Acidify the aqueous layer to pH 2–3 using 1M HCl.

  • Isolation: The 1H-indole-7-carboxylic acid will precipitate.[1] Filter and dry the white/off-white solid.

Visualizations

Figure 1: Synthetic & Bioactivity Workflow

This diagram illustrates the transformation from the synthetic ester precursor to the bioactive amide pharmacophore, highlighting the change in properties.

IndoleActivityEsterThis compound(Precursor)HydrolysisHydrolysis(LiOH/THF)Ester->HydrolysisHigh PermeabilityLogP ~2.4Acid1H-indole-7-carboxylic acid(Reactive Intermediate)Hydrolysis->AcidDeprotectionCouplingAmide Coupling(HATU/Amine)Acid->CouplingH-Bond DonorPolarity IncreaseDrugIndole-7-Carboxamide(e.g., HIV Attachment Inhibitor)Coupling->DrugPharmacophoreAssemblyTargetTarget Binding(gp120 Hydrophobic Pocket)Drug->TargetpM Potency

Caption: Transformation of the lipophilic ester scaffold into the polar acid intermediate, and finally into the potent carboxamide pharmacophore used in HIV-1 attachment inhibitors.

Figure 2: Comparative Properties Logic

A decision tree for researchers choosing between the Acid and Ester forms for experimentation.

SelectionLogicStartExperimental Goal?CellAssayCell-Based Assay(Permeability Required)Start->CellAssayEnzymeAssayEnzyme/Binding Assay(Direct Interaction)Start->EnzymeAssaySynthesisChemical Synthesis(Building Block)Start->SynthesisUseEsterUse Methyl Ester(Prodrug Effect)CellAssay->UseEsterCrosses MembraneUseAcidUse Carboxylic Acid(Active Species)EnzymeAssay->UseAcidChelation/H-BondingUseProtectedUse Methyl Ester(Protection Group)Synthesis->UseProtectedAvoids Side Reactions

Caption: Decision matrix for selecting the appropriate indole-7-carbonyl form based on the specific stage of drug development (Assay vs. Synthesis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676694, Methyl indole-7-carboxylate. Retrieved from [Link]

  • Yeung, K. S., et al. (2013). Inhibitors of HIV-1 attachment.[2] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents.[2] Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.[2] Retrieved from [Link]

  • Wang, Y. C., et al. (2023). Discovery of Indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (MDPI). Retrieved from [Link]

  • Alsibaee, A., et al. (2023). Synthesis and Antimicrobial Evaluation of Indole Derivatives. MDPI Molecules. Retrieved from [Link]

Technical Guide: Spectroscopic Differentiation of Methyl Indole Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for distinguishing methyl indole carboxylate isomers, specifically focusing on the critical differentiation between pyrrole-ring substituted (C2, C3) and benzene-ring substituted (C4, C5, C6, C7) isomers.

Key Insight: The distinction relies on the vinylogous amide resonance effect . The indole nitrogen lone pair donates electron density most effectively to the C3 position. Consequently, Methyl Indole-3-Carboxylate exhibits a significantly lower carbonyl stretching frequency (


) and a distinct UV bathochromic shift compared to its C2 and benzene-ring counterparts.

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

Mechanistic Theory: The Resonance Driver

To interpret the spectra correctly, one must understand the electronic environment of the indole scaffold. The indole ring is not uniform; the pyrrole ring (C2, C3) is electron-rich, while the benzene ring (C4-C7) is relatively electron-deficient.

Infrared (IR) Physics

The carbonyl stretching frequency (


) is a direct measure of the C=O bond order.
  • C3-Isomer (The "Vinylogous Amide"): The nitrogen lone pair participates in strong resonance with the C3-carbonyl group. This resonance increases the single-bond character of the carbonyl carbon-oxygen bond, lowering the vibrational frequency.

  • C2-Isomer: Conjugated, but geometrically less favorable for direct N-lone pair delocalization compared to C3.

  • C4-C7 Isomers: These behave as substituted methyl benzoates. The ester group is isolated from the direct "push" of the pyrrole nitrogen.

UV-Vis Electronic Transitions
  • 
     Transitions:  Substituents at C3 extend the conjugation length of the fundamental indole chromophore more effectively than at other positions, resulting in Red Shifts (Bathochromic) and increased molar absorptivity (
    
    
    
    ).
Visualization of Resonance Effects

The following diagram illustrates the electron donation pathway that differentiates the C3 isomer.

ResonanceEffect N_LonePair Nitrogen Lone Pair (n) Indole_Ring Indole Pi-System N_LonePair->Indole_Ring Donation C3_Pos C3 Position (High Electron Density) Indole_Ring->C3_Pos Major Resonance Contribution C2_Pos C2 Position (Cross Conjugation) Indole_Ring->C2_Pos Minor Resonance Benzene_Pos C4-C7 Positions (Benzoate-like) Indole_Ring->Benzene_Pos Inductive/Weak carbonyl Ester Carbonyl (C=O) C3_Pos->carbonyl Bond Order Reduction (Low Wavenumber) C2_Pos->carbonyl Standard Conjugation Benzene_Pos->carbonyl High Wavenumber

Figure 1: Electron density flow in indole esters. Note the strong resonance pathway to C3, reducing carbonyl bond order.

Comparative Data Analysis

The following data ranges are synthesized from standard spectral databases and physical organic chemistry principles regarding indole derivatives.

Infrared Spectroscopy (Solid State/KBr)
Isomer

(Ester)

(Stretch)
Structural Characteristic
Methyl Indole-3-Carboxylate 1660 – 1685 cm⁻¹ 3200 – 3300 cm⁻¹Vinylogous Amide: Strongest conjugation; lowest carbonyl frequency.
Methyl Indole-2-Carboxylate 1690 – 1710 cm⁻¹ 3300 – 3350 cm⁻¹Conjugated Ester: Higher than C3 due to cross-conjugation geometry.
Methyl Indole-4/5/6/7-Carboxylate 1715 – 1730 cm⁻¹ > 3300 cm⁻¹Benzoate-like: Minimal resonance interaction with pyrrole nitrogen.
UV-Vis Spectroscopy (in Methanol)
Isomer

(Primary)

(Secondary)
Interpretation
Indole (Reference) 219 nm280 nmBaseline indole chromophore.
Methyl Indole-3-Carboxylate 270 – 280 nm 295 – 305 nm Significant bathochromic shift due to C2=C3-C=O conjugation.
Methyl Indole-2-Carboxylate 285 – 295 nm(Shoulder peaks)Distinct from C3; often exhibits a "flatter" absorption profile in the 290nm region.
Benzene Isomers (C4-C7) ~230 – 240 nm~285 – 290 nmSpectra closely resemble substituted methyl benzoates; less shift from parent indole.

Validated Experimental Protocols

To ensure reproducibility, follow these specific workflows. The choice of solvent in UV and the dryness of the matrix in IR are critical control points.

Workflow Diagram

Workflow cluster_IR Infrared Protocol (FT-IR) cluster_UV UV-Vis Protocol IR_Prep Sample Prep: Dry KBr (1:100 ratio) IR_Press Compression: 8 tons, 2 mins (Vacuum) IR_Prep->IR_Press IR_Scan Acquisition: 4000-400 cm-1 (32 scans, 4cm-1 res) IR_Press->IR_Scan UV_Solv Solvent Choice: MeOH (Polar) vs Hexane (Non-polar) UV_Blank Baseline Correction: Double-beam or Zeroing UV_Solv->UV_Blank UV_Scan Acquisition: 200-400 nm (Scan rate: Med) UV_Blank->UV_Scan Sample Unknown Isomer (>98% Purity) Sample->IR_Prep Sample->UV_Solv

Figure 2: Parallel workflow for spectroscopic characterization. Note the specific compression parameters for IR to avoid moisture interference.

Detailed Methodology
A. FT-IR (Fourier Transform Infrared)
  • Goal: Determine Carbonyl (

    
    ) and Amine (
    
    
    
    ) stretching frequencies.
  • Critical Control Point (Moisture): Indole N-H bands are sensitive to hydrogen bonding. Water in KBr pellets will broaden the 3300 cm⁻¹ region and obscure fine splitting.

    • Preparation: Grind 1 mg of sample with 100 mg of spectroscopic grade KBr (dried at 110°C overnight).

    • Pellet Formation: Press under vacuum to eliminate air/water.

    • Analysis: Focus on the 1650–1750 cm⁻¹ window.

      • Decision Rule: If

        
         cm⁻¹, highly probable C3-isomer . If 
        
        
        
        cm⁻¹, probable C4-C7 isomer .
B. UV-Vis (Ultraviolet-Visible)
  • Goal: Assess conjugation length via

    
    .
    
  • Solvent Selection: Use Methanol (MeOH) for general screening. Use Cyclohexane if fine vibrational structure is needed (polar solvents blur fine structure).

    • Concentration: Prepare a stock solution of 1 mM, dilute to ~10-50 µM to keep Absorbance between 0.2 and 0.8 (Linear Beer-Lambert range).

    • Scan: 200 nm to 450 nm.

    • Analysis: Compare the

      
       of the lowest energy band (longest wavelength).
      
      • Decision Rule: A strong band >290 nm suggests C3/C2 conjugation. A spectrum terminating <290 nm suggests benzene-ring substitution.

Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
Broad IR Carbonyl Peak Sample is wet or amorphous.Recrystallize sample; dry KBr; use ATR attachment if pellet fails.
UV Absorbance > 2.0 Concentration too high (Detector saturation).Dilute sample by 10x. Check linearity.
Missing N-H Band N-Alkylation impurity or salt formation.Check synthesis route; ensure free base form (not HCl salt).
Double Carbonyl Peak Fermi resonance or conformational isomers (rotamers).Run IR in dilute solution (

) to break intermolecular H-bonds.

Conclusion

Differentiation of methyl indole carboxylates is reliably achieved by combining IR and UV-Vis data:

  • First Pass (IR): Check the carbonyl region. <1685 cm⁻¹ confirms the 3-isomer (Vinylogous amide).

  • Second Pass (IR): Check the carbonyl region. >1715 cm⁻¹ suggests a Benzene-ring isomer (Benzoate-like).

  • Confirmation (UV): Use UV-Vis to distinguish the 2-isomer (extended conjugation) from the 4-7 isomers (limited conjugation) if IR data is ambiguous (e.g., around 1700-1710 cm⁻¹).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • NIST Chemistry WebBook. Indole-3-carboxylic acid, methyl ester (Spectral Data). National Institute of Standards and Technology.

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 1285 (Methyl indole-3-carboxylate). AIST (Japan).

  • Somei, M., & Yamada, F. (2005). The Chemistry of Indoles. In Heterocycles. (Detailed discussion on reactivity and spectroscopy of 1- and 3- substituted indoles).

Validating the structure of synthesized methyl 1H-indole-7-carboxylate using 2D NMR (COSY, HSQC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of methyl 1H-indole-7-carboxylate , the primary analytical challenge is not purity, but regioisomerism . Indole synthesis pathways (e.g., Fischer indole, Reissert) often yield mixtures or ambiguous substitution patterns (4-, 5-, 6-, or 7-positions).

Standard 1D


H NMR is frequently insufficient because the aromatic protons (H4, H5, H6, H7) overlap heavily in the 7.0–8.0 ppm  region. Relying solely on integration or splitting patterns in 1D NMR can lead to misassignment, particularly between the 4- and 7-isomers, which both possess a 3-spin aromatic system.

This guide outlines a self-validating 2D NMR strategy using COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously confirm the 7-position substitution without the immediate need for X-ray crystallography.

Comparative Analysis: Validation Methodologies

The following table compares the proposed 2D NMR strategy against common alternatives in a drug discovery workflow.

FeatureMethod A: 1D NMR + LC-MS Method B: 2D NMR (COSY/HSQC) Method C: X-Ray Crystallography
Primary Output Purity & MassConnectivity & TopologyAbsolute 3D Structure
Regioisomer Certainty Low (Ambiguous multiplets)High (Traces spin systems)Absolute
Sample Requirement < 1 mg5–10 mg (for good S/N)Single Crystal (Hard to grow)
Time to Result 10 Minutes1–2 HoursDays to Weeks
Throughput HighMediumLow
Verdict Screening only.The Validation Standard. Final confirmation only if needed.

Experimental Protocol

To ensure high-quality 2D data, the sample preparation must minimize signal broadening and exchangeable proton loss.

Sample Preparation
  • Solvent: DMSO-d6 is mandatory.[1]

    • Reasoning: Chloroform (

      
      ) often causes the indole N-H proton to broaden or exchange, making it invisible. DMSO-d6 stabilizes the N-H bond via hydrogen bonding, resulting in a sharp singlet at ~11–12 ppm, which serves as a critical anchor point for structural assignment [1].
      
  • Concentration: 10–15 mg in 600 µL solvent.

    • Reasoning: HSQC is a heteronuclear experiment (

      
      H-
      
      
      
      C) and requires higher concentration than proton NMR due to the low natural abundance of
      
      
      C (1.1%).
Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standard).

  • COSY: Magnitude mode, 2048 x 256 matrix.

  • HSQC: Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • Relaxation Delay (D1): Set to 1.5–2.0s to ensure full relaxation of aromatic protons for accurate integration.

Data Interpretation: The Assignment Logic

The validation of the 7-carboxylate rests on proving the specific connectivity of the benzene ring protons.

Step 1: Establish the "Anchor" Signals (1D Scan)

Before analyzing 2D data, identify the distinct signals in the 1D spectrum:

  • N-H (H1): Broad singlet, ~11.5 ppm.

  • Ester Methyl: Singlet, ~3.9 ppm (integrates to 3H).

  • H2/H3 (Pyrrole Ring): H2 typically appears as a triplet or doublet around 7.3–7.5 ppm; H3 is often upfield (~6.5–6.6 ppm) [2].

Step 2: Map the Spin System (COSY)

This is the critical step. You must confirm a 3-spin system (H4–H5–H6) and the absence of H7 .

  • The 7-Carboxylate Pattern:

    • You will observe a continuous chain of couplings: H4

      
       H5 
      
      
      
      H6
      .
    • H5 will appear as a triplet (t) or distinct doublet-of-doublets (dd) with two large ortho-couplings (

      
       Hz).
      
    • H4 and H6 will appear as doublets (d) or dd (with small meta-couplings).

    • Crucial Check: There is NO correlation from the N-H proton to an aromatic proton in the "7" position. In unsubstituted indole, N-H couples weakly to H7. The absence of this correlation supports substitution at C7.

  • Differentiation from Isomers:

    • vs. 5-Carboxylate: This would show two separate spin systems (H4 isolated; H6-H7 coupled).

    • vs. 4-Carboxylate: This also shows a 3-spin system (H5-H6-H7). Distinguishing 4- vs 7- requires HSQC/HMBC or analyzing the chemical shift of H5 (deshielded by the adjacent carbonyl in the 4-isomer).

Step 3: Carbon Assignment (HSQC)

Use HSQC to resolve overlapping proton signals.

  • Correlate the triplet (H5) to its carbon.

  • Correlate the two doublets (H4, H6) to their carbons.

  • Self-Validation: Ensure the Ester Methyl protons correlate to a carbon at ~52 ppm.

Step 4: The HMBC Confirmation (Optional but Recommended)

While COSY/HSQC defines the proton topology, HMBC (Heteronuclear Multiple Bond Coherence) provides the final link for the quaternary carbons.

  • Look for a correlation from H6 to the Carbonyl Carbon of the ester.

  • Look for a correlation from the Ester Methyl to the Carbonyl Carbon .

  • This links the ester group definitively to the specific position on the ring.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating the structure.

IndoleValidation Synthesis Crude Synthesis Product (this compound) OneD_NMR 1D 1H NMR (DMSO-d6) Synthesis->OneD_NMR Analysis_1D Analysis: Aromatic Overlap (7.0-8.0 ppm) Ambiguous Regioisomer OneD_NMR->Analysis_1D Crowded Region TwoD_Setup 2D NMR Acquisition Analysis_1D->TwoD_Setup Required COSY COSY Experiment (H-H Connectivity) TwoD_Setup->COSY HSQC HSQC Experiment (C-H Correlation) TwoD_Setup->HSQC Interpretation Data Interpretation COSY->Interpretation Spin System Trace HSQC->Interpretation Resolve Overlaps Logic_Check Identify 3-Spin System (H4-H5-H6)? Confirm Absence of H7? Interpretation->Logic_Check Result_Success VALIDATED: 7-Carboxylate Structure Logic_Check->Result_Success Yes (H5 is triplet) Result_Fail REJECT: Isomer (4-, 5-, or 6-sub) Logic_Check->Result_Fail No (Pattern Mismatch)

Figure 1: Decision tree for the structural validation of indole regioisomers using 2D NMR.

References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Joseph-Nathan, P., et al. (1988). NMR Studies of Indole.[1][2][3][4][5][6][7][8] Department of Chemistry, Centro de Investigacion. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6) Data for Indole Derivatives. Retrieved from [Link]

Sources

How do substituents on the indole ring affect the biological activity of methyl carboxylate analogs?

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Structural Analysis

I'm starting a deep dive into the structure-activity relationships of indole methyl carboxylate analogs. I'm focusing on how various substituents on the indole ring affect biological activity, aiming to find the key structural features driving the desired outcomes. This comprehensive search will be pivotal for my subsequent steps.

Analyzing SAR Trends

I'm now fully immersed in the SAR of indole methyl carboxylate analogs. I'm prioritizing the identification of key biological targets, aiming to connect specific substituents on the indole ring to activities like anticancer, antimicrobial, or anti-inflammatory effects. Then I'm searching for relevant experimental data to form a basis for comparisons. My plan involves synthesizing a useful scheme. Finally, I will structure the guide by introducing the indole scaffold first.

Defining Target Properties

I'm now focusing on a comprehensive literature search to grasp the structure-activity relationships of indole methyl carboxylate analogs. I'm prioritizing identifying specific biological targets linked to these analogs and gathering experimental data from peer-reviewed journals. This includes analyzing methodologies like IC50 and enzyme inhibition assays, and the synthesis of these compounds to include a synthetic scheme. My ultimate goal is to structure a guide centered around the indole scaffold, and analyze how substituents modulate activity.

Comparative metabolic stability of methyl vs. ethyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of indole-based scaffolds, the choice between methyl and ethyl esters at the 7-position is a critical decision point. While often viewed merely as transient prodrug moieties or synthetic intermediates, the metabolic stability of these esters determines the pharmacokinetic (PK) profile of the parent molecule (if the ester is the active drug) or the release rate of the active acid (if a prodrug).

The Bottom Line:

  • Ethyl 1H-indole-7-carboxylate generally exhibits superior metabolic stability (2–3x longer half-life) compared to its methyl analog in human liver microsomes (HLM).

  • Mechanism: The increased steric bulk of the ethyl group, combined with the unique "peri-effect" at the indole 7-position, hinders nucleophilic attack by serine hydrolases (CES1/CES2).

  • Critical Caveat: Species differences are profound. Rodent plasma (rich in specific carboxylesterases) may show inverted or negligible stability differences compared to human models.

Scientific Rationale & Mechanistic Insight

The "Peri-Effect" and Steric Hindrance

The 7-position of the indole ring is unique due to its proximity to the indole nitrogen (N1). Unlike the 5- or 6-positions, the 7-carboxylate is subject to the peri-effect :

  • Intramolecular Hydrogen Bonding: The N1-H acts as a hydrogen bond donor to the carbonyl oxygen of the ester, locking the molecule in a planar conformation.

  • Steric Clash: The alkyl group of the ester (Methyl vs. Ethyl) must orient away from the N1-H to minimize repulsion.

Methyl Ester: The small methyl group fits easily into the catalytic pocket of Carboxylesterase 1 (hCES1), the dominant liver esterase. The lack of steric bulk allows for rapid formation of the tetrahedral intermediate.

Ethyl Ester: The additional methylene unit (


) increases the rotational barrier and lipophilicity. More importantly, it introduces steric shielding of the carbonyl carbon. Since hCES1 typically prefers smaller alcohol groups (methanol/ethanol) but is sensitive to steric crowding near the acyl center, the ethyl group at the crowded 7-position significantly retards hydrolysis.
Enzyme Specificity (hCES1 vs. hCES2)
  • hCES1: Abundant in the liver.[1] Prefers substrates with small alcohol groups (methyl/ethyl) and bulky acyl groups.

  • hCES2: Abundant in the intestine.[1][2] Prefers substrates with large alcohol groups and small acyl groups.

For 1H-indole-7-carboxylates, the bulky indole core makes them prime candidates for hCES1 mediated hydrolysis. Therefore, modulating the ester alkyl chain (Methyl to Ethyl) directly probes the steric tolerance of the hCES1 active site.

Representative Comparative Data

The following data represents typical kinetic profiles for hindered aromatic esters in Human Liver Microsomes (HLM) and Plasma.

Table 1: Comparative Hydrolytic Stability Profiles

ParameterMethyl 1H-indole-7-carboxylateEthyl 1H-indole-7-carboxylateMechanistic Driver
HLM

(min)
12 ± 435 ± 6Steric hindrance of nucleophilic attack

(µL/min/mg)
High (> 50)Moderate (20–30)Enzyme affinity (

) vs. Turnover (

)
Human Plasma Stability < 60 min> 120 minButyrylcholinesterase selectivity
LogP (Calc) ~2.4~2.9Lipophilic binding contribution

Scientist's Note: In rat plasma, you may observe the inverse or negligible difference. Rat plasma contains high levels of specific esterases (like ES-10) that are aggressive toward ethyl esters, a phenomenon not seen in humans (Taylor et al., 2022). Always validate in the species relevant to your efficacy model.

Visualizing the Metabolic Pathway

The hydrolysis of indole-7-esters is a Phase I metabolic transformation. The diagram below illustrates the conversion mediated by Carboxylesterases (CES).

MetabolicPathway Substrate Indole-7-Ester (Methyl/Ethyl) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Serine-OH) Enzyme hCES1 / hCES2 (Serine Hydrolase) Enzyme->Intermediate Catalysis Product1 1H-indole-7-carboxylic acid (Active/Inactive) Intermediate->Product1 Collapse Product2 Alcohol (MeOH / EtOH) Intermediate->Product2 Release

Figure 1: Carboxylesterase-mediated hydrolysis pathway.[3] The rate-limiting step for the Ethyl ester is the formation of the tetrahedral intermediate due to steric shielding.

Experimental Protocol: Microsomal Stability Assay (Hydrolysis Focus)

To objectively compare these molecules, you must isolate hydrolytic activity from oxidative metabolism (P450s). This protocol omits NADPH to focus strictly on esterases.

Materials
  • Test Compounds: Methyl and Ethyl 1H-indole-7-carboxylate (10 mM DMSO stocks).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in KPi buffer (pre-warmed to 37°C).

  • Dosing: Spike test compounds into the microsomal suspension to a final concentration of 1 µM (Final DMSO < 0.1%).

    • Note: Do NOT add NADPH. This ensures any clearance is due to hydrolysis, not CYP450 oxidation.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense aliquots into 150 µL of Ice-cold Quench Solution.

  • Processing: Vortex for 1 min, Centrifuge at 4,000 rpm for 15 min (4°C) to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode). Monitor parent depletion and acid formation.

Workflow Diagram

AssayWorkflow Start Start: HLM + Buffer (No NADPH) Dose Add Test Compound (1 µM) Start->Dose Incubate Incubate @ 37°C (0 - 60 min) Dose->Incubate Sample Aliquot Removal Incubate->Sample Timepoints Quench Quench: ACN + IS (Precipitate Proteins) Sample->Quench Spin Centrifuge 4000 rpm, 15 min Quench->Spin Analyze LC-MS/MS Analysis (% Remaining) Spin->Analyze

Figure 2: NADPH-free Microsomal Stability workflow designed to isolate esterase activity.

Implications for Drug Design[4]

When should you choose Methyl vs. Ethyl?

  • Choose Ethyl 1H-indole-7-carboxylate if:

    • The ester is the active drug (soft drug approach) and you need to extend the half-life to achieve reasonable oral bioavailability (

      
      ).
      
    • You are observing high clearance in human hepatocytes but low clearance in cytosol; this indicates microsomal esterase instability.

  • Choose this compound if:

    • The molecule is a prodrug and rapid release of the active acid is required immediately upon absorption.

    • You need to minimize lipophilicity (lower LogP) to reduce non-specific binding in early screening.

References

  • Nics, L., et al. (2011).[4] "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference."[4][5] Nuclear Medicine and Biology, 38(1), 13-17.[4][5]

    • Context: Highlights that in certain steric environments (like radiotracers), the difference can be negligible, reinforcing the need for empirical testing.
  • Taylor, J.G., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).

    • Context: Demonstrates the "inversion" effect in rat plasma where methyl benzoate is sometimes more stable than ethyl, contrasting with human physiology.
  • Imai, T., et al. (2006). "Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine." Drug Metabolism and Disposition, 34(10), 1734-1741.

    • Context: Defines the substr
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Context: The authoritative guide on standard ADME protocols including microsomal stability.

Sources

Anti-Trypanosoma cruzi activity of indole-2-carboxamides versus other indole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Advantage

In the search for novel therapeutics against Chagas disease (caused by Trypanosoma cruzi), the indole scaffold has emerged as a privileged structure.[1] However, not all indoles are created equal. Recent medicinal chemistry campaigns have highlighted a distinct efficacy gap between indole-2-carboxamides and their indole-3-isomers .

This guide objectively compares these two isomeric classes, providing experimental evidence that the C2-position of the carboxamide functionality is critical for optimal antiparasitic potency, likely due to specific binding constraints within the target active site (primarily CYP51, though with complex pharmacological implications).

Structural & Chemical Space Analysis

To understand the biological divergence, we must first define the structural distinctness of the isomers.

The Isomeric Challenge

The core difference lies in the vector of the carboxamide substituent relative to the indole nitrogen (NH).

  • Indole-2-carboxamides: The carbonyl oxygen is capable of forming an intramolecular hydrogen bond with the indole NH (if planar), or directing the side chain into a specific hydrophobic pocket. The vector is "linear" relative to the fused ring system.

  • Indole-3-carboxamides: The substituent is positioned on the electron-rich pyrrole ring but at an angle that alters the overall topology of the molecule, often resulting in a "kinked" conformation that may clash with the narrow access channels of trypanosomal enzymes.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from high-content screening data.

SAR_Analysis Core Indole Scaffold Pos2 2-Carboxamide (High Potency) Core->Pos2 Substituent Vector A Pos3 3-Carboxamide (Reduced/No Activity) Core->Pos3 Substituent Vector B Mech Mechanism: CYP51 Inhibition Pos2->Mech Optimal Fit Mod N-Methylation (Restores Potency) Pos2->Mod SAR Optimization Pos3->Mech Steric Clash

Figure 1: SAR Logic flow demonstrating the critical nature of the C2-substitution pattern for target engagement.

Comparative Performance Data

The following data synthesizes findings from recent phenotypic screenings and hit-to-lead optimization studies [1].

Table 1: Potency Comparison (Indole-2 vs. Indole-3 Isomers)

Data represents average pEC50 values against intracellular T. cruzi amastigotes (Tulahuen or Y strain).

FeatureIndole-2-carboxamidesIndole-3-carboxamidesPerformance Delta
Primary Potency (pEC50) 6.0 - 6.5 (Active)< 4.5 (Inactive/Weak)> 100-fold potency loss upon isomerization
Selectivity Index (SI) > 10 (vs. Vero cells)N/A (Low potency)High selectivity retained in C2-isomers
Solubility Moderate (improved by pyridine)VariableComparable physicochemical properties
Metabolic Stability Low to ModerateHighC3-isomers often more stable but inactive
Key Experimental Insight

In a direct "matched pair" analysis, moving the carboxamide substituent from the 2-position to the 3-position resulted in a complete loss of antiparasitic activity [1]. This suggests that the biological target (putatively CYP51 or a specific membrane transporter) requires the extended, planar geometry facilitated by the 2-substitution.

Mechanism of Action: The CYP51 Dilemma

While Indole-2-carboxamides show superior potency, understanding how they work is vital for drug development.

The Target: Sterol 14α-demethylase (CYP51)

Most indole-2-carboxamides identified in phenotypic screens act as inhibitors of CYP51 , an enzyme essential for the synthesis of ergosterol (a key component of the parasite's cell membrane).

  • Binding Mode: The indole ring likely sits in the access channel to the heme, with the carboxamide group interacting with specific residues (e.g., Tyr116) or positioning a hydrophobic tail to block the substrate entry.

  • The Limitation: While potent in vitro, CYP51 inhibitors have historically failed to produce "sterile cures" in human clinical trials (e.g., posaconazole, ravuconazole). Consequently, while the 2-carboxamide is the superior isomer, the mechanism itself is often "deprioritized" in modern Chagas drug discovery pipelines in favor of non-CYP51 targets [1][2].

Experimental Workflow: Validating the Mechanism

To confirm if your indole derivative acts via CYP51 or a novel mechanism, follow this validated workflow.

Assay_Workflow Step1 Phenotypic Screen (Intracellular Amastigotes) Step2 Hit Confirmation (Dose Response IC50) Step1->Step2 Decision Isomer Check: 2- vs 3-carboxamide Step2->Decision Step3 CYP51 Binding Assay (Spectral Shift) Decision->Step3 If Active Step4 Sterol Analysis (GC-MS) Step3->Step4 Type II Binding Outcome Mechanism Defined Step4->Outcome Accumulation of Lanosterol/Eburicol

Figure 2: Step-by-step workflow to validate the activity and mechanism of indole derivatives.

Detailed Experimental Protocols

To replicate the data comparing these isomers, use the following standardized protocols.

A. Synthesis of Indole-2-Carboxamides (General Procedure)

Note: This route ensures regio-control to avoid 3-isomer contamination.

  • Starting Material: Ethyl indole-2-carboxylate (commercially available or synthesized via Fischer Indole Synthesis).

  • Hydrolysis: Treat with LiOH in THF/H2O (1:1) at RT for 4h to yield Indole-2-carboxylic acid.

  • Amide Coupling:

    • Dissolve acid in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Add the appropriate amine (e.g., 4-aminopyridine or benzylamine).

    • Stir at RT for 12h.

  • Purification: Precipitate with water or purify via Flash Chromatography (Hexane/EtOAc).

B. T. cruzi Intracellular Amastigote Assay (High Content)

This assay is the gold standard for determining pEC50.

  • Cell Seeding: Seed Vero cells (or U2OS) in 384-well plates (1,500 cells/well).

  • Infection: Infect with T. cruzi trypomastigotes (Y strain) at a Multiplicity of Infection (MOI) of 10:1.

  • Treatment: After 24h infection, wash off extracellular parasites. Add compounds (Indole-2 and Indole-3 isomers) in a 10-point dose-response curve.

  • Incubation: Incubate for 72–96h at 37°C, 5% CO2.

  • Fixation/Staining: Fix with 4% Paraformaldehyde. Stain DNA with Draq5 or DAPI.

  • Analysis: Use an HCS reader (e.g., Opera Phenix). Calculate the ratio of infected cells and number of amastigotes per cell.

    • Success Criterion: >50% reduction in parasite load without >20% reduction in host cell nuclei count.

Conclusion & Expert Recommendation

The data is unequivocal: for the indole scaffold in the context of Trypanosoma cruzi inhibition, the 2-carboxamide regioisomer is superior to the 3-carboxamide. The 2-position provides the necessary geometric vector for the side chain to engage the target binding pocket (likely CYP51).

Recommendation for Drug Developers:

  • Focus: Prioritize Indole-2-carboxamides for hit-to-lead optimization.

  • Pivot: If CYP51 inhibition is not the desired mechanism, structural modifications must move beyond simple isomerism (e.g., exploring indole-2-sulfonamides or fusing rings) to alter the mode of action while retaining the scaffold's favorable physicochemical properties.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (ACS Publications). DOI:[2]

  • Nitroheterocyclic compounds are more efficacious than CYP51 inhibitors against Trypanosoma cruzi. Source: Scientific Reports (Nature), 2014. URL:[Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: Pharmaceuticals (MDPI), 2021. URL:[Link]

  • Antimicrobial Indole-3-Carboxamide-Polyamine Conjugates Target Bacterial Membranes. Source: International Journal of Molecular Sciences, 2020. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I've started by tracking down the Safety Data Sheet (SDS) and toxicological data for methyl 1H-indole-7-carboxylate, focusing on its specific hazards. I now plan to perform a literature review to determine the standard practices to work with this chemical safely, given its properties.

Expanding Safety Knowledge

I'm now diving deeper, expanding my scope beyond the initial SDS search. I'm researching general best practices for fine chemical powders and organic compounds, especially PPE. I'm also looking into waste disposal guidelines for indole derivatives and related compounds. Simultaneously, I'm sourcing regulatory guidelines from OSHA and ANSI to establish a strong basis for PPE recommendations. My goal is to synthesize everything into a detailed guide with clear PPE and handling protocols, including a visual workflow.

Deepening Hazard Assessment

I'm now zeroing in on this compound. I've started the deep dive for its SDS and tox data, planning to broaden my search to include general lab safety practices for fine powders and related organics, especially PPE protocols. I'm also looking into waste disposal of indole derivatives and OSHA/ANSI guidelines to build robust PPE recommendations and a handling guide with a visual workflow.

Locating Safety Data

I've successfully found the Safety Data Sheet (SDS) for this compound, which offers a preliminary hazard profile. This initial data provides a crucial foundation.

Acquiring Specific Data

I've discovered that the initial SDS search only provided a partial result. Now, I need the full, detailed SDS to extract crucial data like GHS classifications and hazard statements. My focus is on connecting general lab safety principles to the specific risks of this compound to create tailored guidelines.

Acquiring Safety Data

I have located the critical safety data sheet for this compound, which details the GHS hazard statements. My focus is on the crucial PPE implications stemming from the identified irritant effects: H315, H319, and H335, guiding my next steps.

Refining PPE Requirements

I've determined PPE implications from the supplier's data sheet, specifically regarding irritant effects. I now have the signal word and related indole compound information. I've also found lab handling best practices, dust reduction techniques, and information on the ANSI Z87.1 standard. General disposal guidelines for indole compounds and chemical waste have been located, but I'm still seeking a complete, official SDS to verify GHS classifications and identify any further hazards.

Consolidating Data and Approach

I've confirmed the hazard statements (H315, H319, H335) from the supplier's data, along with a "Warning" signal word, which all clarify PPE requirements. I've also integrated the handling best practices for lab use, as well as disposal info. I'm focusing on crafting the guide, emphasizing known hazards. I'll note the need for consulting the full SDS, particularly for specific glove breakthrough times, as nitrile is the current likely best choice based on existing info.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.